molecular formula C12H13BrO3 B1432398 Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate CAS No. 1432059-59-0

Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Cat. No.: B1432398
CAS No.: 1432059-59-0
M. Wt: 285.13 g/mol
InChI Key: AVVAISZYOOBGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVAISZYOOBGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, a valuable substituted cyclobutane derivative with potential applications in medicinal chemistry and materials science.[1][2][3][4] The cyclobutane motif is a key structural element in a number of biologically active compounds.[2][4][5] This document outlines a robust two-stage synthetic pathway, commencing with the synthesis of a key cyclobutanone intermediate followed by its stereoselective reduction to the target alcohol. The protocols described herein are based on well-established principles of organic synthesis and are designed to be reproducible and scalable. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Substituted Cyclobutanes

The cyclobutane ring, a four-membered carbocycle, is a fascinating and synthetically challenging structural motif.[5] Its inherent ring strain endows it with unique reactivity, making it a valuable building block in organic synthesis.[5][6] In the realm of medicinal chemistry, the incorporation of a cyclobutane scaffold can introduce conformational rigidity, improve metabolic stability, and provide novel vectors for exploring chemical space, often leading to enhanced biological activity.[2][4] The target molecule, this compound, possesses several key features: a synthetically versatile bromophenyl group, a reactive hydroxyl functionality, and a methyl ester, making it an attractive intermediate for the synthesis of more complex molecules.[1]

This guide will detail a logical and efficient synthetic strategy to obtain this target compound, focusing on the underlying chemical principles and providing practical, step-by-step protocols.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound is most effectively approached in two distinct stages:

  • Stage 1: Synthesis of the Cyclobutanone Intermediate. The initial focus is on the construction of the core cyclobutane ring bearing the key functional groups. A [2+2] cycloaddition reaction is a powerful and convergent method for the formation of cyclobutanones.[7][8][9][10]

  • Stage 2: Stereoselective Reduction of the Ketone. The second stage involves the reduction of the newly formed cyclobutanone to the desired secondary alcohol. The stereochemical outcome of this reduction is a critical consideration.[11][12]

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow cluster_stage1 Stage 1: Cyclobutanone Synthesis cluster_stage2 Stage 2: Stereoselective Reduction Start 4-Bromophenylacetic acid Intermediate1 4-Bromophenylacetyl chloride Start->Intermediate1 SOCl₂ or (COCl)₂ Intermediate2 (4-Bromophenyl)ketene Intermediate1->Intermediate2 Et₃N Product1 Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate Intermediate2->Product1 [2+2] Cycloaddition Reagent1 Methyl acrylate Reagent1->Product1 [2+2] Cycloaddition Product2 This compound (cis/trans mixture) Product1->Product2 NaBH₄, MeOH or other reducing agents Product1->Product2

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

The cornerstone of this synthesis is the [2+2] cycloaddition of a ketene with an alkene.[7][9][13] In this case, (4-bromophenyl)ketene will be generated in situ and reacted with methyl acrylate to yield the desired cyclobutanone.

Mechanistic Rationale

The in situ generation of (4-bromophenyl)ketene is achieved by the dehydrochlorination of 4-bromophenylacetyl chloride using a non-nucleophilic base, typically triethylamine. The highly reactive ketene then undergoes a concerted [2+2] cycloaddition with the electron-deficient alkene, methyl acrylate. The regioselectivity of this reaction is well-established, leading to the desired 1,3-disubstituted cyclobutanone.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Bromophenylacetic acid215.0410.75 g0.05Starting material
Thionyl chloride (SOCl₂)118.975.4 mL (7.14 g)0.06Use in a fume hood
Triethylamine (Et₃N)101.198.4 mL (6.07 g)0.06Freshly distilled
Methyl acrylate86.095.4 mL (4.74 g)0.055Inhibitor should be removed
Anhydrous diethyl ether74.12200 mL-Solvent
Saturated aq. NH₄Cl-50 mL-For quenching
Anhydrous MgSO₄120.37--For drying

Procedure:

  • Preparation of 4-Bromophenylacetyl chloride: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-bromophenylacetic acid (10.75 g, 0.05 mol) in anhydrous diethyl ether (50 mL). Carefully add thionyl chloride (5.4 mL, 0.06 mol) dropwise at room temperature. After the addition is complete, heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • In situ Generation of (4-Bromophenyl)ketene and Cycloaddition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve triethylamine (8.4 mL, 0.06 mol) and methyl acrylate (5.4 mL, 0.055 mol) in anhydrous diethyl ether (150 mL) and cool to 0 °C. Add the freshly prepared 4-bromophenylacetyl chloride solution dropwise to the triethylamine/methyl acrylate solution over a period of 1 hour with vigorous stirring, maintaining the temperature at 0 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. A precipitate of triethylammonium chloride will form.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate as a solid.

Stage 2: Stereoselective Reduction to this compound

The reduction of the cyclobutanone intermediate to the target alcohol can be achieved using a variety of reducing agents. The choice of reagent and reaction conditions will influence the stereoselectivity of the reduction.

Mechanistic Considerations and Stereoselectivity

The hydride reduction of 3-substituted cyclobutanones generally proceeds with high diastereoselectivity to favor the cis-alcohol.[11][12] This is attributed to torsional strain, where the hydride preferentially attacks from the face opposite to the substituent at the 1-position, consistent with the Felkin-Anh model.[11] The use of less sterically demanding reducing agents at lower temperatures typically enhances this selectivity.[11]

Stereoselective Reduction reactant Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate product_cis cis-Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate (Major Product) reactant->product_cis [H⁻] (e.g., NaBH₄) anti-facial attack (favored) product_trans trans-Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate (Minor Product) reactant->product_trans [H⁻] (e.g., NaBH₄) syn-facial attack (disfavored)

Caption: Stereoselectivity in the reduction of the cyclobutanone intermediate.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)Notes
Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate283.115.66 g0.02From Stage 1
Sodium borohydride (NaBH₄)37.830.83 g0.022Handle with care
Methanol (MeOH)32.04100 mL-Solvent
Deionized water18.02100 mL-For work-up
Ethyl acetate88.11150 mL-For extraction
Brine-50 mL-For washing
Anhydrous Na₂SO₄142.04--For drying

Procedure:

  • Dissolution and Cooling: In a 250 mL round-bottom flask, dissolve Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (5.66 g, 0.02 mol) in methanol (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (0.83 g, 0.022 mol) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching and Solvent Removal: Carefully quench the reaction by the dropwise addition of deionized water (20 mL). Remove the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add deionized water (80 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the cis and trans isomers and obtain the desired this compound. The major isomer is expected to be the cis product.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the aromatic protons of the 4-bromophenyl group, the methoxy protons of the ester, the proton on the carbon bearing the hydroxyl group, and the diastereotopic protons of the cyclobutane ring. The coupling constants between the cyclobutane protons can help determine the relative stereochemistry (cis or trans).

  • ¹³C NMR (CDCl₃, 100 MHz): Signals for the carbonyl of the ester, the aromatic carbons, the carbon bearing the hydroxyl group, the quaternary carbon, the methoxy carbon, and the methylene carbons of the cyclobutane ring.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) to confirm the molecular formula C₁₂H₁₃BrO₃.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the ester carbonyl group (C=O stretch), and C-H and C-Br bonds.

Safety and Handling Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas; handle away from ignition sources.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

This technical guide provides a detailed and scientifically sound synthetic route for the preparation of this compound. The described two-stage process, involving a [2+2] cycloaddition to form the key cyclobutanone intermediate followed by a stereoselective reduction, is based on reliable and well-documented chemical transformations. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently synthesize this valuable cyclobutane derivative for further investigation in drug discovery and materials science.

References

  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Google Patents. (n.d.). US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes.
  • Chemistry Stack Exchange. (2021). How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

  • ACS Publications. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Blaise Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules. Retrieved from [Link]

  • ACS Publications. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Oxetane Synthesis through the Paternò–Büchi Reaction. Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Nature Chemistry. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Cyclobutane Synthesis. Retrieved from [Link]

  • MDPI. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of cyclobutane analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Nanyang Technological University. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Paternò-Büchi reaction—Mechanisms and application to organic synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Retrieved from [Link]

  • MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link]

  • BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

  • PHARMD GURU. (n.d.). REFORMATSKY REACTION. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensional Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel molecular architectures that can unlock challenging biological targets is insatiable. Researchers and drug development professionals are increasingly moving away from flat, aromatic-heavy compound libraries towards more three-dimensional (3D) structures. These 3D scaffolds, such as the cyclobutane ring system, offer significant advantages, including improved metabolic stability, enhanced binding affinity through precise spatial orientation of substituents, and the ability to access unique chemical spaces.[1][2][3]

This guide focuses on a particularly compelling building block: Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate (CAS Number: 1432059-59-0). This compound synergistically combines three key structural motifs, each conferring distinct and valuable properties for the synthesis of advanced pharmaceutical intermediates:

  • The Cyclobutane Core: A strained, four-membered ring that provides a rigid, puckered conformation.[4] This rigidity is highly sought after for locking pharmacophores into bioactive conformations, potentially increasing potency and selectivity.[1][4]

  • The 4-Bromophenyl Group: This moiety serves as a versatile synthetic handle. The bromine atom is a prime site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), allowing for the facile introduction of diverse molecular fragments.[5] Furthermore, halogenated phenyl rings are common in bioactive molecules and can play a role in target binding.

  • The Hydroxyl and Methyl Ester Groups: These functional groups provide orthogonal points for further chemical modification. The hydroxyl group can act as a hydrogen bond donor or be further functionalized, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other derivatizations.

This technical guide will provide an in-depth analysis of this compound's properties, propose a robust synthetic strategy, and explore its potential applications as a pivotal intermediate in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's properties is fundamental to its application in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1432059-59-0[2][6]
Molecular Formula C₁₂H₁₃BrO₃[2][7]
Molecular Weight 285.13 g/mol [2][7]
Topological Polar Surface Area (TPSA) 46.53 Ų[2]
Predicted LogP 2.0146[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]
Physical Form Solid
Storage Temperature 4°C[2]

Proposed Synthetic Strategy: A [2+2] Photocycloaddition Approach

While multiple synthetic routes to cyclobutane rings exist, [2+2] photocycloaddition reactions represent one of the most powerful and direct methods for their construction.[8][9] This approach is particularly well-suited for accessing the core of our target molecule. The proposed multi-step synthesis is outlined below, designed for efficiency and control.

Experimental Protocol

Step 1: Synthesis of Methyl 4-bromocinnamate (Intermediate A)

  • Reactants: 4-bromobenzaldehyde, methyl acetate, sodium methoxide.

  • Procedure: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0°C, add methyl acetate (3.0 equivalents) dropwise. Stir the mixture for 15 minutes.

  • Add a solution of 4-bromobenzaldehyde (1.0 equivalent) in methanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 4-bromocinnamate.

Step 2: [2+2] Photocycloaddition to form Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (Intermediate B)

  • Reactants: Methyl 4-bromocinnamate (Intermediate A), vinyl acetate, a suitable photosensitizer (e.g., benzophenone).

  • Procedure: In a quartz reaction vessel, dissolve Methyl 4-bromocinnamate (1.0 equivalent) and benzophenone (0.1 equivalents) in an excess of vinyl acetate, which serves as both reactant and solvent.

  • Deoxygenate the solution by bubbling argon through it for 30 minutes.

  • Irradiate the mixture with a high-pressure mercury lamp (λ > 300 nm) while maintaining the temperature at 20-25°C.

  • Monitor the progress of the reaction by GC-MS. The reaction is typically complete within 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess vinyl acetate.

  • The resulting crude product contains the cycloadduct, which is then hydrolyzed in the next step without intermediate purification.

Step 3: Reduction to this compound (Target Compound)

  • Reactants: Crude Intermediate B, sodium borohydride (NaBH₄).

  • Procedure: Dissolve the crude product from Step 2 in a mixture of methanol and dichloromethane at 0°C.

  • Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reduction by TLC. Once the starting ketone is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Workflow Diagram

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: [2+2] Photocycloaddition & Hydrolysis cluster_2 Step 3: Stereoselective Reduction A 4-Bromobenzaldehyde + Methyl Acetate B Intermediate A: Methyl 4-bromocinnamate A->B NaOMe, MeOH C Intermediate A + Vinyl Acetate D Cycloadduct Intermediate C->D hv, Sensitizer E Intermediate B: Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate D->E Mild Hydrolysis F Intermediate B G Final Product: This compound F->G NaBH4, MeOH/DCM

Caption: Proposed synthetic workflow for the target compound.

Rationale Behind Experimental Choices
  • Choice of [2+2] Photocycloaddition: This method is highly effective for forming four-membered rings and allows for the convergent assembly of the core structure. The use of a photosensitizer like benzophenone is crucial for promoting the reaction via a triplet state, which is a common and reliable mechanism for such transformations.[9]

  • Use of Vinyl Acetate: Vinyl acetate is an inexpensive and effective precursor to an enol, which upon cycloaddition and subsequent hydrolysis, yields the desired 3-oxo-cyclobutane intermediate. This two-step sequence is often more reliable than using ketene directly.

  • Stereoselective Reduction: The reduction of the ketone in Intermediate B with sodium borohydride is a standard and high-yielding transformation. The approach of the hydride reagent will likely be influenced by the sterics of the 1-(4-bromophenyl) group, potentially leading to a diastereomeric mixture of the cis and trans isomers of the final product. These can typically be separated by chromatography.

Predicted Spectroscopic Data

While experimental data is not publicly available, the expected spectroscopic signatures can be predicted based on the compound's structure.

SpectroscopyPredicted Data Features
¹H NMR - Aromatic Protons: Two doublets in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. - Cyclobutane Protons: Complex multiplets between δ 2.0-3.5 ppm. The proton attached to the hydroxyl-bearing carbon would appear as a multiplet around δ 4.0-4.5 ppm. - Methyl Ester Protons: A sharp singlet at approximately δ 3.7 ppm. - Hydroxyl Proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR - Aromatic Carbons: Signals in the region of δ 120-145 ppm, including the carbon attached to bromine (C-Br) at the lower end of this range. - Carbonyl Carbon: A signal around δ 170-175 ppm for the ester. - Cyclobutane Carbons: Signals in the aliphatic region (δ 30-70 ppm), with the carbon bearing the hydroxyl group (C-OH) appearing further downfield (δ 60-70 ppm). - Methyl Ester Carbon: A signal around δ 52 ppm.
Mass Spec (EI) - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 284 and 286 with an approximate 1:1 ratio, indicative of the presence of one bromine atom. - Key Fragments: Loss of the methoxy group (-OCH₃, m/z 31), loss of the carbomethoxy group (-COOCH₃, m/z 59), and fragmentation of the cyclobutane ring.
Infrared (IR) - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ for the ester carbonyl. - C-O Stretch: Absorptions in the 1050-1250 cm⁻¹ region. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range.

Applications in Drug Development: A Gateway to Novel Therapeutics

This compound is not an end-product but a high-value intermediate. Its structure is primed for diversification, making it an ideal starting point for building a library of complex molecules for screening.

Logical Elaboration Pathways

G cluster_0 A Methyl 1-(4-bromophenyl)-3- hydroxycyclobutanecarboxylate B Suzuki / Heck / etc. (at Bromine) A->B C Amide Coupling (at Ester) A->C D Etherification / Esterification (at Hydroxyl) A->D E Diverse Library of Novel Chemical Entities (NCEs) B->E C->E D->E

Caption: Potential diversification pathways for the title compound.

  • Cross-Coupling at the Bromine: The 4-bromophenyl group is the most versatile handle. It can undergo a multitude of palladium-catalyzed reactions to introduce new aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying this region of the molecule to optimize interactions with a biological target's binding pocket.

  • Amide Library Synthesis: The methyl ester can be saponified to the corresponding carboxylic acid. This acid is a classic precursor for the synthesis of an amide library by coupling it with a diverse set of amines. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to form key hydrogen bond interactions.

  • Modification of the Hydroxyl Group: The secondary alcohol can be used to introduce further diversity. It can be oxidized to a ketone, alkylated to form ethers, or esterified. These modifications can modulate the polarity and hydrogen bonding capacity of the final compound, which are critical for tuning pharmacokinetic properties like solubility and cell permeability.

Conclusion

While this compound may not be a household name in the pharmaceutical industry, it represents a class of strategically designed building blocks that are indispensable for modern drug discovery. Its inherent three-dimensionality, coupled with three distinct and synthetically versatile functional groups, provides a robust platform for the creation of novel and complex molecular entities. The synthetic pathways and analytical predictions outlined in this guide serve as a foundational blueprint for researchers and scientists looking to leverage such privileged scaffolds in their quest for the next generation of innovative medicines.

References

  • Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 108(3), 1052-1103. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as versatile building blocks in medicinal chemistry.
  • Bonaventura, J., et al. (2021). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules, 26(11), 3169. Available at: [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Scripps Research. Retrieved January 19, 2026, from [Link]

  • Bach, T. (2000). Stereoselective Intermolecular [2+2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis, 2000(05), 683-703.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric elements is paramount. Among these, the cyclobutane ring has emerged as a compelling structural motif, transitioning from a synthetic curiosity to a strategic component in the design of sophisticated therapeutic agents.[1] Its inherent conformational rigidity, a consequence of significant ring strain, provides a distinct advantage in drug design by pre-organizing substituents into well-defined spatial orientations. This can lead to enhanced binding affinity for biological targets and improved metabolic stability.[1] This technical guide provides a comprehensive examination of the physicochemical properties of a specific cyclobutane-containing compound, Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, a molecule poised for exploration in drug discovery programs.

The strategic incorporation of a cyclobutane core allows for the creation of molecules with unique shapes and substituent vectoralities that can effectively probe the binding pockets of proteins.[1] This guide will delve into the key physicochemical parameters of this compound, offering insights into its molecular characteristics and providing a foundation for its potential application in the development of novel therapeutics.

Molecular Structure and Isomerism

This compound is a disubstituted cyclobutane derivative with the molecular formula C₁₂H₁₃BrO₃ and a molecular weight of 285.13 g/mol .[2][3] The structure features a central cyclobutane ring, a 4-bromophenyl group and a methyl carboxylate group attached to the same carbon atom (C1), and a hydroxyl group at the C3 position.

The presence of two stereocenters, at C1 and C3, gives rise to stereoisomerism. The molecule can exist as two diastereomers: cis and trans. In the cis isomer, the 4-bromophenyl and hydroxyl groups are on the same side of the cyclobutane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers (R,R and S,S for the trans isomer, and R,S and S,R for the cis isomer). The specific stereochemistry of the molecule will significantly influence its biological activity and pharmacokinetic properties.

G cluster_0 Trans Isomer cluster_1 Cis Isomer trans_eq_eq Diequatorial (more stable) trans_ax_ax Diaxial (less stable) trans_eq_eq->trans_ax_ax Ring Flip cis_eq_ax Equatorial-Axial cis_ax_eq Axial-Equatorial cis_eq_ax->cis_ax_eq Ring Flip

Caption: Conformational isomers of cis and trans-1,3-disubstituted cyclobutanes.

Experimental Protocols

1. Determination of Melting Point (Thiele Tube Method)

  • Objective: To determine the temperature at which the solid compound transitions to a liquid.

  • Procedure:

    • A small amount of the crystalline sample is packed into a capillary tube.

    • The capillary tube is attached to a thermometer.

    • The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

    • The Thiele tube is gently heated, and the temperature at which the solid melts is recorded as the melting point range.

2. Determination of Aqueous Solubility (Shake-Flask Method)

  • Objective: To determine the concentration of the compound in a saturated aqueous solution.

  • Procedure:

    • An excess amount of the compound is added to a known volume of water in a sealed flask.

    • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The solution is filtered to remove any undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

3. 1H and 13C NMR Spectroscopy

  • Objective: To elucidate the chemical structure and stereochemistry of the molecule.

  • Procedure:

    • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is placed in an NMR tube.

    • The 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer.

    • Expected 1H NMR Features: Signals corresponding to the aromatic protons of the 4-bromophenyl group, the protons on the cyclobutane ring (which will exhibit complex splitting patterns due to cis and trans couplings), the methyl ester protons, and the hydroxyl proton.

    • Expected 13C NMR Features: Resonances for the carbon atoms of the 4-bromophenyl ring, the cyclobutane ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of the cyclobutane carbons will be indicative of the substitution pattern and stereochemistry. [4]

Synthesis Outline

A plausible synthetic route to this compound could involve the following key steps:

G 4-bromoacetophenone 4-bromoacetophenone Reformatsky Reaction Reformatsky Reaction 4-bromoacetophenone->Reformatsky Reaction 1. BrZnCH2CO2Et 2. H3O+ Cyclization Cyclization Reformatsky Reaction->Cyclization Intramolecular alkylation Target Molecule Target Molecule Cyclization->Target Molecule Esterification (MeOH, H+)

Caption: A potential synthetic pathway to the target molecule.

Conclusion

This compound represents a molecule of significant interest for drug discovery, primarily due to the presence of the conformationally restricted cyclobutane scaffold. Its physicochemical properties, including moderate lipophilicity and the presence of hydrogen bond donors and acceptors, suggest that it possesses a reasonable starting point for the development of orally bioavailable drugs. Further experimental characterization of its melting point, solubility, and stability, along with a detailed investigation of the biological activities of its individual stereoisomers, will be crucial in unlocking its full therapeutic potential. This technical guide provides a foundational understanding of this promising molecule, serving as a valuable resource for researchers dedicated to the advancement of novel therapeutics.

References

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Bromophenyl Cyclobutane Esters

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The intersection of unique structural motifs in medicinal chemistry often yields compounds with novel and potent biological activities. This guide focuses on the largely unexplored chemical space of bromophenyl cyclobutane esters. We present a forward-looking analysis grounded in established principles, hypothesizing the potential of this compound class by deconstructing its core components. The rigid, three-dimensional cyclobutane scaffold offers a powerful tool for optimizing pharmacological properties by locking molecules into bioactive conformations.[1][2] The bromophenyl moiety is a classic functional group used to enhance target affinity and modulate metabolic stability.[3] Finally, the ester linkage provides a versatile handle for creating prodrugs and fine-tuning pharmacokinetics.[4] This document serves as a technical roadmap for researchers and drug development professionals, outlining synthesis strategies, hypothesized mechanisms of action, a robust framework for biological evaluation, and pathways for lead optimization.

Introduction: The Rationale for Investigating Bromophenyl Cyclobutane Esters

The quest for novel therapeutic agents requires the strategic design of molecules that possess favorable pharmacological properties. The title compound class, bromophenyl cyclobutane esters, combines three distinct structural features, each with a proven track record in successful drug development programs.

The Cyclobutane Motif: A Scaffold for Innovation

The four-membered cyclobutane ring is increasingly utilized in medicinal chemistry to confer specific advantages.[2] Its puckered, non-planar structure provides a rigid scaffold that can precisely orient substituents in three-dimensional space, enhancing interactions with biological targets.[1] This conformational restriction can reduce the entropic penalty of binding, leading to increased potency.[1][2] Furthermore, the cyclobutane core can serve as a bioisostere for other groups, like gem-dimethyl or alkene functionalities, while improving metabolic stability by blocking sites of metabolism.[1][5] Marketed drugs such as the anticancer agent Carboplatin and the hepatitis C protease inhibitor Boceprevir feature a cyclobutane ring, underscoring its utility in creating effective therapeutics.[1][5][6]

The Bromophenyl Group: Modulating Pharmacokinetics and Target Affinity

Halogenation, particularly bromination, is a time-tested strategy in drug design. The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins. Its lipophilicity allows it to effectively occupy hydrophobic pockets within enzyme active sites or receptors.[1] Natural bromophenols derived from marine algae and their synthetic derivatives have demonstrated a range of biological activities, including significant antioxidant and anticancer properties.[3] The inclusion of a bromophenyl group, as seen in the dual endothelin receptor antagonist Macitentan, can be critical for achieving the desired therapeutic profile.[7]

The Ester Linkage: A Handle for Prodrug Strategies and Metabolic Control

The ester functional group is one of the most common linkages in small-molecule drugs. Esters are frequently employed as prodrugs, which are inactive forms that undergo enzymatic hydrolysis in vivo to release the active carboxylic acid or alcohol. This strategy can be used to improve oral bioavailability, increase cell permeability, or prolong the duration of action. The stability of the ester bond can be tuned by modifying the adjacent steric and electronic environment, offering a reliable method for controlling the drug-release profile.[4] The hydrolysis mechanisms of esters, even within strained systems like cyclobutane-fused lactones, are well-characterized, providing a predictable basis for design.[4][8]

Synthesis and Chemical Space Exploration

A key advantage of this compound class is its accessibility through modular synthesis, allowing for the rapid generation of a diverse chemical library for screening. A general retrosynthetic approach is outlined below.

Retrosynthetic Analysis

The target esters can be disconnected at the ester bond, leading back to a bromophenyl cyclobutane carboxylic acid and an alcohol. The acid intermediate can be further disconnected via a cross-coupling reaction, such as a Stille or Suzuki coupling, between a cyclobutane precursor and a bromophenyl-containing organometallic reagent.

G Target Bromophenyl Cyclobutane Ester Acid Bromophenyl Cyclobutane Carboxylic Acid Target->Acid Ester Disconnection Alcohol Alcohol (R'-OH) Target->Alcohol Precursor Cyclobutane Precursor (e.g., triflate, boronic ester) Acid->Precursor Cross-Coupling Disconnection Aryl Bromophenyl Organometallic (e.g., organostannane) Acid->Aryl

Caption: General retrosynthetic pathway for bromophenyl cyclobutane esters.

Key Synthetic Protocols

The following protocols are representative methodologies for accessing the target compounds, grounded in established chemical transformations.[9]

This protocol describes the palladium-catalyzed cross-coupling of a cyclobutene triflate with an arylstannane to form the core scaffold.

Materials:

  • Methyl 3-(((trifluoromethyl)sulfonyl)oxy)cyclobut-1-ene-1-carboxylate (Cyclobutene triflate precursor)

  • (4-bromophenyl)tributylstannane (Arylstannane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri-2-furylphosphine (P(2-furyl)3)

  • Zinc Chloride (ZnCl2)

  • 1-Methyl-2-pyrrolidinone (NMP), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the cyclobutene triflate precursor (1.0 eq).

  • Add Pd2(dba)3 (0.05 eq), P(2-furyl)3 (0.1 eq), and ZnCl2 (1.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous NMP via syringe, followed by the (4-bromophenyl)tributylstannane (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous KF solution and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the methyl 3-(4-bromophenyl)cyclobut-1-ene-1-carboxylate.

  • Subsequent reduction of the double bond and hydrolysis of the methyl ester (e.g., using LiOH in THF/water) yields the target carboxylic acid.

Scientist's Note: The Stille coupling is an effective method for C-C bond formation.[9] The use of ZnCl2 can accelerate the transmetalation step, while tri-2-furylphosphine is an electron-rich ligand that stabilizes the palladium catalyst. Quenching with KF is essential to precipitate the tin byproducts, simplifying purification.

Hypothesized Biological Activities and Mechanisms of Action

By combining the known activities of its constituent parts, we can hypothesize several promising therapeutic avenues for this compound class.

Anticancer Potential

Hypothesized Mechanism: The structural analogy of the cyclobutane moiety to that in Carboplatin suggests a potential for DNA interaction, although this is less likely without the platinum core.[1][2] A more probable mechanism is the inhibition of key signaling proteins, such as kinases or metabolic enzymes. The rigid scaffold can position the bromophenyl group to occupy hydrophobic allosteric or active sites, leading to potent and selective inhibition.

Relevant Signaling Pathway: Many cancers rely on aberrant kinase signaling for growth and survival. A compound that inhibits a key kinase, such as one in the MAPK/ERK pathway, could have significant therapeutic value.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Bromophenyl Cyclobutane Ester (Hypothesized Inhibitor) Inhibitor->MEK

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Antimicrobial/Antiviral Potential

Hypothesized Mechanism: The introduction of a cyclobutane fragment into other heterocyclic scaffolds has been shown to significantly improve antifungal and antibacterial activities.[6] For viruses like HCV, the cyclobutane in Boceprevir provides conformational constraint necessary for binding to the NS3/4A protease.[5] Bromophenyl cyclobutane esters could act as "capsid-binding" compounds, interfering with viral entry or uncoating, or they could inhibit essential microbial enzymes.[10]

A Framework for Biological Evaluation: Experimental Design and Protocols

A structured screening cascade is essential to efficiently identify and characterize the biological activity of a new compound library.[11][12]

The Screening Cascade: From Primary Hits to Lead Candidates

The process begins with a broad primary screen to identify initial "hits," which are then subjected to more rigorous testing to confirm activity, determine potency, and assess safety.

G cluster_0 Discovery Phase cluster_1 Lead Optimization Compound_Library Compound Library (Bromophenyl Cyclobutane Esters) Primary_Screen Primary Screen (e.g., Single-Dose Cell Viability) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Secondary_Assays Secondary Assays (Mechanism of Action, Selectivity) Hit_Confirmation->Secondary_Assays ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Secondary_Assays->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A typical workflow for small-molecule drug discovery.

In Vitro Cytotoxicity Assessment

Before assessing specific therapeutic activity, it is crucial to determine the general cytotoxicity of the compounds.[10][12] The MTT assay is a standard colorimetric method for this purpose.

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).

Scientist's Note: It is critical to ensure the formazan crystals are fully dissolved before reading the plate, as this is a common source of error. Running a parallel plate without cells can serve as a background control for compound color interference.

Quantitative Analysis: Determining Potency

Data from dose-response experiments are used to calculate key potency metrics like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). These values are essential for comparing compounds and guiding structure-activity relationship (SAR) studies.

Compound IDBromine PositionEster Group (R')IC50 (µM)
BPC-001para- (4-Br)Methyl15.2
BPC-002meta- (3-Br)Methyl28.5
BPC-003para- (4-Br)Ethyl12.8
BPC-004para- (4-Br)Isopropyl21.1
BPC-005di-bromo (3,5-)Ethyl4.6

Structure-Activity Relationship (SAR) Insights and Lead Optimization

Systematic modification of the three key components of the molecule will provide critical insights for optimizing potency and selectivity.

  • The Role of the Bromine Substituent: The position (ortho, meta, para) and number (mono-, di-bromo) of bromine atoms on the phenyl ring will significantly impact electronic properties and the ability to form halogen bonds. The data in Table 4.4.1 hypothetically suggests that a para-bromo is more active than a meta-bromo, and a di-bromo compound is significantly more potent.

  • Impact of Cyclobutane Stereochemistry: For substituted cyclobutanes, cis and trans diastereomers will present their substituents in different spatial arrangements. Separating and testing these isomers is critical, as biological activity is often confined to a single stereoisomer.

  • Influence of the Ester Moiety: Varying the alcohol portion of the ester (e.g., methyl, ethyl, isopropyl) will modulate properties like solubility, cell permeability, and susceptibility to hydrolysis by esterase enzymes. This can be used to fine-tune the compound's pharmacokinetic profile.

Future Directions and Conclusion

The class of bromophenyl cyclobutane esters represents a promising, yet underexplored, area for drug discovery. The synthetic tractability and the combination of three pharmacologically validated motifs provide a strong foundation for identifying novel therapeutic agents. The initial steps outlined in this guide—synthesis of a focused library followed by a systematic in vitro screening cascade—will be crucial for validating the hypothesized anticancer and antimicrobial activities. Future work should focus on elucidating the specific molecular targets through techniques like thermal shift assays or affinity chromatography, and subsequently progressing validated hits into more complex cellular and preclinical models. This strategic approach will unlock the full therapeutic potential of this exciting chemical scaffold.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Willems, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2335-2346. Available at: [Link]

  • Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(11), 3532. Available at: [Link]

  • Rojo-León, P., et al. (2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia, 2(3), 1335-1353. Available at: [Link]

  • Gribaudo, G., et al. (2011). Study of the Biological Activity of Novel Synthetic Compounds with Antiviral Properties against Human Rhinoviruses. The Open Virology Journal, 5, 28-35. Available at: [Link]

  • Kim, J. H., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(11), 639. Available at: [Link]

  • Goonetilleke, E. K., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Arkivoc, 2013(3), 186-203. Available at: [Link]

  • Al-Mourabit, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Natural Products Journal, 2(1), 26-37. Available at: [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link]

  • Li, M., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. Available at: [Link]

  • Li, M., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. Available at: [Link]

Sources

Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic and conformationally flexible aliphatic systems. The exploration of three-dimensional (3D) molecular architectures has emerged as a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. Within this paradigm, strained ring systems, particularly cyclobutanes, have garnered significant attention.[1][2] The unique puckered geometry of the cyclobutane ring imparts a rigid, well-defined conformational constraint on molecules, which can be highly advantageous for optimizing interactions with biological targets.[1][2]

The incorporation of a cyclobutane moiety can confer several desirable attributes to a drug candidate, including:

  • Improved Metabolic Stability: The strained C-C bonds of the cyclobutane ring are often more resistant to metabolic degradation compared to their acyclic or larger ring counterparts.

  • Enhanced Binding Affinity: The rigid nature of the cyclobutane scaffold can pre-organize appended functional groups into an optimal orientation for binding to a protein target, thereby minimizing the entropic penalty of binding.

  • Novel Intellectual Property: The use of unique scaffolds like cyclobutanes can provide a clear path to novel chemical entities with strong intellectual property protection.

  • Exploration of Uncharted Chemical Space: Cyclobutane-based scaffolds allow for the exploration of novel regions of chemical space, potentially leading to the discovery of first-in-class therapeutics.

This technical guide introduces Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate , a novel and versatile scaffold poised to accelerate the discovery of next-generation therapeutics. This molecule is strategically functionalized at three distinct points, offering a trifecta of opportunities for chemical diversification and library synthesis. This guide will provide a comprehensive overview of its synthesis, characterization, and potential applications, complete with detailed experimental protocols and expert insights.

Molecular Overview and Strategic Design

This compound (CAS No. 1432059-59-0) is a crystalline solid with the molecular formula C₁₂H₁₃BrO₃ and a molecular weight of 285.13 g/mol .[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1432059-59-0[3]
Molecular Formula C₁₂H₁₃BrO₃[3]
Molecular Weight 285.13[3]
Purity ≥98% (Commercially available)[3]
Appearance Solid[2]

The true power of this scaffold lies in its inherent, strategically placed functional handles for diversification:

  • The Aryl Bromide: The 4-bromophenyl group is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][4][5][6][7] This allows for the introduction of a vast range of aryl, heteroaryl, and vinyl groups, enabling extensive structure-activity relationship (SAR) studies.

  • The Hydroxyl Group: The secondary alcohol at the 3-position of the cyclobutane ring can be readily oxidized to a ketone, or functionalized through etherification, esterification, or displacement reactions to introduce further diversity.

  • The Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides, a common functional group in many drug molecules.[8][9][10]

This trifunctional nature makes this compound an ideal starting point for the rapid generation of diverse compound libraries for high-throughput screening.

Synthesis of the Core Scaffold

While this compound is commercially available, an understanding of its synthesis is crucial for bespoke modifications and scale-up. A plausible and efficient synthetic route commences from the readily available 3-oxocyclobutanecarboxylic acid.[11][12][13][14][15]

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Oxocyclobutanecarboxylic Acid B Methyl 3-oxocyclobutanecarboxylate A->B Esterification (MeOH, H+) C This compound B->C Grignard Reaction (4-Br-Ph-MgBr, THF) Diversification_Points Scaffold This compound Aryl Bromide Hydroxyl Group Methyl Ester Aryl_Derivatives Aryl/Heteroaryl/Vinyl Derivatives Scaffold:f1->Aryl_Derivatives Suzuki, Heck, etc. Hydroxyl_Derivatives Ethers/Esters/Ketones Scaffold:f2->Hydroxyl_Derivatives Oxidation, Etherification, etc. Amide_Derivatives Amide Library Scaffold:f3->Amide_Derivatives Hydrolysis then Amide Coupling

Sources

A Guide to the Spectroscopic Characterization of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the spectroscopic characterization of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate. In the absence of publicly available experimental spectra for this specific compound, this document leverages predicted spectroscopic data, in-depth analysis of analogous structures, and foundational scientific principles to offer a robust framework for its analysis. Detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, emphasizing the causal reasoning behind experimental choices and data interpretation.

Introduction: The Significance of Spectroscopic Analysis

This compound (Figure 1) is a substituted cyclobutane derivative. The structural confirmation and purity assessment of such molecules are paramount in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and providing a unique chemical fingerprint.

This guide will delve into the theoretical underpinnings and practical application of these techniques for the characterization of the title compound. While experimental data for this specific molecule is not publicly available, we will utilize predicted data and comparative analysis with structurally related compounds to provide a thorough analytical guide.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5Doublet2HAr-HProtons on the bromophenyl ring ortho to the bromine atom, deshielded by the aromatic ring current and the electronegative bromine.
~7.3Doublet2HAr-HProtons on the bromophenyl ring meta to the bromine atom.
~4.0Multiplet1HCH-OHProton attached to the carbon bearing the hydroxyl group, its chemical shift is influenced by the electronegative oxygen.
~3.7Singlet3HO-CH₃Protons of the methyl ester group, appearing as a singlet as there are no adjacent protons.
~2.8-2.5Multiplet4HCH₂Diastereotopic protons of the cyclobutane ring, exhibiting complex splitting patterns due to coupling with each other and the CH-OH proton.
VariableBroad Singlet1HOHThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)AssignmentRationale
~175C=OCarbonyl carbon of the methyl ester, highly deshielded.
~140Ar-CQuaternary aromatic carbon attached to the cyclobutane ring.
~132Ar-CHAromatic carbons ortho to the bromine atom.
~129Ar-CHAromatic carbons meta to the bromine atom.
~122Ar-C-BrAromatic carbon attached to the bromine atom.
~65CH-OHCarbon bearing the hydroxyl group, shielded compared to the aromatic carbons but deshielded by the oxygen.
~55C (quaternary)Quaternary carbon of the cyclobutane ring attached to the aromatic ring and the ester group.
~52O-CH₃Carbon of the methyl ester group.
~35CH₂Carbons of the cyclobutane ring.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). add_tms Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->add_tms transfer Transfer the solution to a 5 mm NMR tube. add_tms->transfer insert_sample Insert the NMR tube into the spectrometer's probe. transfer->insert_sample lock_shim Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity. insert_sample->lock_shim tune_probe Tune and match the probe to the appropriate frequencies for ¹H and ¹³C. lock_shim->tune_probe acquire_1h Acquire ¹H NMR spectrum. (e.g., 16-32 scans) tune_probe->acquire_1h acquire_13c Acquire ¹³C NMR spectrum. (e.g., 1024-4096 scans) acquire_1h->acquire_13c acquire_2d Optional: Acquire 2D NMR spectra (COSY, HSQC, HMBC) for unambiguous assignments. acquire_13c->acquire_2d fourier Apply Fourier Transform to the Free Induction Decay (FID). acquire_2d->fourier phase_baseline Phase and baseline correct the resulting spectrum. fourier->phase_baseline integrate_calibrate Integrate the signals and calibrate the chemical shift scale to TMS (0 ppm). phase_baseline->integrate_calibrate G cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing place_sample Place a small amount of the solid sample directly onto the ATR crystal. apply_pressure Apply pressure with the anvil to ensure good contact between the sample and the crystal. place_sample->apply_pressure collect_background Collect a background spectrum of the empty ATR crystal. apply_pressure->collect_background collect_sample Collect the sample spectrum. (Typically 16-32 scans are co-added) collect_background->collect_sample background_subtract The instrument software automatically subtracts the background spectrum from the sample spectrum. collect_sample->background_subtract atr_correction Apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration. background_subtract->atr_correction peak_picking Identify and label the wavenumbers of the major absorption bands. atr_correction->peak_picking G cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_analysis Mass Spectrometry dissolve_sample Dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). inject Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. dissolve_sample->inject vaporize The sample is vaporized and carried by an inert gas (e.g., Helium) onto the GC column. inject->vaporize separate The compound is separated from any impurities based on its boiling point and affinity for the column's stationary phase. vaporize->separate ionize The eluted compound enters the ion source (e.g., Electron Ionization) and is ionized. separate->ionize accelerate The resulting ions are accelerated into the mass analyzer. ionize->accelerate separate_ions Ions are separated based on their mass-to-charge ratio (m/z). accelerate->separate_ions detect The separated ions are detected, and a mass spectrum is generated. separate_ions->detect

An In-Depth Technical Guide to the Solubility of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, efficacy, and developability.[1] This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, a compound of interest in medicinal chemistry and materials science.[2] We will explore the theoretical principles governing its solubility, present a detailed protocol for experimental determination, and discuss the implications of its physicochemical properties for drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these, solubility is a paramount parameter, directly influencing a drug's absorption and, consequently, its therapeutic effect.[4] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor water solubility, posing a significant hurdle for formulation scientists.[5] Understanding and quantifying the solubility of a compound in various solvent systems is, therefore, not merely a routine characterization step but a foundational element of rational drug design and development.[6]

This guide focuses on this compound, a molecule with a unique combination of functional groups that present an interesting case study in solubility. Its structure, featuring a polar hydroxyl group, a moderately polar methyl ester, and a nonpolar bromophenyl group, suggests a nuanced solubility profile across different organic solvents.[2]

Physicochemical Properties and Theoretical Solubility Considerations

A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent.[7] The principle of "like dissolves like" provides a fundamental framework for predicting solubility, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[7]

Compound Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₃BrO₃[8][9]
Molecular Weight285.13 g/mol [9]
Calculated LogP2.0146[9]
Hydrogen Bond Donors1[9]
Hydrogen Bond Acceptors3[9]
Topological Polar Surface Area (TPSA)46.53 Ų[9]

The presence of a hydroxyl group (a hydrogen bond donor) and three oxygen atoms (hydrogen bond acceptors) imparts polarity to the molecule, suggesting potential solubility in polar solvents.[2] However, the bromophenyl group is large and nonpolar, which will favor solubility in less polar or nonpolar solvents. The calculated LogP of ~2 indicates a moderate lipophilicity. This structural duality suggests that the compound will exhibit limited solubility in highly polar protic solvents (like water) and nonpolar aliphatic solvents, with optimal solubility likely found in solvents of intermediate polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[10][11] The following protocol provides a detailed workflow for characterizing the solubility of this compound in a range of organic solvents.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane)

  • Analytical balance

  • Glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess solid compound into vials B Add a defined volume of solvent A->B C Equilibrate at constant temperature with agitation (24-48h) B->C D Allow solution to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Prepare serial dilutions of the filtrate F->G H Quantify concentration using HPLC or UV-Vis G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: Shake-flask method workflow for solubility determination.

Detailed Procedure
  • Preparation of Solvent Systems: Select a range of organic solvents with varying polarities to gain a comprehensive solubility profile.

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[11]

  • Equilibration: Add a precise volume of the chosen solvent to each vial. Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[11] This extended period ensures that the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.[10]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[11]

  • Quantification:

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.[5] Measure the absorbance of the filtered sample (after appropriate dilution) and determine its concentration from the calibration curve.[4][12]

    • HPLC: Develop a suitable HPLC method for the compound.[13] Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area against concentration. Inject the filtered sample (after appropriate dilution) and quantify its concentration using the calibration curve.[14]

  • Data Reporting: Express the solubility in standard units such as mg/mL or mol/L.

Data Presentation and Interpretation

The obtained solubility data should be systematically organized for clear interpretation and comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Heptane1.9
Toluene2.4
Dichloromethane9.1
Ethyl Acetate6.0
Acetone21
Isopropanol18
Ethanol24.3
Acetonitrile37.5
Methanol32.6

Note: The dielectric constant values are approximate and serve as an indicator of solvent polarity.

The interpretation of this data will reveal the optimal solvent systems for dissolving the compound, which is invaluable information for reaction chemistry, purification, and formulation development.

Conclusion and Future Directions

This guide has outlined the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By understanding its physicochemical properties and applying a robust experimental protocol, researchers can obtain the critical data needed to advance their research and development efforts. Further studies could investigate the effect of temperature on solubility, which can be crucial for crystallization processes, and explore the use of co-solvent systems to further enhance solubility.

References

  • PROAnalytics. (2018, December 19).
  • Persee. (n.d.).
  • Drug solubility and stability are two of the most important factors in pharmaceutical development, directly impacting a drug's bioavailability, efficacy, and shelf-life. (2024, September 9). Alwsci.
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.
  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020, December 24).
  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. (2021). IEEE Xplore.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • How do you perform the shake flask method to determine solubility? (2017, April 27). Quora.
  • How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. (n.d.). Ejournal.upi.edu.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
  • Predicting Solubility. (n.d.). Rowan Scientific.
  • Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed.
  • How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? (n.d.).
  • How To Calculate Concentration In UV Spectroscopy? (2025, February 9). YouTube.
  • Small Molecule HPLC. (n.d.). Sigma-Aldrich.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PubMed Central.
  • Solubility Factors When Choosing a Solvent | News & Announcements. (n.d.). Cayman Chemical.
  • Solubility Correlations of Common Organic Solvents. (2018, June 6).
  • High-performance liquid chrom
  • Choice of organic solvents /solubility? (2018, May 31).
  • Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • METHYL 3-(4-BROMOPHENYL)
  • Methyl 1-(4-bromophenyl)
  • 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. (n.d.). BLD Pharm.
  • CAS 1432059-59-0: Methyl 1-(4-broMophenyl). (n.d.). CymitQuimica.

Sources

Exploring the Chemical Space of Functionalized Cyclobutane Carboxylates: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, a four-membered carbocycle, has steadily gained prominence as a valuable scaffold in modern drug discovery.[1][2] Its inherent structural properties—namely its unique three-dimensional, puckered conformation and significant ring strain—offer medicinal chemists a powerful toolkit for optimizing pharmacological profiles.[1][3] This guide provides an in-depth exploration of the chemical space of functionalized cyclobutane carboxylates. We will delve into the core synthetic strategies used to access this diverse class of compounds, address the critical stereochemical considerations, and present a practical framework for library design and diversification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the cyclobutane core in their therapeutic programs.

Chapter 1: The Strategic Value of the Cyclobutane Motif in Drug Discovery

The incorporation of small, strained rings into drug candidates is a proven strategy for modulating a molecule's physicochemical and pharmacological properties. The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, is particularly noteworthy.[3] This inherent strain influences bond lengths and angles, leading to a unique, non-planar or "puckered" geometry.[4][5] This three-dimensionality is a key asset in drug design, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets.[1]

The strategic advantages of incorporating a cyclobutane carboxylate scaffold include:

  • Conformational Restriction: The rigid cyclobutane framework can lock flexible molecules into a bioactive conformation, which reduces the entropic penalty upon binding to a target and can lead to a significant enhancement in potency.[1][3]

  • Bioisosteric Replacement: Cyclobutanes serve as effective bioisosteres for other common functionalities such as gem-dimethyl groups, alkenes, and larger ring systems.[1] This substitution can improve metabolic stability, solubility, and other critical drug-like properties.

  • Improved Pharmacokinetics: By replacing metabolically labile groups, the cyclobutane moiety can block sites of metabolism, leading to increased metabolic stability and a more favorable pharmacokinetic profile.[1]

  • Accessing Novel Chemical Space: The distinct 3D vectoral array of substituents on a cyclobutane ring allows for the exploration of previously inaccessible hydrophobic pockets within enzyme active sites or receptors.[1][3]

  • Intellectual Property: The relative underutilization of the cyclobutane motif compared to more common rings like cyclopentane or cyclohexane presents opportunities for generating novel intellectual property.[3]

Notable examples of marketed drugs containing a cyclobutane ring, such as the anticancer agent Carboplatin, underscore the therapeutic potential of this scaffold.[1][2] In Carboplatin, the cyclobutane-1,1-dicarboxylate ligand modulates the reactivity of the platinum center, resulting in a different toxicity profile compared to its predecessor, cisplatin.[1]

Chapter 2: Synthetic Strategies for Accessing Functionalized Cyclobutane Carboxylates

The synthesis of highly substituted cyclobutanes is essential for the exploration of their chemical space in drug discovery.[6] A variety of robust methods have been developed, each with its own advantages regarding substrate scope, stereocontrol, and scalability.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the reaction of two alkene components.[7] These reactions can be promoted by heat, light (photocycloaddition), or catalysis.

  • Photochemical [2+2] Cycloaddition: This method is particularly effective for the synthesis of complex polycyclic systems.[8][9] The reaction proceeds through a triplet or singlet excited state, and its stereochemical outcome can often be controlled by the reaction conditions and the nature of the substrates.[9]

  • Thermal [2+2] Cycloaddition: While concerted thermal [2+2] cycloadditions are often forbidden by Woodward-Hoffmann rules, stepwise radical pathways can be achieved under certain conditions, particularly with electronically differentiated alkenes (a "donor" and an "acceptor").[10][11]

  • Catalytic [2+2] Cycloaddition: Lewis acids, such as ferric chloride (FeCl₃), can catalyze the cycloaddition of donor-acceptor alkenes under mild conditions, providing a practical route to functionalized cyclobutanes.[10]

Workflow for a Catalyzed [2+2] Cycloaddition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Donor Alkene (e.g., Substituted Styrene) D Combine Reactants and Catalyst in an Anhydrous Solvent A->D B Select Acceptor Alkene (e.g., Dialkyl Methylenemalonate) B->D C Choose Catalyst System (e.g., FeCl3) C->D E Stir at Defined Temperature (e.g., Room Temperature) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Quench Reaction F->G Reaction Complete H Aqueous Work-up (Extraction) G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Generalized workflow for a Lewis acid-catalyzed [2+2] cycloaddition reaction.

Ring Expansion and Contraction Methods

Alternative strategies to cycloadditions involve the manipulation of existing ring systems.

  • Ring Expansion: Silver(I)-catalyzed ring expansion of cyclopropyl carbenes derived from diazo compounds provides a regioselective and stereospecific route to cyclobutenoates, which can be further functionalized.[12]

  • Ring Contraction: A novel and highly stereoselective synthesis of substituted cyclobutanes can be achieved from readily accessible pyrrolidines via a ring contraction mediated by iodonitrene chemistry.[13][14] This method is notable for its ability to transfer the stereochemical information from the starting pyrrolidine to the cyclobutane product with high fidelity.[13][14]

C-H Functionalization Strategies

Direct functionalization of C-H bonds on a pre-existing cyclobutane core represents a highly atom-economical approach to diversification. This strategy often employs a directing group to guide a transition metal catalyst to a specific C-H bond. For instance, a sequential C-H/C-C functionalization strategy has been developed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones.[15]

Chapter 3: Stereochemical Integrity and Conformational Analysis

The therapeutic efficacy of a cyclobutane-containing drug candidate is intrinsically linked to its three-dimensional structure. Therefore, controlling and characterizing the stereochemistry of these scaffolds is of paramount importance.

Conformational Preferences

Substituted cyclobutanes exist in a puckered conformation to alleviate torsional strain.[4][5] The introduction of substituents influences the ring's conformational preferences, with substituents generally favoring an equatorial position to minimize steric interactions.[4][16] A thorough understanding of these conformational preferences, which can be elucidated through a combination of NMR spectroscopy and computational methods, is crucial for structure-based drug design.[4][16][17]

Diastereoselective and Enantioselective Synthesis

Achieving high levels of stereocontrol is a central challenge in the synthesis of functionalized cyclobutanes. Many modern synthetic methods are designed to be highly diastereoselective and enantioselective.

  • Diastereocontrol: In reactions like the Rh(III)-catalyzed synthesis of cyclobutanes from quinazolinones and alkylidenecyclopropanes, the choice of catalyst and solvent can strongly influence the diastereomeric outcome.[6]

  • Enantiocontrol: Asymmetric catalysis, using chiral ligands or organocatalysts, is frequently employed to produce enantioenriched cyclobutanes.[7] For example, a general strategy for the enantioselective synthesis of cyclobutanes with four different substituents has been developed using a sequence of transition metal-catalyzed reactions.[12]

The separation of stereoisomers can be achieved using techniques such as chiral chromatography, while absolute and relative stereochemistry is typically determined by X-ray crystallography and various NMR techniques (e.g., NOE experiments).

Chapter 4: Case Study: Building and Diversifying a Cyclobutane Carboxylate Library

To effectively explore the chemical space, a systematic approach to library design and synthesis is required. This involves creating a matrix of compounds with diverse substituents at key positions on the cyclobutane core.

Library Design Logic

The design process begins with a core cyclobutane carboxylate scaffold, which can be synthesized via a robust and scalable route, such as a [2+2] cycloaddition. Diversification is then achieved by introducing a variety of functional groups at different positions on the ring.

Logical Flow for Library Synthesis

G cluster_div1 Diversification Point 1 (Vinyl Group) cluster_div2 Diversification Point 2 (Ester Group) cluster_products Secondary Reactions Start Core Scaffold Synthesis (e.g., Diethyl 2-vinylcyclobutane-1,1-dicarboxylate) A1 Oxidative Cleavage -> Aldehyde Start->A1 A2 Hydroboration-Oxidation -> Primary Alcohol Start->A2 A3 Cross-Metathesis -> Varied Alkenes Start->A3 B1 Hydrolysis -> Diacid Start->B1 B2 Reduction -> Diol Start->B2 P1 Reductive Amination (from Aldehyde) A1->P1 P2 Esterification/Amidation (from Alcohol/Acid) A2->P2 P3 Further Functionalization (from Alkenes/Diol) A3->P3 B1->P2 B2->P3 End Diverse Library of Functionalized Cyclobutanes P1->End P2->End P3->End

Caption: A diversification strategy starting from a common cyclobutane intermediate.

Example Protocol: Stereoselective Synthesis of a cis-1,3-Difunctionalized Cyclobutane

This protocol is adapted from a sequential C–H/C–C functionalization strategy.[15]

Step 1: Norrish-Yang Cyclization

  • Reactants: Dissolve aryl-cyclobutyl ketone (1.0 equiv) in anhydrous, degassed benzene (0.05 M).

  • Irradiation: Irradiate the solution in a quartz tube with a medium-pressure mercury lamp (e.g., 450W) for 12-24 hours at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS until consumption of the starting material.

  • Work-up: Concentrate the reaction mixture in vacuo. The resulting bicyclo[1.1.1]pentan-2-ol intermediate is often used in the next step without further purification.

Step 2: Pd(II)-Catalyzed C-C Bond Functionalization

  • Reaction Setup: To a solution of the crude bicyclo[1.1.1]pentan-2-ol (1.0 equiv) in a suitable solvent (e.g., dioxane), add the aryl/heteroaryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol %), and a suitable ligand and oxidant.

  • Reaction Conditions: Heat the mixture at 80-100 °C for 12-24 hours under an inert atmosphere (N₂ or Ar).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the cis-1,3-difunctionalized cyclobutane.

Data Summary

The exploration of chemical space can be guided by tracking key physicochemical properties.

Scaffold TypeSynthetic RouteKey FeaturesCalculated LogP Range
1,1-Dicarboxylates[2+2] CycloadditionExcellent handle for further chemistry1.5 - 4.0
cis-1,3-AminoalcoholsC-H FunctionalizationConformationally restricted scaffolds1.0 - 3.5
SpirocyclobutanesRing ContractionHigh sp³ character, novel 3D shapes2.0 - 5.0
1,2,3-TrisubstitutedRing Expansion/AdditionDense functionalization, stereocomplex2.5 - 4.5

Chapter 5: Conclusion and Future Outlook

The functionalized cyclobutane carboxylate scaffold represents a rich and rewarding area of chemical space for drug discovery. Its unique conformational and stereochemical properties provide a compelling platform for the design of potent, selective, and metabolically robust therapeutic agents.[1][3] Key synthetic methodologies, such as [2+2] cycloadditions, ring contractions, and C-H functionalization, have matured to a point where diverse libraries of these compounds can be readily accessed.[7][14][15]

Future advancements will likely focus on the development of even more efficient and stereoselective catalytic methods. The continued integration of computational modeling with synthetic chemistry will enable a more predictive approach to designing cyclobutane-based ligands with optimal binding and pharmacokinetic properties. As our ability to synthesize and understand these fascinating four-membered rings grows, their presence in the pipeline of clinical candidates is set to increase, solidifying their role as a cornerstone of modern medicinal chemistry.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (n.d.).
  • Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).
  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed. (2006). The Journal of Organic Chemistry, 71(5), 1869–1878.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). The Journal of Organic Chemistry.
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. (n.d.). Organic Letters.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (n.d.). The Journal of Organic Chemistry.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2016). American Chemical Society.
  • Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. (n.d.).
  • Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog - Life Chemicals. (2020).
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC - NIH. (n.d.).
  • Conformational Analysis of Substituted Cyclobutanes: An In-depth Technical Guide - Benchchem. (n.d.).
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (n.d.).
  • A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. (n.d.). Journal of Chemical Education.
  • A Practical Method for the [2+2] Cycloaddition Catalyzed by Ferric Chloride - Alfa Chemistry. (n.d.).
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021).
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.).
  • The Application of Cyclobutane Derivatives in Organic Synthesis. (n.d.). Chemical Reviews.
  • Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes - Bioengineer.org. (2026).
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (n.d.).
  • Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. (2023). Journal of Chemical Education.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Bromophenyl Cyclobutanes via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bromophenyl Cyclobutanes

In the landscape of modern drug discovery and materials science, the cyclobutane motif has emerged as a valuable structural scaffold.[1][2][3] Its inherent ring strain and unique three-dimensional geometry offer a departure from the predominantly planar aromatic systems often found in biologically active molecules.[1] The incorporation of a cyclobutane ring can impart conformational rigidity, improve metabolic stability, and provide novel intellectual property space.[4] When functionalized with a bromophenyl group, these cyclobutanes become particularly powerful building blocks, as the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to construct complex molecular architectures. This application note provides a detailed guide to the synthesis of bromophenyl cyclobutanes utilizing the [2+2] cycloaddition reaction, a powerful photochemical method for the construction of four-membered rings.[5]

Mechanistic Insights into the [2+2] Photocycloaddition

The [2+2] cycloaddition is a photochemical reaction that involves the union of two unsaturated molecules, typically alkenes, to form a cyclobutane ring.[5] Thermally, this reaction is often forbidden by the Woodward-Hoffmann rules, but it becomes accessible upon photochemical excitation.[6] The reaction can be initiated either by direct excitation of one of the alkene partners or, more commonly, through the use of a photosensitizer.

In the context of synthesizing bromophenyl cyclobutanes, a photosensitized approach is often preferred. This method typically involves the following key steps:

  • Excitation of the Photosensitizer: A photosensitizer (e.g., a thioxanthone derivative) absorbs light (typically in the visible or near-UV region) and is promoted to an excited singlet state.

  • Intersystem Crossing: The excited singlet-state photosensitizer rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state.

  • Energy Transfer: The triplet-state photosensitizer collides with a ground-state alkene molecule (e.g., a bromostyrene), transferring its energy and promoting the alkene to its triplet state.

  • Diradical Formation and Cyclization: The triplet-state alkene then interacts with a second ground-state alkene molecule to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product.

The regioselectivity and stereoselectivity of the reaction are influenced by factors such as the stability of the diradical intermediates and steric interactions between the substituents on the reacting alkenes. For instance, the cycloaddition of styrenes often proceeds in a head-to-head fashion to form the more stable benzylic radical intermediates.

A visual representation of the photosensitized [2+2] cycloaddition mechanism is provided below:

G cluster_0 Photosensitizer Activation cluster_1 Energy Transfer and Alkene Activation cluster_2 Cyclobutane Formation PS_ground Photosensitizer (S₀) PS_singlet Excited Singlet (S₁) PS_ground->PS_singlet hν (Light Absorption) PS_triplet Excited Triplet (T₁) PS_singlet->PS_triplet Intersystem Crossing Alkene1_triplet Alkene 1 (T₁) PS_triplet->Alkene1_triplet Energy Transfer Alkene1_ground Alkene 1 (S₀) Diradical 1,4-Diradical Intermediate Alkene1_triplet->Diradical + Alkene 2 Alkene2_ground Alkene 2 (S₀) Alkene2_ground->Diradical Cyclobutane Cyclobutane Product Diradical->Cyclobutane Spin Inversion & Ring Closure

Caption: General mechanism of a photosensitized [2+2] cycloaddition.

Experimental Protocols

This section provides detailed protocols for the synthesis of bromophenyl cyclobutanes via intermolecular and intramolecular [2+2] photocycloaddition reactions.

Protocol 1: Intermolecular [2+2] Cycloaddition for the Synthesis of 1-Bromo-2,4-diphenylcyclobutane

This protocol details the synthesis of a bromophenyl cyclobutane via a photoredox-catalyzed cross-cycloaddition of β-bromostyrene and styrene.

Materials:

  • β-Bromostyrene

  • Styrene

  • Thioxanthylium tetrafluoroborate (photocatalyst)

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • High-power visible light LED lamp (e.g., 450 nm)

  • Syringes and needles

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve β-bromostyrene (1.0 equiv.) and thioxanthylium tetrafluoroborate (0.05 equiv.) in anhydrous DCM.

  • Addition of Styrene: Add styrene (2.0 equiv.) to the reaction mixture via syringe.

  • Photoreaction: Place the reaction flask in front of a high-power LED lamp and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically after 12-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the diastereomers of 1-bromo-2,4-diphenylcyclobutane.[7]

Characterization:

The resulting diastereomers can be characterized by:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure and stereochemistry of the cyclobutane products. The coupling constants between the cyclobutane protons are diagnostic for determining the relative stereochemistry.[8][9][10]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

The experimental workflow is summarized in the following diagram:

G cluster_0 Reaction Setup cluster_1 Photoreaction cluster_2 Workup and Purification cluster_3 Analysis node1 Dissolve β-bromostyrene and photocatalyst in anhydrous DCM under Argon node2 Add styrene node1->node2 node3 Irradiate with visible light and stir at room temperature node2->node3 node4 Concentrate reaction mixture node3->node4 node5 Purify by silica gel column chromatography node4->node5 node6 Characterize by NMR and Mass Spectrometry node5->node6

Caption: Experimental workflow for intermolecular [2+2] cycloaddition.

Protocol 2: Synthesis of 3-(4-Bromophenyl)cyclobutanone

This protocol describes the synthesis of a bromophenyl cyclobutanone, a versatile intermediate, via a [2+2] cycloaddition of 4-bromostyrene and dichloroketene, followed by reductive dehalogenation.

Materials:

  • 4-Bromostyrene

  • Trichloroacetyl chloride

  • Zinc dust

  • Anhydrous diethyl ether

  • Anhydrous acetic acid

  • Standard glassware for reaction, workup, and purification

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • [2+2] Cycloaddition:

    • In a round-bottom flask, dissolve 4-bromostyrene (1.0 equiv.) in anhydrous diethyl ether.

    • Add activated zinc dust (2.0 equiv.).

    • Slowly add a solution of trichloroacetyl chloride (1.2 equiv.) in anhydrous diethyl ether to the stirred suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

  • Reductive Dehalogenation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add anhydrous acetic acid to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours.

  • Workup:

    • Filter the reaction mixture to remove excess zinc.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 3-(4-bromophenyl)cyclobutanone.[11][12]

Characterization:

  • NMR Spectroscopy: 1H and 13C NMR will show the characteristic signals for the cyclobutanone ring and the bromophenyl group.

  • IR Spectroscopy: A strong absorption band around 1780 cm-1 will indicate the presence of the cyclobutanone carbonyl group.

  • Mass Spectrometry: HRMS will confirm the molecular formula.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of bromophenyl cyclobutanes via photoredox-catalyzed [2+2] cycloaddition.

EntryBromostyrene DerivativeAlkene PartnerPhotocatalyst (mol%)SolventTime (h)Yield (%)Reference
1β-BromostyreneStyreneThioxanthylium (5)DCM2485[7]
2β-Bromostyrene4-MethylstyreneThioxanthylium (5)DCM2482[7]
34-BromostyreneDichloroketeneN/A (thermal)Diethyl Ether16N/A[11]

Applications in Drug Development and Materials Science

The bromophenyl cyclobutane scaffold is a valuable platform for the development of novel therapeutics and advanced materials.

  • Medicinal Chemistry: The conformational constraint imposed by the cyclobutane ring can lead to enhanced binding affinity and selectivity for biological targets.[1][3][4] The bromophenyl moiety allows for the introduction of diverse functional groups through well-established cross-coupling chemistries, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These compounds have potential applications as enzyme inhibitors, receptor modulators, and probes for chemical biology.[2]

  • Materials Science: Bromophenyl cyclobutanes can be utilized as monomers for the synthesis of novel polymers with unique thermal and optical properties. The rigid cyclobutane core can influence the polymer's morphology and performance characteristics. Furthermore, the bromine atom can be a site for post-polymerization modification, allowing for the tuning of material properties.

Conclusion

The [2+2] cycloaddition reaction provides a powerful and versatile method for the synthesis of bromophenyl cyclobutanes. This application note has detailed the mechanistic underpinnings of this photochemical transformation and provided robust protocols for its implementation in both intermolecular and intramolecular contexts. The resulting bromophenyl cyclobutane products are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and materials science. By leveraging the principles and procedures outlined herein, researchers can effectively incorporate this valuable structural motif into their synthetic programs.

References

  • A photochemical microfluidic reactor for photosensitized [2+2] cycloadditions. (2022). Reaction Chemistry & Engineering, 7(3), 567-573.

  • A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale. (2016). Organic Process Research & Development, 20(10), 1786-1791.

  • Redox Potential Controlled Selective Oxidation of Styrenes for Regio- and Stereoselective Crossed Intermolecular [2 + 2] Cycloaddition via Organophotoredox Catalysis. (2020). Organic Letters, 22(13), 5207-5211.

  • Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). White Rose Research Online.

  • 3-(4-Bromophenyl)cyclopent-2-en-1-one. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o692.

  • [2 + 2] photocycloaddition. (2022). Photochemical & Photobiological Sciences, 21(7), 1145-1150.

  • A Photochemical Microfluidic Reactor for Photosensitized [2+2] Cycloadditions. (n.d.). ResearchGate.

  • Photochemical Reactor Setup - Photoreactor Setup and Design. (n.d.). HepatoChem.

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies.

  • 3-(4-Bromophenyl)cyclobutanone. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 1), o168-o169.

  • Cyclobutanes in Small-Molecule Drug Candidates. (2022). ChemMedChem, 17(9), e202200020.

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2015). Molecules, 20(5), 8439-8476.

  • Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. (2020). Chemistry, 26(40), 8753-8757.

  • Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. (n.d.). ChemRxiv.

  • Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. (2023). Molecules, 28(13), 5087.

  • Chemo- and Stereoselective Intermolecular [2+2] Photocycloaddition of Conjugated Dienes using Colloidal Nanocrystal Photocatalysts. (2021). Journal of the American Chemical Society, 143(12), 4645-4654.

  • [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. (2010). Journal of the American Chemical Society, 132(6), 1770-1772.

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2000). Chemical Reviews, 100(5), 1847-1896.

  • cyclobutanone. (n.d.). Organic Syntheses.

  • Intramolecular [2+2] cycloaddition reactions of diverse 1,3-dienes. (n.d.). ResearchGate.

  • Enantioselective intramolecular [2+2]-photocycloaddition reactions in solution. (2000). Journal of the American Chemical Society, 122(31), 7620-7621.

  • NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate.

  • Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters. (2023). Beilstein Journal of Organic Chemistry, 19, 995-1002.

  • NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate.

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry, 79(12), 5463-5482.

  • Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.

  • First Example of Intramolecular [2π+2π] Alkene-Arene Photocyclization in the Chromone Series and its Synthetic Utility. (2009). Organic Letters, 11(16), 3542-3545.

  • Explore Our Novel Cyclobutane Derivatives. (2020). Life Chemicals.

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses, 95, 284-298.

  • Cyclobutanes in Small-Molecule Drug Candidates. (2022). ChemMedChem, 17(9), e202200020.

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank, 2023(1), M1546.

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate.

  • CAS 254892-91-6: Cyclobutanone, 3-(4-bromophenyl)-. (n.d.). CymitQuimica.

  • 1-Bromo-2-bromomethyl-3-methyl-1-phenyl-butane. (n.d.). PubChem.

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. (2013). The Journal of Organic Chemistry, 78(4), 1504-1507.

  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. (2015). Acta Chimica Slovaca, 8(1), 21-24.

  • 1-Bromo-2-methylcyclobutane. (n.d.). PubChem.

  • Photoredox catalysis for novel organic reactions. (n.d.). Beilstein Journal of Organic Chemistry.

  • Cas 534-00-9,(S)-1-Bromo-2-methylbutane. (n.d.). lookchem.

  • 1-Bromo-2-methylcyclopentane. (n.d.). PubChem.

Sources

Application Notes & Protocols: Leveraging Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The landscape of medicinal chemistry is undergoing a significant shift, moving away from the traditionally favored flat, aromatic structures towards molecules with greater three-dimensional (3D) complexity. This "escape from flatland" is driven by the need to access novel chemical space, improve compound properties, and enhance interactions with complex biological targets.[1] The cyclobutane ring, a strained four-membered carbocycle, has emerged as a privileged scaffold in this pursuit.[2][3] Its puckered, rigid conformation allows for the precise spatial arrangement of substituents, offering a powerful tool to lock molecules into bioactive conformations, thereby improving potency and selectivity.[4][5]

This guide focuses on a particularly versatile building block: Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate . This compound is strategically functionalized to serve as a powerful linchpin in drug discovery programs. It offers three distinct points for chemical diversification, enabling the rapid generation of diverse compound libraries from a single, rigid core. This document provides a detailed overview of its strategic applications and step-by-step protocols for its chemical manipulation.

The Strategic Value of the Core Scaffold

The utility of this compound stems from its unique combination of a rigid 3D core and three orthogonal chemical handles for subsequent modification. This design allows for a modular approach to library synthesis.

  • The Cyclobutane Core : Provides a conformationally restricted scaffold, which can reduce the entropic penalty of binding to a biological target and improve metabolic stability.[2][4][6]

  • The 4-Bromophenyl Group : Acts as a versatile anchor for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[7][8]

  • The Hydroxyl Group : Can be readily modified through oxidation, etherification, or esterification to probe interactions with the target protein or to modulate physicochemical properties.

  • The Methyl Ester : Serves as a precursor to a carboxylic acid, which can then be converted into a diverse array of amides, a common functional group in many approved drugs.

Below is a diagram illustrating the key diversification points on the molecule.

G main_mol p1 l1 Point 1: Cross-Coupling (Suzuki, Buchwald, etc.) p1->l1 p2 l2 Point 2: Amidation (via Hydrolysis) p2->l2 p3 l3 Point 3: Oxidation/Etherification p3->l3

Caption: Key diversification points of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties for the title compound is presented below. These values are important for assessing its potential as a fragment or lead-like building block.

PropertyValueSource
CAS Number 1432059-59-0[9]
Molecular Formula C₁₂H₁₃BrO₃[9]
Molecular Weight 285.13 g/mol [9]
Topological Polar Surface Area (TPSA) 46.53 Ų[9]
Calculated logP 2.01[9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 3[9]
Rotatable Bonds 2[9]

Experimental Protocols

The following protocols are designed to be robust starting points for the derivatization of this compound. Researchers should optimize conditions based on their specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

This protocol details a standard procedure for coupling the aryl bromide with a boronic acid partner. The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in medicinal chemistry due to its broad functional group tolerance.

Rationale: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos) is critical for efficient oxidative addition to the aryl bromide and subsequent reductive elimination. A base like potassium carbonate is required to activate the boronic acid via formation of a boronate complex. The dioxane/water solvent system is effective at solubilizing both organic and inorganic reagents.

G cluster_input Inputs cluster_process Process Start_Mol Starting Material (Aryl Bromide) Setup Combine Reagents Under Inert Atmosphere Start_Mol->Setup Boronic_Acid Boronic Acid (R-B(OH)2) Boronic_Acid->Setup Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Setup Base Base (e.g., K2CO3) Base->Setup Solvent Solvent (Dioxane/H2O) Solvent->Setup Heat Heat Reaction (e.g., 90 °C, 16h) Setup->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Coupled Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology:

  • Reagent Preparation : To an oven-dried reaction vial, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), potassium carbonate (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Inert Atmosphere : Seal the vial with a septum cap, and purge with nitrogen or argon for 5-10 minutes. This is crucial as the palladium catalyst can be deactivated by oxygen.

  • Solvent Addition : Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting bromide.

  • Reaction : Place the vial in a pre-heated oil bath or heating block at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Two-Step Amide Library Synthesis

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

Rationale: The first step, saponification, uses a strong base like lithium hydroxide (LiOH) which readily hydrolyzes the ester. The subsequent amide coupling utilizes a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which activates the carboxylic acid for nucleophilic attack by the amine. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction without interfering with the coupling reagents.

Step 2A: Ester Hydrolysis (Saponification)

  • Dissolution : Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).

  • Base Addition : Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv) and stir the mixture at room temperature.

  • Monitoring : Monitor the reaction by TLC or LC-MS until all the starting material is consumed (typically 2-6 hours).

  • Acidification & Extraction : Once complete, carefully acidify the reaction mixture to pH ~3 with 1N HCl. Extract the product with a suitable organic solvent like ethyl acetate.

  • Isolation : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid, which can often be used in the next step without further purification.

Step 2B: Amide Coupling

  • Reagent Preparation : In a clean, dry flask, dissolve the carboxylic acid from Step 2A (1.0 equiv) in an anhydrous aprotic solvent like DMF or DCM.

  • Sequential Addition : Add the desired primary or secondary amine (1.1 equiv), the coupling reagent HATU (1.2 equiv), and a non-nucleophilic base like DIPEA (2.0-3.0 equiv).

  • Reaction : Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor by TLC or LC-MS.

  • Workup : Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Conclusion and Outlook

This compound is a high-value building block for medicinal chemists seeking to incorporate 3D-rich scaffolds into their drug discovery pipelines. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient platform for the rapid synthesis of diverse chemical libraries. The protocols outlined in this guide serve as a validated starting point for exploring the vast chemical space accessible from this versatile intermediate. The strategic use of such building blocks is poised to accelerate the discovery of next-generation therapeutics with improved pharmacological profiles.

References

  • Wirth, T., & Wanner, J. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2346-2356. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(36), e202200615. [Link]

  • Gim, G., et al. (2021). Contemporary synthesis of bioactive cyclobutane natural products. Nature Communications, 12(1), 6393. [Link]

  • Yang, P., et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 39(12), 2245-2274. [Link]

  • Muto, K., & Yamaguchi, J. (2020). A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. Waseda University Research News. [Link]

  • Corrie, J. E. T., et al. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Molecules, 26(11), 3375. [Link]

  • PubChem. (n.d.). 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Application Note: High-Purity Isolation of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the purification of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The protocols detailed herein are designed to yield a final product of high purity (≥98%), suitable for downstream applications in drug discovery and development. We will explore purification strategies including silica gel column chromatography and recrystallization, alongside analytical methods for purity assessment. The causality behind experimental choices is explained to provide a deeper understanding of the purification process.

Introduction

This compound is a structurally significant molecule, often employed as a building block in the synthesis of complex organic compounds. The presence of a chiral center and multiple functional groups (an ester, a hydroxyl group, and a brominated aromatic ring) necessitates a robust purification strategy to remove starting materials, byproducts, and diastereomers that may arise during its synthesis. The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final active pharmaceutical ingredient (API). This guide outlines field-proven protocols for achieving high-purity isolation of the target compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₃BrO₃[1][2]
Molecular Weight 285.13 g/mol [1][3][4]
Appearance Expected to be a solid[4]
Storage Temperature 4°C[1][3][4]

Purification Workflow Overview

The overall strategy for purifying crude this compound involves a primary chromatographic step followed by an optional recrystallization for achieving the highest purity. Purity is assessed at each stage using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

PurificationWorkflow Crude Crude Product (Post-synthesis work-up) TLC_Initial Initial Purity Assessment (TLC) Crude->TLC_Initial ColumnChrom Protocol 1: Silica Gel Column Chromatography TLC_Initial->ColumnChrom Proceed if impure TLC_Fractions Fraction Analysis (TLC) ColumnChrom->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Select pure fractions Solvent_Evap Solvent Evaporation Combine->Solvent_Evap HPLC_Purity Purity Assessment (RP-HPLC) Solvent_Evap->HPLC_Purity Recrystallization Protocol 2: Recrystallization (Optional) HPLC_Purity->Recrystallization If further purification is needed Final_Product High-Purity Product (≥98%) HPLC_Purity->Final_Product If purity is sufficient Recrystallization->Final_Product

Caption: Workflow for the purification of this compound.

Part 1: Primary Purification - Flash Column Chromatography

Flash column chromatography is the primary method for separating the target compound from reaction impurities. The polarity of the molecule, influenced by the hydroxyl and ester groups, dictates the choice of the stationary and mobile phases.

Rationale for Method Selection

Silica gel is chosen as the stationary phase due to its effectiveness in separating compounds with moderate polarity. The mobile phase, a mixture of a non-polar solvent (hexanes or heptane) and a more polar solvent (ethyl acetate or dichloromethane), allows for the fine-tuning of the elution of the target compound. A gradient elution is recommended to first elute non-polar impurities, followed by the product, and finally any highly polar byproducts.

Materials and Equipment
  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Glass column for flash chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Collection tubes

Step-by-Step Protocol
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems to determine the optimal mobile phase for separation. A good starting point is a 70:30 mixture of Hexanes:EtOAc.[5]

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate. The ideal solvent system will show good separation between the product spot and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase composition (e.g., 90:10 Hexanes:EtOAc).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a free-flowing powder using a rotary evaporator.

    • Carefully add the dry-loaded sample onto the sand layer in the column.

  • Elution:

    • Begin elution with the initial low-polarity mobile phase (e.g., 90:10 Hexanes:EtOAc).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the elution process by spotting every few fractions on a TLC plate.

    • Develop and visualize the TLC plate to identify the fractions containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Concentrate the combined pure fractions using a rotary evaporator to obtain the purified product.

Recommended Solvent Gradient
StepHexanes (%)Ethyl Acetate (%)Volume (Column Volumes)Purpose
190102Elute non-polar impurities
280205Elute the target compound
370305Continue eluting the target compound
450503Elute more polar impurities

Note: The optimal gradient may vary depending on the specific impurity profile of the crude product and should be optimized based on initial TLC analysis.

Part 2: Secondary Purification - Recrystallization

For obtaining material with the highest possible purity, recrystallization is an effective secondary purification step. This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, leading to the formation of pure crystals while impurities remain in the mother liquor.

Rationale for Solvent Selection

The ideal recrystallization solvent (or solvent system) is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a two-solvent system is often effective. A "good" solvent in which the compound is highly soluble (e.g., acetone or ethanol) is paired with a "poor" solvent in which it is sparingly soluble (e.g., water or hexanes).

Step-by-Step Protocol
  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the purified product in various solvents at room temperature and upon heating.

  • Recrystallization Procedure (Two-Solvent System):

    • Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., hot ethanol).[6]

    • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.[7]

    • If cloudiness persists, add a few drops of the hot "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Part 3: Purity Assessment

Analytical techniques are crucial for confirming the purity of the isolated this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly sensitive method for determining the purity of organic compounds.

RPHPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject onto C18 Column SamplePrep->Injection Elution Isocratic Elution (Methanol/Water) Injection->Elution Detection UV Detection (e.g., 249 nm) Elution->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis Result Purity Report (% Area) Analysis->Result

Caption: Workflow for purity analysis by RP-HPLC.

Recommended HPLC Conditions
ParameterConditionRationale
Column C18 (e.g., 4.6 mm x 250 mm, 5.0 µm)Provides good separation for moderately polar compounds.[8]
Mobile Phase Methanol:Water (e.g., 80:20 v/v)A common and effective mobile phase for related aromatic compounds.[8]
Flow Rate 1 mL/minA standard flow rate for analytical HPLC.[8]
Detection UV at 249 nmThe bromophenyl group is expected to have a strong UV absorbance around this wavelength.[8]
Column Temperature Room TemperatureSufficient for most analyses.
Data Interpretation

The purity of the sample is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is typically considered suitable for most drug development applications.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The initial TLC analysis guides the column chromatography, and the purity of the fractions is continuously monitored. The final HPLC analysis provides a quantitative measure of the success of the purification. If the desired purity is not achieved after column chromatography, the HPLC chromatogram will indicate the presence of impurities, prompting the optional recrystallization step.

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (2014). Retrieved from [Link]

  • 5 - Organic Syntheses Procedure. Retrieved from [Link]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository. Retrieved from [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach | Journal of Chemical Health Risks. (2024). Retrieved from [Link]

  • Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction - MDPI. Retrieved from [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. (2020). Retrieved from [Link]

  • Synthesis of 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. - ResearchGate. Retrieved from [Link]

  • Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes - PMC - NIH. (2018). Retrieved from [Link]

  • CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents.
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010). Retrieved from [Link]

  • Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition - ResearchGate. (2021). Retrieved from [Link]

  • How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?. (2021). Retrieved from [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - American Chemical Society. (2014). Retrieved from [Link]

  • a) Examples of prior art of cyclobutane C−H functionalization used in... - ResearchGate. Retrieved from [Link]

  • The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure. Retrieved from [Link]

Sources

The Strategic Application of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Constrained Scaffold in Chemical Innovation

In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular architectures with precisely controlled three-dimensional geometries is insatiable. Cyclobutane derivatives, in particular, have emerged as highly valuable scaffolds. Their inherent ring strain and puckered conformation provide a rigid framework that can favorably influence molecular properties such as metabolic stability, binding affinity, and overall pharmacokinetic profiles when incorporated into drug candidates.[1][2] The subject of this guide, Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate , is a trifunctional synthetic building block poised for strategic application. Its unique topology, combining a rigid cyclobutane core, a versatile aryl bromide for cross-coupling, a modifiable hydroxyl group, and an ester for further elaboration, makes it an exemplary starting point for the rapid generation of diverse and complex molecular entities. This guide provides detailed application notes and protocols to leverage the full synthetic potential of this compound, with a particular focus on its utility in constructing core structures relevant to contemporary drug discovery programs, such as those targeting β-secretase (BACE1) for Alzheimer's disease.[3][4]

Core Reactivity: A Trifecta of Synthetic Handles

The synthetic power of this compound stems from its three distinct and orthogonally reactive functional groups. A strategic approach to synthesis allows for the selective manipulation of each site, enabling the construction of a diverse library of compounds from a single starting material.

  • The 4-Bromophenyl Group : This is arguably the most powerful functional handle on the molecule. The carbon-bromine bond serves as a classical and reliable site for palladium-catalyzed cross-coupling reactions. This opens the door to a vast array of transformations, including the Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, alkynyl) couplings, allowing for the introduction of diverse aryl, heteroaryl, amine, or alkyne moieties.

  • The 3-Hydroxy Group : As a secondary alcohol, this group can be readily oxidized to the corresponding ketone, providing a new site for nucleophilic addition or reductive amination. Alternatively, it can be acylated, alkylated, or converted into a leaving group for substitution reactions, offering another dimension for structural diversification.

  • The Methyl Ester : This group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, be reduced to a primary alcohol, or be used as a handle for other carboxylate-specific chemistry.

The interplay of these three groups allows for a modular and highly efficient approach to library synthesis, as will be demonstrated in the following protocols.


Application Note 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and commercial availability of a vast array of boronic acids and esters.[5][6] The 4-bromophenyl moiety of the title compound is an ideal substrate for this transformation, enabling the direct installation of new aryl or heteroaryl groups. This protocol details a representative Suzuki coupling to generate a biaryl product, a common motif in pharmacologically active molecules.

Expertise & Experience: Why This Protocol Works

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.

  • Catalyst System : We utilize a pre-catalyst, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which is readily activated to the catalytically active Pd(0) species in the presence of a phosphine ligand. XPhos is chosen as the ligand due to its bulky, electron-rich nature, which promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination of the final product.

  • Base : Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting unwanted side reactions, such as ester hydrolysis.[7]

  • Solvent System : A mixture of dioxane and water is used. Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[8] Degassing the reaction mixture is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: Synthesis of Methyl 3-hydroxy-1-(4'-methyl-[1,1'-biphenyl]-4-yl)cyclobutanecarboxylate
Reagent MW Amount Moles Equivalents
This compound285.13285 mg1.01.0
4-Tolylboronic acid135.96204 mg1.51.5
Pd₂(dba)₃915.7228 mg0.030.03
XPhos476.6648 mg0.100.10
K₃PO₄212.27637 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (285 mg, 1.0 mmol), 4-tolylboronic acid (204 mg, 1.5 mmol), Pd₂(dba)₃ (28 mg, 0.03 mmol), XPhos (48 mg, 0.10 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the desired product.

Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Solids: Substrate, Boronic Acid, Catalyst, Ligand, Base B 2. Seal & Purge: Evacuate and backfill with Argon (3x) A->B C 3. Add Solvents: Degassed Dioxane/Water B->C D 4. Heat & Stir: 90 °C for 12 hours C->D E 5. Monitor Progress: TLC / LC-MS D->E F 6. Cool & Dilute: Ethyl Acetate E->F G 7. Filter: Through Celite® F->G H 8. Extraction: Wash with H₂O, Brine G->H I 9. Dry & Concentrate H->I J 10. Purify: Flash Chromatography I->J K Final Product J->K

Fig. 1: Suzuki-Miyaura Coupling Workflow

Application Note 2: Scaffold Diversification via Functional Group Interconversion

To fully exploit the potential of the building block, subsequent modifications of the hydroxyl and ester functionalities are essential for generating a library of analogs for structure-activity relationship (SAR) studies. Here, we present two representative protocols: oxidation of the alcohol to a ketone and amidation of the ester.

Protocol A: Oxidation to Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Expertise & Experience: Dess-Martin Periodinane (DMP) is a mild and highly efficient oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. It operates at room temperature and avoids the use of harsh heavy metals like chromium. The reaction is typically buffered with pyridine or sodium bicarbonate to neutralize the acetic acid byproduct, which can sometimes cause side reactions.

Procedure:

  • Dissolve this compound (285 mg, 1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask.

  • Add sodium bicarbonate (168 mg, 2.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Dess-Martin Periodinane (636 mg, 1.5 mmol) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10 mL).

  • Stir vigorously for 15 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the ketone product.

Protocol B: Amidation to 1-(4-bromophenyl)-N-benzyl-3-hydroxycyclobutanecarboxamide

Expertise & Experience: This protocol first involves the saponification of the methyl ester to the corresponding carboxylic acid. The subsequent amide coupling is a standard transformation. We use HATU as a coupling agent, which is highly efficient and minimizes racemization at adjacent stereocenters (though not a concern for this specific substrate). DIPEA is a non-nucleophilic base used to neutralize the acids formed during the reaction.

Procedure (2 steps): Step 1: Saponification

  • Dissolve this compound (285 mg, 1.0 mmol) in a mixture of THF (5 mL) and water (2 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 84 mg, 2.0 mmol).

  • Stir at room temperature for 4 hours until the starting material is consumed (monitored by TLC).

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude carboxylic acid, which is often used directly in the next step.

Step 2: Amide Coupling

  • Dissolve the crude 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (~1.0 mmol) in DMF (10 mL).

  • Add benzylamine (118 µL, 1.1 mmol).

  • Add HATU (418 mg, 1.1 mmol) and N,N-Diisopropylethylamine (DIPEA, 348 µL, 2.0 mmol).

  • Stir at room temperature for 6 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the final amide product.

Diversification Workflow Diagram

Diversification_Workflow cluster_oxidation Oxidation cluster_amidation Amidation Start Methyl 1-(4-bromophenyl) -3-hydroxycyclobutanecarboxylate Ox_Reagents DMP, NaHCO₃ DCM, RT Start->Ox_Reagents Sap_Reagents 1. LiOH 2. H⁺ Start->Sap_Reagents Ketone 3-Oxo Derivative Ox_Reagents->Ketone Protocol A Acid Carboxylic Acid Intermediate Sap_Reagents->Acid Amide_Reagents Benzylamine HATU, DIPEA Acid->Amide_Reagents Amide N-Benzyl Amide Derivative Amide_Reagents->Amide Protocol B

Fig. 2: Scaffold Diversification Pathways

Data Summary & Characterization

Precise characterization is essential for confirming the identity and purity of synthesized compounds. Below are the key physicochemical properties of the starting material and predicted ¹H NMR chemical shifts for the products described in the protocols.

Compound Name Structure Molecular Formula MW Predicted Key ¹H NMR Shifts (CDCl₃, 400 MHz)
This compoundC₁₂H₁₃BrO₃285.13δ 7.48 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.4-4.2 (m, 1H, CH-OH), 3.70 (s, 3H, OCH₃), 2.8-2.5 (m, 4H, cyclobutane CH₂)
Methyl 3-hydroxy-1-(4'-methyl-[1,1'-biphenyl]-4-yl)cyclobutanecarboxylateC₁₉H₂₀O₃296.36δ 7.6-7.2 (m, 8H, Ar-H), 4.4-4.2 (m, 1H, CH-OH), 3.71 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃), 2.9-2.6 (m, 4H, cyclobutane CH₂)
Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylateC₁₂H₁₁BrO₃283.12δ 7.52 (d, 2H, Ar-H), 7.38 (d, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 3.6-3.3 (m, 4H, cyclobutane CH₂)
1-(4-bromophenyl)-N-benzyl-3-hydroxycyclobutanecarboxamideC₁₈H₁₈BrNO₂360.25δ 7.5-7.2 (m, 9H, Ar-H), 6.5 (br s, 1H, NH), 4.4 (d, 2H, NCH₂), 4.3-4.1 (m, 1H, CH-OH), 2.8-2.5 (m, 4H, cyclobutane CH₂)

Conclusion

This compound is a potent and versatile building block for synthetic chemistry. Its strategically placed functional groups allow for a modular approach to the synthesis of complex molecules, particularly those featuring a rigid, three-dimensional cyclobutane core. The protocols detailed herein for Suzuki-Miyaura coupling and functional group interconversion serve as a validated starting point for researchers in drug discovery and materials science to access novel chemical space efficiently. By leveraging the unique structural and reactive properties of this compound, scientists can accelerate the development of next-generation therapeutics and advanced materials.

References

  • Kotha, S., & Pulletikurti, P. (2014). Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. Indian Journal of Chemistry - Section B, 53B(12), 1876-1880.
  • Malamas, M. S., et al. (2012). Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides. Journal of Medicinal Chemistry, 55(21). Available at: [Link]

  • Hilpert, H., et al. (2021). Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360. Journal of Medicinal Chemistry, 64(8), 4677-4696. Available at: [Link]

  • de Bruyn, M., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

  • Ghosh, A. K., et al. (2017). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Bioorganic & Medicinal Chemistry Letters, 27(15), 3481-3487. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]

  • Organic-Chemistry.org. (n.d.). Suzuki Reaction. Retrieved January 19, 2026, from [Link]

  • Malamas, M. S., et al. (2012). Structure based design of iminohydantoin BACE1 inhibitors: identification of an orally available, centrally active BACE1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(7), 2538-2544. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]

  • Smith, A. D., & Jones, T. C. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1076–1081. Available at: [Link]

Sources

Application Notes and Protocols for the Stereoselective Reduction of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Cyclobutanes in Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, enabling precise orientation of pharmacophoric groups and offering a powerful tool to enhance binding affinity, selectivity, and metabolic stability.[1] Specifically, chiral 3-hydroxycyclobutane-1-carboxylate derivatives are key building blocks for a variety of bioactive molecules, including antagonists for the EP4 receptor implicated in inflammatory diseases and potential therapeutics in oncology and neuroscience.[2]

The stereoselective reduction of prochiral cyclobutanones, such as methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, is a critical transformation that dictates the ultimate stereochemistry of the final therapeutic agent. The reduction of the C3-ketone generates two new stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). Controlling both the relative (cis/trans) and absolute (R/S) stereochemistry is therefore paramount. This application note provides a detailed guide to achieving high levels of stereocontrol in this reduction, focusing on two powerful and widely adopted methodologies: diastereoselective substrate-controlled reduction and enantioselective catalytic reduction using Corey-Bakshi-Shibata (CBS) catalysts and Noyori-type asymmetric hydrogenation.

Understanding the Stereochemical Challenge

The reduction of methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate to the corresponding alcohol presents a dual stereochemical challenge:

  • Diastereoselectivity: The relative orientation of the newly formed hydroxyl group at C3 with respect to the existing ester and aryl groups at the C1 quaternary center. This results in either cis or trans diastereomers.

  • Enantioselectivity: For each diastereomer, two enantiomers are possible, depending on the face of the carbonyl group from which the hydride is delivered.

This guide will first address the inherent diastereoselectivity of the system and then present protocols for achieving high enantioselectivity.

Part 1: Diastereoselective Reduction Protocol (Substrate Control)

Experimental and computational studies on the hydride reduction of 3-substituted cyclobutanones have demonstrated a strong intrinsic preference for the formation of the cis-alcohol.[3][4] This selectivity is largely governed by torsional strain, favoring an anti-facial hydride attack relative to the substituent at C3, which is consistent with the Felkin-Anh model.[3] The bulky 1-(4-bromophenyl)carboxylate group at C1 further biases the molecule, making hydride attack from the face opposite to this group the most favorable trajectory, leading to the cis product.

Protocol 1: Diastereoselective Reduction with Sodium Borohydride

This protocol aims to achieve high diastereoselectivity, favoring the cis isomer, through a straightforward and cost-effective hydride reduction.

Materials:

  • Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol (10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control the exotherm and the rate of hydrogen evolution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up:

    • Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the layers and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired cis-methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate.

  • Characterization: Confirm the structure and determine the diastereomeric ratio by ¹H NMR spectroscopy. The cis and trans isomers will exhibit distinct coupling constants between the C3-proton and the adjacent methylene protons.[1]

Part 2: Enantioselective Reduction Protocols

To achieve control over the absolute stereochemistry of the newly formed alcohol, a chiral catalyst is required. We present two state-of-the-art methods: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and reliable method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[5][6] The catalyst forms a complex with borane, which then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one specific face of the carbonyl.[7]

dot

CBS_Reduction_Workflow sub Substrate (Ketone) reaction Reaction Mixture (Stir under N2) sub->reaction catalyst (S)-CBS Catalyst (e.g., 10 mol%) catalyst->reaction borane Borane Source (BH3·SMe2, 1.0 M) borane->reaction solvent Anhydrous THF -20 °C to RT solvent->reaction workup Methanol Quench & Aqueous Work-up reaction->workup 1-4 h product Chiral Alcohol (High ee) workup->product analysis Chiral HPLC/NMR (ee & dr determination) product->analysis

Caption: Workflow for CBS-mediated enantioselective reduction.

Protocol 2: (S)-CBS-Catalyzed Reduction

This protocol is designed to produce the (1S,3R)-cis-alcohol enantiomer. Using the (R)-CBS catalyst will yield the opposite (1R,3S)-cis-enantiomer.

Materials:

  • Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (1 M aq. HCl)

  • Standard work-up and purification reagents (as in Protocol 1)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add anhydrous THF (5 mL per gram of substrate).

  • Catalyst Addition: Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene).

  • Cooling: Cool the solution to -20 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise, maintaining the internal temperature below -15 °C. Stir for 10 minutes.

  • Substrate Addition: Add a solution of methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise over 30 minutes via the dropping funnel.

  • Reaction: Stir the reaction mixture at -20 °C and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of anhydrous methanol at -20 °C until gas evolution ceases.

  • Work-up:

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvents under reduced pressure.

    • Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Analysis: Purify by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

Method B: Noyori Asymmetric Hydrogenation

Noyori asymmetric hydrogenation employs a chiral ruthenium-diphosphine complex (e.g., Ru-BINAP) to catalyze the enantioselective reduction of ketones and β-keto esters using molecular hydrogen.[8] This method is highly efficient, often requiring low catalyst loadings, and is a cornerstone of industrial chiral synthesis.[9]

dot

Noyori_Mechanism precatalyst Precatalyst [RuCl2((S)-BINAP)]2 catalyst Active Catalyst [RuH((S)-BINAP)]+ precatalyst->catalyst H2, Base complex Substrate-Catalyst Complex catalyst->complex + Substrate substrate Substrate Ketone substrate->complex product Product Chiral Alcohol complex->product H2, Hydride Transfer product->catalyst - Product

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Protocol 3: Asymmetric Hydrogenation with Ru(II)-BINAP Catalyst

This protocol uses a pre-catalyst that is activated in situ. The choice of (S)- or (R)-BINAP ligand determines the enantiomer of the product.

Materials:

  • Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

  • [RuCl₂((S)-BINAP)]₂·NEt₃ complex

  • Ethanol (EtOH), degassed

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a glovebox, charge a glass liner for the autoclave with methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (1.0 eq) and the [RuCl₂((S)-BINAP)]₂·NEt₃ catalyst (0.005 eq, S/C = 200).

  • Solvent Addition: Add degassed ethanol (5 mL per gram of substrate).

  • Hydrogenation: Seal the liner inside the autoclave. Purge the vessel with hydrogen gas three times. Pressurize the autoclave to 10 atm with H₂.

  • Reaction: Stir the reaction mixture at 50 °C for 12-24 hours.

  • Work-down: After cooling to room temperature, carefully vent the autoclave.

  • Isolation: Concentrate the reaction mixture in vacuo.

  • Purification & Analysis: The crude product can often be purified by simple filtration through a plug of silica gel, followed by full purification via flash column chromatography if necessary. Analyze for diastereomeric ratio and enantiomeric excess as described in Protocol 2.

Data Presentation: Expected Outcomes

The following tables summarize the expected results for the stereoselective reduction of methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate based on literature precedents for similar substrates.

Table 1: Comparison of Reduction Methods

MethodReagent/CatalystTypical Diastereomeric Ratio (cis:trans)Typical Enantiomeric Excess (ee)Key Advantages
Protocol 1 NaBH₄>95:5[3][4]N/A (racemic)Cost-effective, simple, high diastereoselectivity
Protocol 2 (S)-CBS / BH₃·SMe₂>95:5>95%[6]High ee, predictable stereochemistry, mild conditions
Protocol 3 [RuCl₂((S)-BINAP)]₂ / H₂>95:5>98%High ee, high atom economy, low catalyst loading

Analytical Methods for Stereochemical Determination

Accurate determination of both diastereomeric and enantiomeric purity is crucial.

¹H NMR Spectroscopy for Diastereomeric Ratio

The relative stereochemistry (cis vs. trans) can be determined by analyzing the coupling constants and chemical shifts of the cyclobutane ring protons in the ¹H NMR spectrum.[1] The proton at C3 (bearing the hydroxyl group) will have different coupling constants with the adjacent C2 and C4 protons in the cis and trans isomers. Integration of the distinct signals for each diastereomer allows for the calculation of the diastereomeric ratio (dr).

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the product.[10]

Protocol 4: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective, such as an amylose or cellulose-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).[11]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the 4-bromophenyl group absorbs strongly (e.g., 220-230 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = [(Area(E1) - Area(E2)) / (Area(E1) + Area(E2))] * 100

Conclusion

The stereoselective reduction of methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate can be effectively controlled to yield specific stereoisomers. For diastereoselective synthesis of the racemic cis-alcohol, simple hydride reduction with reagents like NaBH₄ is highly effective and preferential.[3] For access to enantiomerically pure products, both CBS reduction and Noyori asymmetric hydrogenation offer excellent enantioselectivity and high yields.[6] The choice between these methods may depend on available equipment (high-pressure vessel for hydrogenation), cost, and scale. The analytical protocols provided are essential for verifying the stereochemical outcome of these powerful synthetic transformations, which are critical for advancing drug development programs that utilize these valuable chiral building blocks.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

  • Wouters, J., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. [Link]

  • Song, X., et al. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Organic Process Research & Development. [Link]

  • Baran, P. S., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry Website. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University, Myers Research Group. [Link]

  • BTC. (2025). What are the potential drug candidates based on cyclobutanol? BTC Blog. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]

  • ResearchGate. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Request PDF. [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

  • Ohkuma, T., & Noyori, R. (2001). Asymmetric catalysis by architectural and functional molecular engineering: practical chemo- and stereoselective hydrogenation of ketones. Angewandte Chemie International Edition. [Link]

  • YouTube. (2022). Noyori Hydrogenation. NRO-Chemistry Channel. [Link]

  • YouTube. (2023). Corey-Bakshi-Shibata reduction. Chemistry with Dr. G Channel. [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. SigutLabs Website. [Link]

  • MDPI. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules. [Link]

  • Noyori, R. (2002). Asymmetric catalysis: Science and opportunities (Nobel lecture). Angewandte Chemie International Edition. [Link]

  • RSC Publishing. (n.d.). Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry Website. [Link]

  • YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. All 'Bout Chemistry Channel. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Request PDF. [Link]

  • Nobel Prize Outreach. (2001). Ryoji Noyori - Nobel Lecture. NobelPrize.org. [Link]

  • ACS Publications. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines. Request PDF. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of the Hydroxyl Group in Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the secondary hydroxyl group in Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate. This key intermediate, featuring a strained cyclobutane core, a bromine-substituted aromatic ring, and a methyl ester, presents unique opportunities and challenges in synthetic chemistry. Modifying the hydroxyl group is a critical step for modulating physicochemical properties, enabling subsequent coupling reactions, or for use as a protecting group in multi-step syntheses common in drug discovery and materials science. This document explores three primary derivatization strategies—esterification, etherification, and silylation—providing detailed, validated protocols and explaining the chemical rationale behind procedural choices.

Introduction and Strategic Importance

This compound is a valuable scaffold in medicinal chemistry and chemical biology. The cyclobutane ring offers a rigid, three-dimensional structure that can orient substituents into unique vectors of chemical space, often leading to improved metabolic stability and novel biological activities.[1][2] The hydroxyl group, in particular, is a prime target for modification.

Why Derivatize?

  • Bioactivity Modulation: Converting the hydroxyl group to an ester or ether can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic profile, directly impacting its interaction with biological targets.

  • Prodrug Strategies: Esterification is a classic strategy to create prodrugs, improving the bioavailability of a parent compound. The ester can be designed to be cleaved by endogenous esterases, releasing the active hydroxyl-containing molecule in vivo.

  • Synthetic Handle for Linker Chemistry: The hydroxyl group can be converted into a better leaving group or a nucleophile for coupling to other molecules, such as linkers for antibody-drug conjugates (ADCs) or probes for chemical biology.

  • Protecting Group: In a multi-step synthesis, the hydroxyl group may be incompatible with downstream reaction conditions. "Protecting" it by converting it to a stable, yet readily cleavable, derivative like a silyl ether is a fundamental synthetic tactic.[3][4][5]

This guide is intended for researchers in organic synthesis, drug development, and materials science, offering both the theoretical basis and practical steps for successful derivatization.

General Considerations for a Substituted Cyclobutanol

The reactivity of the hydroxyl group in the target molecule is influenced by several factors:

  • Steric Hindrance: As a secondary alcohol on a puckered cyclobutane ring, the hydroxyl group is more sterically hindered than a primary alcohol but generally accessible. The cis or trans relationship of the hydroxyl group relative to the other substituents will influence its accessibility.

  • Electronic Effects: The electron-withdrawing nature of the adjacent methyl ester and the 4-bromophenyl group are unlikely to have a major electronic impact on the hydroxyl group's reactivity due to their distance but are important considerations for the stability of the overall molecule.

  • Competing Reactivity: The methyl ester is another electrophilic site. While generally less reactive towards nucleophiles than activated acylating agents, harsh basic conditions (e.g., saponification) should be avoided if the ester needs to be preserved.

Derivatization Protocols

Three robust methods for derivatizing the hydroxyl group are presented below. Each protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Protocol 1: Esterification via Acylation

Ester formation is a highly reliable transformation for converting alcohols into derivatives with altered polarity and for installing a common prodrug moiety. The use of a highly reactive acylating agent like an acyl chloride or anhydride in the presence of a non-nucleophilic base is the most common and efficient method.[6]

Causality: We use an acyl chloride (or anhydride) as it is a highly activated electrophile. A base, such as pyridine or triethylamine, is required to neutralize the HCl (or carboxylic acid) byproduct, which would otherwise protonate the starting material and halt the reaction. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

Detailed Protocol: Acetylation using Acetyl Chloride

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM), approximately 0.1 M concentration. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.

  • Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise to the stirred solution. Ensure the temperature remains at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot (the product ester).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure acetate ester.

Reaction Scheme: Esterification

Esterification SM This compound Product Methyl 3-acetoxy-1-(4-bromophenyl)cyclobutanecarboxylate SM->Product  DCM, 0°C to RT   Reagent Acetyl Chloride (CH₃COCl) Pyridine Byproduct Pyridinium Hydrochloride

Caption: General workflow for the esterification of the hydroxyl group.

Protocol 2: Silylation for Protection

Converting the alcohol to a silyl ether is one of the most common strategies for protecting hydroxyl groups during synthesis.[5] The stability of the silyl ether is highly dependent on the steric bulk of the silicon substituents. tert-Butyldimethylsilyl (TBDMS or TBS) ethers offer a good balance of stability to a wide range of reaction conditions (e.g., organometallics, basic hydrolysis, many oxidations) while being easily removable with fluoride ion sources.

Causality: The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of the silyl chloride. A weak base, typically imidazole, is used as a catalyst and to scavenge the HCl byproduct. Imidazole is preferred over stronger bases to avoid potential side reactions. DMF is a common solvent as it effectively dissolves the reagents.

Detailed Protocol: TBDMS Ether Formation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and imidazole (2.5 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids (approx. 0.2 M).

  • Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers and extract the aqueous phase with diethyl ether (3x).

    • Combine the organic layers and wash with water (2x) and then brine (1x) to remove DMF and imidazole hydrochloride.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically with a low percentage of ethyl acetate in hexanes) to afford the pure TBDMS ether.

Reaction Scheme: Silylation

Silylation cluster_end Product SM This compound Product Methyl 3-(tert-butyldimethylsilyloxy)-1-(4-bromophenyl)cyclobutanecarboxylate SM->Product  DMF, RT   Reagent TBDMS-Cl Imidazole

Caption: Workflow for the formation of a TBDMS silyl ether.

Protocol 3: Etherification via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming ethers (and esters) from primary and secondary alcohols.[7] A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon center via an Sₙ2 mechanism.[8] This is particularly valuable if control of stereochemistry is critical.

Causality: The reaction mechanism involves the activation of the alcohol by a phosphine-azodicarboxylate adduct (e.g., triphenylphosphine and diethyl azodicarboxylate, DEAD). This converts the hydroxyl group into an excellent leaving group, which is then displaced by a suitable nucleophile (in this case, another alcohol to form an ether, or a carboxylic acid for an ester). The driving force is the formation of the very stable triphenylphosphine oxide byproduct.

Detailed Protocol: Methyl Ether Formation

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add this compound (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.1 M). Add methanol (MeOH, 2.0 eq), which will act as the nucleophile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via the dropping funnel over 20-30 minutes. A color change (typically to yellow/orange) and sometimes a precipitate will be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • The major challenge with Mitsunobu reactions is removing the triphenylphosphine oxide and hydrazide byproducts.

  • Purification:

    • Direct purification by flash column chromatography is often effective. The nonpolar ether product will elute much faster than the polar byproducts.

    • Alternatively, the crude residue can be triturated with cold diethyl ether. The byproducts often precipitate and can be removed by filtration. The filtrate is then concentrated and purified by chromatography.

Reaction Scheme: Mitsunobu Etherification

Mitsunobu SM This compound Product Methyl 3-methoxy-1-(4-bromophenyl)cyclobutanecarboxylate (Inverted Stereochemistry) SM->Product  THF, 0°C to RT   Reagents PPh₃, DEAD, CH₃OH (Nucleophile) Byproducts Ph₃P=O DEAD-H₂

Caption: Mitsunobu reaction for ether formation with inversion of stereochemistry.

Comparative Summary and Data Presentation

The choice of derivatization method depends on the ultimate goal of the synthesis. The table below summarizes the key features of each protocol.

Parameter Esterification (Acylation) Silylation (TBDMS Ether) Etherification (Mitsunobu)
Primary Goal Prodrugs, Bioactivity TuningProtection, Increased LipophilicityStable Derivatives, Stereochemical Inversion
Key Reagents Acyl Chloride, PyridineTBDMSCl, ImidazolePPh₃, DEAD, Nucleophile (e.g., ROH)
Stereochemistry RetentionRetentionInversion
Derivative Stability Stable to acid; labile to baseLabile to acid & fluoride; stable to baseGenerally very stable
Purification Straightforward chromatographyStraightforward chromatographyChallenging (byproduct removal)
Typical Yields High (>90%)High (>90%)Moderate to High (60-90%)

Characterization of Derivatives

Successful derivatization must be confirmed by analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling sign is the disappearance of the broad singlet corresponding to the hydroxyl proton (-OH). Additionally, the proton on the carbon bearing the oxygen (CH-O-) will typically shift downfield. For an acetate ester, a new singlet around 2.0-2.1 ppm for the methyl group will appear. For a TBDMS ether, new signals around 0.9 ppm (t-butyl) and 0.1 ppm (dimethylsilyl) will be present.[9][10][11]

    • ¹³C NMR: The carbon atom attached to the oxygen (C-O) will experience a shift in its resonance frequency.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) will increase by the mass of the added group (e.g., +42 for acetyl, +114 for TBDMS). The fragmentation pattern will also change, providing structural confirmation.[12][13]

  • Infrared (IR) Spectroscopy: Successful derivatization will be marked by the disappearance of the broad O-H stretching band (typically ~3300-3500 cm⁻¹). For esterification, a new, strong C=O stretching band will appear around 1735-1750 cm⁻¹.

References

  • Ghirlando, R. (1991). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Wassenaar, J., & Reek, J. N. H. (2010). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Li, Y., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]

  • Dudnik, A. S., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. [Link]

  • Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]

  • Chemistry LibreTexts. Protection of Hydroxyl Groups. [Link]

  • Chemistry Steps. Alcohols to Acid Chlorides. [Link]

  • ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Gelest Technical Library. Dehydrogenative Silylation of Alcohols and Other Functionalities. [Link]

  • ACS Omega. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. [Link]

  • Spectroscopy Online. Derivatization in Mass Spectrometry. [Link]

  • PubMed. Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. [Link]

  • Analytical Methods (RSC Publishing). Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. [Link]

  • ZM Silane Limited. Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]

  • PMC. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]

  • PubMed Central. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. [Link]

  • Chemistry LibreTexts. Chemistry of Acid Anhydrides. [Link]

  • Google Patents.
  • PMC. Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. [Link]

  • PubMed. Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. [Link]

  • Save My Exams. Acylation Mechanism. [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]

  • The Royal Society of Chemistry. Heteroannulation of bicyclobutane derivatives via Au-catalyzed hydration to enol ethers and intramolecular. [Link]

  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. [Link]

  • UPB Scientific Bulletin. GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. [Link]

  • ResearchGate. Synthesis of 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. [Link]

  • Chemistry LibreTexts. Preparation of Esters. [Link]

  • ACS Publications. Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. [Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • PubMed. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. [Link]

  • YouTube. Acylation of Alcohols, Part 2: with Other Acylating Reagents. [Link]

  • Chemistry Stack Exchange. How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?. [Link]

  • ACS Publications. Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • PubMed. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]

  • YouTube. Mitsunobu Reaction. [Link]

  • ResearchGate. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. [Link]

  • UND Scholarly Commons. Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. [Link]

  • Gelest Technical Library. General Silylation Procedures. [Link]

Sources

"scale-up synthesis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Introduction: The Strategic Value of Cyclobutane Scaffolds in Drug Discovery

Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable scaffolds in medicinal chemistry.[1][2] Their unique three-dimensional puckered structure offers a strategic advantage in drug design, enabling the exploration of novel chemical space and the optimization of pharmacokinetic properties.[1] The target molecule, this compound, is a key intermediate, incorporating the versatile cyclobutane motif functionalized for further synthetic elaboration. The presence of the bromophenyl group provides a handle for cross-coupling reactions, while the hydroxyl and methyl ester groups allow for diverse derivatization pathways.

However, the synthesis of substituted cyclobutanes, particularly at an industrial scale, presents significant challenges.[3] This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this key intermediate, focusing on a robust Grignard-based approach. We will delve into the critical process parameters, safety considerations, and analytical controls necessary for a successful, reproducible, and safe large-scale production campaign.

Synthetic Strategy: A Grignard Approach for Scalability and Control

While several methods exist for constructing cyclobutane rings, such as [2+2] cycloadditions, the addition of organometallic reagents to a cyclobutanone precursor is often more amenable to scale-up.[4][5][6] For the synthesis of this compound, we have selected the nucleophilic addition of a Grignard reagent, 4-bromophenylmagnesium bromide, to methyl 3-oxocyclobutanecarboxylate.

This strategy is chosen for several reasons:

  • Convergent Synthesis: It efficiently combines two key fragments in a single C-C bond-forming step.

  • Reagent Availability: The starting materials, 4-bromo-bromobenzene and methyl 3-oxocyclobutanecarboxylate, are commercially available or readily synthesized.

  • Predictable Reactivity: Grignard reactions are well-understood, allowing for precise control over reaction conditions.

The primary challenge in scaling this reaction lies in managing the highly exothermic nature of both the Grignard reagent formation and its subsequent addition to the ketone.[7][8][9] Failure to control the reaction temperature can lead to thermal runaway, side product formation, and significant safety hazards.[8][10] Therefore, a robust process safety and control strategy is paramount.

Chemical Reaction Scheme

R1 4-Bromophenyl Bromide Step1 Step 1: Grignard Formation R1->Step1 R2 Magnesium Turnings R2->Step1 R3 Methyl 3-oxocyclobutanecarboxylate Step2 Step 2: Nucleophilic Addition R3->Step2 Solvent1 Anhydrous THF Solvent1->Step1 Solvent2 Anhydrous THF Solvent2->Step2 I1 4-Bromophenylmagnesium Bromide (Grignard Reagent) I1->Step2 P1 This compound Step3 Aqueous Workup (NH4Cl) Step1->I1 Exothermic Step2->P1 Exothermic -10°C to 0°C

Caption: Overall synthetic pathway for the target molecule.

PART 1: Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by trained personnel.

Materials and Equipment
ItemSpecificationRecommended Supplier
Reactors 2L and 5L Jacketed Glass Reactors with overhead stirrer, reflux condenser, thermocouple, and nitrogen inletMajor Glassware Supplier
Addition Funnel 1L Pressure-Equalizing Dropping FunnelMajor Glassware Supplier
Reagents
1,4-Dibromobenzene99% PurityMajor Chemical Supplier
Magnesium TurningsHigh Purity, for Grignard SynthesisMajor Chemical Supplier
Methyl 3-oxocyclobutanecarboxylate≥97% PurityMajor Chemical Supplier
Tetrahydrofuran (THF)Anhydrous, ≤50 ppm H₂O, Inhibitor-freeMajor Chemical Supplier
IodineCrystal, ACS ReagentMajor Chemical Supplier
Ammonium Chloride (NH₄Cl)ACS GradeMajor Chemical Supplier
Ethyl AcetateACS GradeMajor Chemical Supplier
Brine (Saturated NaCl)Prepared in-houseN/A
Anhydrous Sodium SulfateGranular, ACS GradeMajor Chemical Supplier
Inert Gas Nitrogen or ArgonIndustrial Gas Supplier
Step 1: Preparation of 4-Bromophenylmagnesium Bromide (Grignard Reagent)

Expertise & Experience: The initiation of a Grignard reaction is a critical control point.[9] Failure to initiate can lead to a dangerous accumulation of the alkyl halide, which can then react uncontrollably once initiated.[7] Using a small crystal of iodine and ensuring all glassware is rigorously dried are standard, field-proven methods to ensure reliable initiation. The process is highly exothermic; maintaining a gentle reflux provides a visual cue of reaction progress and helps dissipate heat.

  • Reactor Setup: Assemble a 2L jacketed reactor equipped with an overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet. Ensure all glassware is oven-dried and assembled hot under a stream of dry nitrogen to exclude atmospheric moisture.

  • Reagent Charging: Charge the reactor with Magnesium turnings (29.2 g, 1.20 mol).

  • Initiation: Add a single crystal of iodine (approx. 50 mg) and 100 mL of anhydrous THF.

  • Alkyl Halide Addition: In a separate, dry 1L dropping funnel, prepare a solution of 1,4-dibromobenzene (236 g, 1.00 mol) in 750 mL of anhydrous THF.

  • Reaction Initiation: Add approximately 50 mL of the dibromobenzene solution to the magnesium suspension. The solution should warm, and the brown color of the iodine should fade. If the reaction does not start, gentle warming with a heat gun may be applied. Once initiated, a gentle reflux will be observed.

  • Controlled Addition: Once the reaction is self-sustaining, begin the dropwise addition of the remaining dibromobenzene solution at a rate that maintains a gentle reflux. Use the reactor jacket cooling to control the temperature between 40-50°C. Total addition time should be approximately 2-3 hours.

  • Completion: After the addition is complete, stir the resulting dark grey-brown mixture for an additional 1-2 hours at 40°C to ensure complete consumption of the magnesium.

Step 2: Nucleophilic Addition to the Cyclobutanone

Trustworthiness: This protocol incorporates a self-validating system for temperature control. The addition rate of the ketone is directly tied to the cooling capacity of the reactor. By maintaining the internal temperature below 0°C, we ensure the reaction rate does not exceed the system's ability to remove heat, preventing thermal runaway.[8] This is a critical safety measure for exothermic additions.

  • Reactor Setup: In a 5L jacketed reactor, prepare a solution of methyl 3-oxocyclobutanecarboxylate (115 g, 0.90 mol) in 1L of anhydrous THF.

  • Cooling: Cool the reactor contents to -10°C using a circulating chiller.

  • Grignard Transfer: Transfer the prepared Grignard solution from Step 1 to a 1L pressure-equalizing dropping funnel and add it dropwise to the cold ketone solution.

  • Temperature Control: Maintain the internal reaction temperature at or below 0°C throughout the addition. This is the most critical control point. The addition rate must be dictated by the ability of the cooling system to dissipate the heat of reaction. The expected addition time is 3-4 hours.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional hour. Monitor the reaction for completion by TLC or LC-MS analysis by taking a small, carefully quenched aliquot.

Step 3: Work-up and Purification
  • Quenching: Slowly and carefully add the reaction mixture to a separate vessel containing a vigorously stirred, cold (0°C) saturated aqueous solution of ammonium chloride (1.5 L). This quenching process is also exothermic and must be done with caution.

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Washing: Combine the organic layers and wash with water (1 x 1 L) and then with saturated brine (1 x 1 L).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or semi-solid.

  • Purification: The crude product can be purified by crystallization. Dissolve the crude material in a minimal amount of hot isopropanol and allow it to cool slowly to room temperature, then to 0-5°C to induce crystallization. Collect the solid product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

PART 2: Process Data and Analytical Control

Quantitative Data Summary
ParameterValueMoles (mol)Molar Ratio
1,4-Dibromobenzene236 g1.001.11
Magnesium Turnings29.2 g1.201.33
Methyl 3-oxocyclobutanecarboxylate115 g0.901.00
Anhydrous THF~1.85 L--
Saturated NH₄Cl (aq)1.5 L--
Expected Yield 190 - 215 g-74-84%
Purity (Post-Crystallization) >98% (by HPLC)--
Molecular Weight 285.13 g/mol --
Analytical Methods for Quality Control
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile/Water gradient.

    • Detection: UV at 254 nm.

    • Purpose: To determine the purity of the final product and monitor reaction completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To identify potential volatile impurities and confirm product mass.[11]

  • Nuclear Magnetic Resonance (NMR):

    • ¹H and ¹³C NMR: To confirm the chemical structure of the final product. The spectra should be consistent with the structure of this compound.

Visualization of the Scale-Up Workflow

Caption: High-level workflow for the scale-up synthesis.

References

  • Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Grignard Reaction. American Chemical Society. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. University of Chicago. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. [Link]

  • Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]

  • Synthetic route for generation of designed cyclobutane fragments. ResearchGate. [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF on ResearchGate. [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Chemistry Reformatsky Reaction. SATHEE. [Link]

  • REFORMATSKY REACTION. PHARMD GURU. [Link]

  • Cyclobutane containing natural products and synthetic intermediates. ResearchGate. [Link]

  • Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013. eurl-pesticides.eu. [Link]

  • Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? Chemistry Stack Exchange. [Link]

  • Analytical Methods. OPUS, University of Siegen. [Link]

  • 1,1-Cyclobutanedicarboxylic acid, CAS no. 5445-51-2. Jigs Chemical. [Link]

  • This compound (Cas 1432059-59-0). AHH Chemical. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Request PDF on ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks@GVSU. [Link]

  • Analytical Methods for Methyl Bromide. ResearchGate. [Link]

  • Validation of an Analytical Method. MDPI. [Link]

  • Synthesis of 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. ResearchGate. [Link]

Sources

Application Notes and Protocols: The Use of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate in Fragment-Based Drug Discovery for BRD4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting BRD4 with a Novel 3D Fragment

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical epigenetic regulators and high-value therapeutic targets in oncology and inflammatory diseases.[1][2] BRD4 acts as a "reader" of acetylated lysine residues on histone tails, a key interaction that recruits transcriptional machinery to chromatin and drives the expression of oncogenes such as MYC.[1][2] Disrupting the interaction between the bromodomain of BRD4 and acetylated histones is a validated therapeutic strategy, with several inhibitors advancing to clinical trials.[1]

Fragment-Based Drug Discovery (FBDD) offers a powerful approach to identify novel chemical matter for challenging targets like BRD4.[3][4][5] Unlike traditional high-throughput screening (HTS), FBDD utilizes small, low-complexity molecules ("fragments") to probe the protein's binding sites. These initial weak-binding hits can then be efficiently optimized into potent and drug-like leads.[5] A growing need in FBDD is the inclusion of three-dimensional (3D) scaffolds to explore chemical space beyond the predominantly flat molecules found in many screening libraries.

This application note details a hypothetical FBDD campaign utilizing Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate , a novel fragment containing a rigid, 3D cyclobutane scaffold. We will explore its application as a starting point for the development of BRD4 inhibitors. The choice of this fragment is deliberate:

  • 3D Cyclobutane Core: This rigid, puckered scaffold provides a distinct three-dimensional geometry, offering the potential for novel interactions and improved physicochemical properties compared to flat aromatic rings.

  • Bromophenyl Moiety: The 4-bromophenyl group can engage in halogen bonding or occupy hydrophobic pockets within the BRD4 binding site. The bromine atom also serves as a useful vector for synthetic elaboration.

  • Hydroxy and Methyl Ester Groups: These functional groups provide hydrogen bonding opportunities and additional vectors for chemical modification to improve potency and selectivity.

We will target the first bromodomain of BRD4 (BRD4(1)), a well-characterized domain for which numerous screening protocols and structural data are available.[6][7][8][9][10][11] This guide provides detailed protocols for primary screening and hit validation using Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of the Fragment

A thorough understanding of the fragment's properties is essential for designing effective screening experiments and interpreting the results.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1432059-59-0[12]
Molecular Formula C₁₂H₁₃BrO₃[12][13]
Molecular Weight 285.13 g/mol [12][13]
Topological Polar Surface Area (TPSA) 46.53 Ų[12]
cLogP 2.01[12]
Hydrogen Bond Donors 1[12]
Hydrogen Bond Acceptors 3[12]
Rotatable Bonds 2[12]

These properties align well with the "Rule of Three" for fragment-based screening (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), suggesting good potential for drug-likeness.

Experimental Workflow for FBDD Campaign

The following diagram illustrates the workflow for the FBDD campaign, from initial screening to hit validation.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization SPR_Screen SPR Screening (High-Throughput) Hit_ID Initial Hit Identification (Binding Detected) SPR_Screen->Hit_ID Identify binders SPR_Kinetics SPR Kinetics (Affinity Determination) Hit_ID->SPR_Kinetics Characterize affinity NMR_Validation NMR Validation (Binding Site Mapping) Hit_ID->NMR_Validation Confirm binding & map site Validated_Hit Validated Hit Fragment SPR_Kinetics->Validated_Hit NMR_Validation->Validated_Hit SBDD Structure-Based Design (X-ray Crystallography) Validated_Hit->SBDD Determine binding mode Lead_Opt Lead Optimization (Fragment Elaboration) SBDD->Lead_Opt Binding_Mode BRD4 BRD4(1) Acetyl-Lysine Pocket Trp81 Pro82 Tyr97 Asn140 Fragment This compound 4-Bromophenyl Cyclobutane Hydroxyl Methyl Ester Fragment:bromo->BRD4:W81 Hydrophobic Interaction Fragment:hydroxy->BRD4:N140 Hydrogen Bond Fragment:cyclo->BRD4:P82 van der Waals Fragment:ester->BRD4:Y97 Water-mediated H-bond

Caption: Hypothetical binding mode of the fragment in the BRD4(1) active site.

Discussion and Future Directions: From Fragment to Lead

The combined SPR and NMR data provide strong evidence that this compound is a valid hit that binds to the acetyl-lysine pocket of BRD4(1) with a K D of ~150 µM and a favorable ligand efficiency.

This fragment serves as an excellent starting point for a lead optimization campaign. The key vectors for chemical elaboration are:

  • The Methyl Ester: This group can be converted to a carboxylic acid to form a direct hydrogen bond with Tyr97 or elaborated into amides to explore interactions in that region of the pocket.

  • The Hydroxyl Group: This provides a crucial hydrogen bond with Asn140. Modifications at this position should be conservative to maintain this key interaction.

  • The Bromophenyl Group: The bromine atom can be used as a handle for cross-coupling reactions to extend the molecule into the ZA channel, potentially increasing potency and selectivity.

The next logical step would be to obtain a high-resolution co-crystal structure of the fragment bound to BRD4(1). [7][8][9][11]This structural information would provide a precise roadmap for the structure-based design of more potent and selective BRD4 inhibitors.

References

  • Zhao, H., & Caflisch, A. (2014). Discovery of BRD4 bromodomain inhibitors by fragment-based high-throughput docking. Bioorganic & Medicinal Chemistry Letters, 24(11), 2493-2496. [Link]

  • Gao, K., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry, 60(5), 1613-1642. [Link]

  • Gao, K., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. ACS Publications. [Link]

  • Spiliotopoulos, D., et al. (2020). Discovery of BRD4 bromodomain inhibitors by fragment-based high-throughput docking. ResearchGate. [Link]

  • Sleiman, M., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 651, 229-251. [Link]

  • Zhao, H., et al. (2016). NMR-based platform for fragment-based lead discovery used in screening BRD4-targeted compounds. Acta Pharmacologica Sinica, 37(7), 986-994. [Link]

  • I-Mo, Fu., et al. (2018). Straightforward hit identification approach in fragment-based discovery of bromodomain-containing protein 4 (BRD4) inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3399-3405. [Link]

  • Ferguson, F. M., et al. (2020). Covalent-fragment screening of BRD4 identifies a ligandable site orthogonal to the acetyl-lysine binding sites. ACS Chemical Biology, 15(4), 1036-1049. [Link]

  • Park, T.H., & Lee, B.I. (2023). Crystal structure of BRD4 bromodomain 1 (BD1) in complex with C239-0012. RCSB PDB. [Link]

  • Zhao, H., et al. (2016). NMR-based platform for fragment-based lead discovery used in screening BRD4-targeted compounds. Semantic Scholar. [Link]

  • Zhang, G., et al. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry, 65(3), 2139-2161. [Link]

  • Raingeval, C., et al. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 23(10), 2543. [Link]

  • Zhu, J., et al. (2024). High resolution crystal structure of BRD4-BD1 in complex with a novel inhibitor precursor. Biochemical and Biophysical Research Communications, 690, 149284. [Link]

  • ResearchGate. (n.d.). A, X‐ray crystal structure of BRD4/BD1, outlined. B, X‐ray crystal structure of BRD4/BD1 and BRD4/BD2 showing key residue replacements between bromodomains. ResearchGate. [Link]

  • Zhang, G., et al. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. ResearchGate. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]

  • Charnwood Discovery. (n.d.). BRD4 PROTAC Characterization using SPR. Charnwood Discovery. [Link]

  • Andersson, K., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22439. [Link]

  • Dolezal, O. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. [Link]

  • Ferguson, F. M., et al. (2020). Covalent-Fragment Screening of BRD4 Identifies a Ligandable Site Orthogonal to the Acetyl-Lysine Binding Sites. PubMed. [Link]

  • Patsnap Synapse. (2024). What are BRD4 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Lolli, G., et al. (2014). Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1. Journal of Biological Chemistry, 289(13), 8888-8897. [Link]

  • Kim, Y., et al. (2024). Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer. Cancers, 16(5), 959. [Link]

Sources

Application Notes and Protocols: Pharmacological Screening of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Cyclobutane Analogs

In the field of medicinal chemistry, the incorporation of small, rigid scaffolds like cyclobutane into drug candidates is a strategic approach to enhance pharmacological properties.[1][2][3] The constrained, puckered conformation of the cyclobutane ring can lead to improved potency, selectivity, and metabolic stability by locking the molecule into a bioactive conformation.[1][2][3][4] The subject of this guide, Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate and its analogs, represents a class of compounds with significant potential for therapeutic development. The presence of a bromophenyl group, a hydroxyl moiety, and a methyl ester offers multiple points for synthetic modification, allowing for the creation of a diverse library of analogs for pharmacological screening.[5] This document provides a comprehensive, tiered approach to the pharmacological evaluation of these novel cyclobutane-containing molecules.

Tiered Screening Strategy: A Roadmap to Pharmacological Characterization

A hierarchical screening cascade is essential for the efficient and cost-effective evaluation of a new chemical series. This approach prioritizes broad, high-throughput in vitro assays initially to identify promising candidates, which are then subjected to more complex and resource-intensive secondary and in vivo assays.

Screening_Workflow cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary In Vitro & Ex Vivo Screening cluster_2 Tier 3: In Vivo Efficacy Models cluster_3 Lead Candidate Selection A Compound Library of This compound Analogs B Cytotoxicity Assays (e.g., MTT, LDH) A->B Initial safety assessment C Antimicrobial Screening (e.g., MIC Assay) A->C Broad-spectrum activity D Anti-inflammatory Assays (e.g., COX-2 Inhibition, Cytokine Profiling) B->D Proceed with non-toxic hits C->D F Carrageenan-Induced Paw Edema (Anti-inflammatory) D->F Confirm in vivo activity E Analgesic Target Binding Assays (e.g., Opioid Receptor Binding) G Hot Plate & Writhing Tests (Analgesic) E->G Confirm in vivo activity H Pharmacokinetic & Toxicological Profiling F->H G->H Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Cascade cluster_2 Physiological Response cluster_3 Site of Action for Test Compounds A Cell Membrane Phospholipids B Phospholipase A2 A->B activation C Arachidonic Acid B->C hydrolysis D COX-2 C->D conversion E Prostaglandins D->E synthesis F Inflammation & Pain E->F mediation G This compound Analogs G->D Inhibition

Caption: Simplified arachidonic acid pathway and the potential target for anti-inflammatory compounds.

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic pharmacological evaluation of this compound analogs. This tiered approach ensures a thorough investigation of their potential cytotoxic, antimicrobial, anti-inflammatory, and analgesic properties, facilitating the identification of promising lead candidates for further drug development.

References

  • Armstrong, C., et al. (2026). The IUPHAR/BPS Guide to PHARMACOLOGY in 2026. Nucleic Acids Research. [Link]

  • British Pharmacological Society. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. British Pharmacological Society. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Harder, S., et al. (2018). The IUPHAR/BPS Guide to PHARMACOLOGY in 2018: updates and expansion to encompass the new guide to IMMUNOPHARMACOLOGY. Nucleic Acids Research. [Link]

  • National Center for Biotechnology Information. (n.d.). PubMed. National Institutes of Health. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]

  • Rivas, L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed. [Link]

  • Slideshare. (n.d.). Analgesic screening methods. Slideshare. [Link]

  • van der Velden, W. J., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

Sources

Troubleshooting & Optimization

"troubleshooting low yield in Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate. Here, we address common challenges that can lead to low yields and provide detailed troubleshooting strategies and frequently asked questions (FAQs) to help you optimize your experimental outcomes. Our approach is rooted in mechanistic principles to provide a deeper understanding of the reaction and empower you to make informed decisions in the laboratory.

Introduction to the Synthetic Pathway

The synthesis of this compound is typically approached in a two-stage process. The first stage involves the formation of the cyclobutane ring to create the key intermediate, Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate. This is most commonly achieved through an intramolecular Dieckmann condensation. The second stage is the diastereoselective reduction of the cyclobutanone to yield the desired 3-hydroxy product. Each of these stages presents unique challenges that can impact the overall yield.

Troubleshooting Guide: Addressing Low Yields

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis.

Part 1: Synthesis of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate via Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester.[1][2] For the synthesis of the cyclobutanone precursor, a substituted pimelate diester is required.

Q1: My Dieckmann condensation to form the cyclobutanone precursor is resulting in a very low yield or no product at all. What are the likely causes?

A1: Low yields in the Dieckmann condensation for forming a four-membered ring are a common issue. The formation of cyclobutanes via this method is entropically and enthalpically less favored than for five- or six-membered rings.[1][3] Several factors could be at play:

  • Ineffective Base: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester without causing saponification.

  • Suboptimal Reaction Concentration: Intramolecular reactions are highly sensitive to concentration. If the concentration is too high, intermolecular side reactions, such as dimerization, can dominate.

  • Decomposition of Starting Material or Product: The starting diester or the resulting β-keto ester may be unstable under the reaction conditions.

  • Reversibility of the Reaction: The Dieckmann condensation is a reversible reaction. The equilibrium may not favor the product if the final deprotonation of the β-keto ester is not efficient.[2]

Troubleshooting Protocol:

  • Base Selection:

    • If you are using a weaker base like sodium ethoxide, consider switching to a stronger, sterically hindered base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).[3] These bases can more effectively deprotonate the ester and are less likely to act as nucleophiles.

  • High-Dilution Conditions:

    • To favor the intramolecular cyclization, perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester solution to a solution of the base over an extended period (e.g., 4-8 hours) using a syringe pump. This maintains a low concentration of the starting material, minimizing intermolecular reactions.

  • Temperature Control:

    • While some condensations require heat to proceed, high temperatures can also promote decomposition. If you suspect instability, try running the reaction at a lower temperature for a longer period.

  • Work-up Procedure:

    • The reaction should be quenched by the addition of a proton source (e.g., aqueous acid) only after the reaction is complete. This final protonation step drives the equilibrium towards the product.

Dieckmann_Troubleshooting Start Low Yield in Dieckmann Condensation Base Ineffective Base? Start->Base Concentration Suboptimal Concentration? Start->Concentration Decomposition Decomposition? Start->Decomposition Equilibrium Unfavorable Equilibrium? Start->Equilibrium Sol_Base Switch to Stronger Base (KOtBu, NaH) Base->Sol_Base Yes Sol_Conc Use High-Dilution (Syringe Pump Addition) Concentration->Sol_Conc Yes Sol_Decomp Lower Reaction Temperature Decomposition->Sol_Decomp Yes Sol_Equil Ensure Acidic Quench Equilibrium->Sol_Equil Yes Success Improved Yield Sol_Base->Success Sol_Conc->Success Sol_Decomp->Success Sol_Equil->Success

Caption: Favored pathway for the stereoselective reduction of the cyclobutanone.

Part 3: Purification and Isolation

Q3: I have a good diastereomeric ratio, but my overall isolated yield is low after purification. What could be the issue?

A3: Low isolated yields after purification can be due to several factors, including difficulties in separating the diastereomers, product decomposition on silica gel, or inefficient extraction.

  • Separation of Diastereomers: The cis and trans isomers can have very similar polarities, making their separation by column chromatography challenging.

  • Product Instability: The hydroxyl group and the ester functionality make the product relatively polar, which can lead to tailing on silica gel and potential decomposition if exposed to acidic silica for extended periods.

  • Extraction Issues: The product has some water solubility due to the hydroxyl group, which could lead to losses during aqueous work-up.

Troubleshooting Protocol:

  • Chromatography Optimization:

    • Use a less acidic stationary phase, such as neutral alumina, or deactivate silica gel by pre-treating it with a small amount of triethylamine in the eluent.

    • Employ a carefully selected solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can help resolve the diastereomers.

    • Consider alternative purification methods like preparative HPLC if column chromatography is ineffective.

  • Work-up and Extraction:

    • During the aqueous work-up, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to minimize losses.

    • Washing the combined organic layers with brine can help to remove residual water.

  • Recrystallization:

    • If the product is a solid, recrystallization can be a highly effective method for purifying the major diastereomer and often yields a product of higher purity than chromatography. Experiment with different solvent systems to find one that provides good differential solubility for the two isomers.

Frequently Asked Questions (FAQs)

Q1: What is a plausible detailed experimental procedure for the synthesis?

A1: The following is a representative, literature-informed protocol:

Step 1: Synthesis of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate A solution of dimethyl 2-(4-bromophenyl)-2-(2-methoxy-2-oxoethyl)malonate in dry THF is added dropwise over 6 hours to a suspension of sodium hydride in refluxing THF. After the addition is complete, the mixture is refluxed for an additional 2 hours. The reaction is then cooled to 0°C and quenched by the slow addition of aqueous HCl. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Synthesis of this compound The Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is dissolved in dry THF and cooled to -78°C. A solution of sodium borohydride in ethanol is added dropwise, and the reaction is stirred at -78°C for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting diastereomeric mixture is purified by column chromatography or recrystallization.

Q2: Are there any alternative synthetic routes to consider?

A2: Yes, a [2+2] cycloaddition reaction is a viable alternative for forming the cyclobutane ring. For instance, the reaction of a ketene derived from a 4-bromophenylacetyl chloride with methyl acrylate could potentially form a cyclobutanone precursor. However, controlling the regioselectivity and stereoselectivity of [2+2] cycloadditions can be challenging.

Q3: How can I confirm the stereochemistry of my final product?

A3: The relative stereochemistry of the cis and trans isomers can be determined using ¹H NMR spectroscopy. The coupling constants between the protons on the cyclobutane ring are often diagnostic. In many cases, the coupling constant between the protons at C2 and C3, and C3 and C4 will be different for the cis and trans isomers. 2D NMR techniques such as NOESY can also be used to establish through-space correlations that confirm the relative stereochemistry.

References

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from Vrije Universiteit Brussel publications. [4]2. ACS Publications. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. The Journal of Organic Chemistry. [5]3. ResearchGate. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF. Retrieved from ResearchGate. [6]4. Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [7]5. PMC. (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Retrieved from PubMed Central. [8]6. SynArchive. (n.d.). Dieckmann Condensation. Retrieved from SynArchive. [9]7. Alfa Chemistry. (n.d.). Dieckmann Condensation. Retrieved from Alfa Chemistry. [3]8. PMC. (2022). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Retrieved from PubMed Central. [10]9. Pearson+. (2024). Propose mechanisms for the two Dieckmann condensations just shown... | Study Prep. Retrieved from Pearson+. [11]10. Wikipedia. (n.d.). Dieckmann condensation. Retrieved from Wikipedia. [1]11. Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from Organic Chemistry Portal. [2]12. NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from NROChemistry. [12]13. PrepChem.com. (n.d.). Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. Retrieved from PrepChem.com. [13]14. Shodhganga. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from INFLIBNET. [14]15. Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses. [15]16. Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses. [16]17. Achmem. (n.d.). Dimethyl 2-(4-bromophenyl)malonate. Retrieved from Achmem. [17]18. ResearchGate. (n.d.). Sodium Borohydride - A Versatile Reducing Agent | Request PDF. Retrieved from ResearchGate. [18]19. ResearchGate. (n.d.). Synthesis of spirocyclic cyclobutane‐ and cyclopentane‐containing.... Retrieved from ResearchGate. [19]20. NIH. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from National Institutes of Health. [20]21. European Patent Office. (n.d.). Process for the separation of a mixture of enantiomers - European Patent Office - EP 0838448 A1. Retrieved from Googleapis.com. [21]22. Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. [22]23. ChemicalBook. (n.d.). 1-(4-bromophenyl)-3-methylbutan-1-one synthesis. Retrieved from ChemicalBook. [23]24. BLD Pharm. (n.d.). 1364663-42-2|Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate|BLD Pharm. Retrieved from BLD Pharm. [24]25. Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. 26. Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes. Retrieved from Fiveable. [25]27. Chemistry LibreTexts. (2023). Dieckmann Condensation. 28. Google Patents. (n.d.). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate. Retrieved from Google Patents. [26]29. Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from Google Patents. [27]30. PMC. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Retrieved from PubMed Central. [28]31. NIH. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from National Institutes of Health. [29]32. Semantic Scholar. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Retrieved from Semantic Scholar. [30]33. Ukrainian Chemistry Journal. (2022). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. [31]34. ResearchGate. (n.d.). (PDF) Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. Retrieved from ResearchGate. [32]35. PMC. (n.d.). Dimethyl 2-(4-methylbenzylidene)malonate. Retrieved from PubMed Central. [33]36. Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from Beilstein Journals. [34]37. PMC. (2011). Cascade Intramolecular N-Arylation/Intermolecular Carboamination Reactions for the Construction of Tricyclic Heterocycles. Retrieved from PubMed Central. [35]38. Thieme. (n.d.). PIDA-mediated C–N coupling cyclization for the synthesis of 3-aryl-1H-indazoles. Retrieved from Thieme Connect. [36]39. ResearchGate. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from ResearchGate.

Sources

Technical Support Center: Optimizing Diastereoselectivity in Bromophenyl Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of bromophenyl cyclobutanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective cyclobutane synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize the diastereoselectivity of your reactions and overcome common synthetic challenges.

Introduction: The Stereochemical Challenge

The synthesis of substituted cyclobutanes, particularly those bearing a bromophenyl moiety, is a critical task in medicinal chemistry and materials science. The precise control of stereochemistry is paramount, as different diastereomers can exhibit vastly different biological activities and material properties. Achieving high diastereoselectivity in the construction of the cyclobutane ring, often via [2+2] cycloaddition reactions, can be a significant hurdle. This guide provides a comprehensive resource to understand and control the factors governing the stereochemical outcome of these reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of bromophenyl cyclobutanes.

Q1: Why am I obtaining a low diastereomeric ratio (dr) in my photochemical [2+2] cycloaddition?

A low diastereomeric ratio in a photochemical [2+2] cycloaddition can be attributed to several factors. The reaction often proceeds through a triplet excited state, and the stereochemistry is determined at the stage of diradical intermediate cyclization. The bromophenyl group, being electron-withdrawing, can influence the stability and conformation of this intermediate. Key factors include:

  • Solvent Polarity: The choice of solvent can significantly impact the diastereoselectivity. Less polar solvents often favor higher diastereoselectivity by minimizing charge separation in any potential zwitterionic intermediates and influencing the conformational equilibrium of the diradical intermediate.

  • Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state leading to the thermodynamically more stable diastereomer.

  • Steric Hindrance: The steric bulk of the substituents on both the bromophenyl-containing alkene and the reacting partner plays a crucial role. Increased steric hindrance can favor the formation of the less sterically congested diastereomer.

  • Photosensitizer: In sensitized reactions, the choice of sensitizer can influence the energy of the triplet state and, consequently, the reaction's stereochemical course.

Q2: Can Lewis acids improve the diastereoselectivity of my [2+2] cycloaddition?

Yes, Lewis acids can be highly effective in promoting diastereoselective [2+2] cycloadditions, particularly in thermal reactions involving ketenes. By coordinating to one of the reactants, a Lewis acid can enforce a more rigid and organized transition state, thereby favoring the formation of a single diastereomer. For instance, in the cycloaddition of an o-bromoaryl substituted ketene, the use of a Lewis acid has been shown to produce the cyclobutanone product as a single diastereomer.

Q3: How does the position of the bromine atom on the phenyl ring affect diastereoselectivity?

The position of the bromine atom (ortho, meta, or para) can influence diastereoselectivity through both steric and electronic effects. An ortho-bromine atom, for example, can exert a significant steric influence, directing the approach of the other reactant to the less hindered face of the alkene. Electronically, the electron-withdrawing nature of the bromine atom can affect the polarization of the double bond and the stability of any charged intermediates, which in turn can impact the stereochemical outcome.

Q4: What are the most common side reactions to be aware of?

In photochemical [2+2] cycloadditions, common side reactions include:

  • [4+4] Photocycloaddition: This can lead to the formation of eight-membered rings, especially with conjugated systems like styrenes.[1]

  • Polymerization: Electron-rich alkenes, in particular, may be prone to polymerization under photochemical conditions.

  • Cis-Trans Isomerization: The starting alkene may undergo isomerization, leading to a mixture of diastereomeric products.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of bromophenyl cyclobutanes.

Problem Potential Cause Suggested Solution
Poor Diastereoselectivity Inappropriate Solvent Choice: The solvent may be stabilizing a transition state that leads to a mixture of diastereomers.Screen a range of solvents with varying polarities. Start with non-polar solvents like hexane or toluene and gradually increase polarity (e.g., dichloromethane, acetonitrile).
High Reaction Temperature: Higher temperatures can overcome the small energy difference between the transition states leading to different diastereomers.Lower the reaction temperature. For photochemical reactions, use a cooling system. For thermal reactions, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Insufficient Steric Differentiation: The substituents on the reactants may not be bulky enough to effectively control the facial selectivity.Modify the substrates to include bulkier protecting groups or substituents. This will increase the steric bias in the transition state.
Stepwise Reaction Mechanism: The reaction may be proceeding through a long-lived zwitterionic or diradical intermediate that allows for bond rotation and loss of stereochemical information.Employ a Lewis acid catalyst to promote a more concerted cycloaddition pathway.[2]
Low Yield Side Reactions: Polymerization, [4+4] cycloaddition, or other undesired pathways may be consuming the starting materials.Optimize reaction conditions. For photochemical reactions, adjust the irradiation wavelength and time. Consider adding a radical inhibitor if polymerization is suspected. For thermal reactions, ensure an inert atmosphere to prevent oxidation.
Inefficient Light Source (Photochemical Reactions): The wavelength or intensity of the light source may not be optimal for exciting the desired chromophore.Screen different light sources and wavelengths. Ensure the photoreactor is properly set up to maximize light exposure to the reaction mixture.
Formation of Complex Mixtures Decomposition of Starting Materials or Products: The reaction conditions may be too harsh, leading to degradation.Use milder reaction conditions. Lower the temperature, reduce the reaction time, or use a less aggressive catalyst.
Isomerization of Starting Alkene: The starting bromophenyl alkene may be isomerizing under the reaction conditions.Check the purity of the starting material. If necessary, purify the starting alkene immediately before use. Consider reaction conditions that minimize isomerization.

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis of bromophenyl cyclobutanes.

Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition

This protocol describes a general method for the photochemical cycloaddition of a bromostyrene derivative with an alkene.

Materials:

  • Bromostyrene derivative (1.0 eq)

  • Alkene (1.2 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, cyclohexane)

  • Photoreactor equipped with a suitable light source (e.g., medium-pressure mercury lamp with a Pyrex filter)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a quartz photoreactor tube, dissolve the bromostyrene derivative and the alkene in the chosen solvent. The concentration should typically be in the range of 0.01-0.1 M.

  • Degas the solution for 15-20 minutes by bubbling with nitrogen or argon.

  • Seal the reactor tube and place it in the photoreactor.

  • Irradiate the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) while stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cyclobutane adducts.

  • Determine the diastereomeric ratio of the product mixture by ¹H NMR spectroscopy.[3][4][5][6]

Protocol 2: Screening for Optimal Diastereoselectivity in a Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol outlines a systematic approach to screen for the best Lewis acid and reaction conditions to maximize diastereoselectivity.

Materials:

  • Bromophenyl-containing alkene (1.0 eq)

  • Ketene precursor (e.g., acyl chloride) or ketene (1.2 eq)

  • A selection of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, SnCl₄, AlCl₃)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, toluene)

  • Tertiary amine base (e.g., triethylamine, Hünig's base)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a series of parallel reactions in oven-dried glassware under an inert atmosphere.

  • To each reaction vessel, add the bromophenyl-containing alkene and the solvent.

  • Cool the solutions to the desired starting temperature (e.g., -78 °C, 0 °C, or room temperature).

  • To each vessel, add a different Lewis acid (typically 1.0 - 1.2 eq).

  • Slowly add a solution of the ketene precursor and the tertiary amine base to each reaction mixture over a period of 1-2 hours using a syringe pump.

  • Allow the reactions to stir for a specified time after the addition is complete.

  • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product from each reaction by ¹H NMR to determine the diastereomeric ratio.

  • Based on the screening results, the optimal Lewis acid, temperature, and solvent can be selected for a larger-scale reaction.

Visualization of Key Concepts

Reaction Mechanism and Diastereomer Formation

The following diagram illustrates the general mechanism of a [2+2] photocycloaddition, highlighting the formation of two possible diastereomers from a diradical intermediate.

G cluster_0 Reactants cluster_1 Excitation & Intermediate Formation cluster_2 Cyclization & Products A Bromophenyl Alkene C Excited State* A->C B Alkene D Diradical Intermediate B->D C->D Reaction with Alkene E Diastereomer 1 (cis/trans) D->E Ring Closure Path A F Diastereomer 2 (trans/cis) D->F Ring Closure Path B

Caption: Mechanism of a [2+2] photocycloaddition leading to two diastereomers.

Workflow for Optimizing Diastereoselectivity

This diagram outlines a logical workflow for a researcher aiming to improve the diastereomeric ratio of their bromophenyl cyclobutane synthesis.

G Start Start: Low Diastereoselectivity Observed Analysis Analyze Reaction Type (Photochemical vs. Thermal) Start->Analysis Photo Photochemical Reaction Analysis->Photo Photochemical Thermal Thermal Reaction Analysis->Thermal Thermal Solvent Screen Solvents (Non-polar to Polar) Photo->Solvent Lewis_Acid Screen Lewis Acids Thermal->Lewis_Acid Temp Vary Temperature (Lower for higher selectivity) Solvent->Temp Optimization Combine Optimal Conditions Solvent->Optimization Sterics Modify Substrate Sterics Temp->Sterics Sterics->Optimization Lewis_Acid->Solvent Result High Diastereoselectivity Achieved Optimization->Result

Caption: A systematic workflow for optimizing diastereoselectivity.

References

Sources

Technical Support Center: Synthesis of Substituted Cyclobutane Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted cyclobutane esters. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and answers to frequently asked questions regarding the common challenges and side reactions encountered during these syntheses. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yields, and effectively isolate your target molecules.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and problems encountered during the synthesis of substituted cyclobutane esters.

Q1: My [2+2] cycloaddition reaction is giving a low yield of the desired cyclobutane ester. What are the likely causes?

A1: Low yields in [2+2] cycloadditions for cyclobutane ester synthesis can stem from several factors. The most common culprits include:

  • Inefficient reaction conditions: This could be due to suboptimal temperature, pressure, or irradiation wavelength in photochemical reactions.

  • Starting material decomposition: Some alkenes or in-situ generated species like ketenes are unstable and can decompose or polymerize under the reaction conditions.

  • Competing side reactions: Dimerization of one of the starting alkenes, or polymerization, can significantly consume your starting materials.[1]

  • Reversibility of the reaction: Some thermal [2+2] cycloadditions are reversible, and the equilibrium may not favor the product under your current conditions.

Q2: I am observing multiple products in my crude reaction mixture by TLC and NMR. What are these likely to be?

A2: The formation of multiple products is a frequent challenge. These are most commonly isomers of your desired product or byproducts from competing reaction pathways. Look out for:

  • Regioisomers: In the cycloaddition of two unsymmetrical alkenes, "head-to-head" and "head-to-tail" isomers can form.[2]

  • Diastereomers: Depending on the stereochemistry of your starting alkenes and the reaction mechanism, you can form different diastereomers (e.g., cis/trans isomers).

  • Starting material dimers: One of your alkene starting materials may have dimerized with itself.

  • Ring-opened products: The strained cyclobutane ring can sometimes undergo cleavage under the reaction conditions, especially in the presence of Lewis acids or nucleophiles.[3][4]

Q3: How can I confirm the stereochemistry of my substituted cyclobutane ester?

A3: Determining the stereochemistry is crucial. The primary technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • 1H NMR Coupling Constants (J-values): The magnitude of the coupling constants between protons on the cyclobutane ring is highly dependent on the dihedral angle between them, which can help differentiate between cis and trans isomers.[5]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable as it shows through-space correlations between protons that are close to each other, providing definitive evidence for their relative stereochemistry.[6][7][8] Protons on the same face of the cyclobutane ring will show a NOESY cross-peak.

Q4: I am struggling to separate the different isomers of my cyclobutane ester. What purification strategies do you recommend?

A4: The separation of cyclobutane isomers can be challenging due to their similar physical properties. The most effective method is typically column chromatography .

  • Flash Chromatography: For diastereomers, careful selection of the stationary phase (silica gel is common) and a meticulous gradient elution with a solvent system of appropriate polarity (e.g., hexane/ethyl acetate) can often achieve separation.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): For more difficult separations, HPLC offers higher resolution. Normal-phase HPLC on silica or cyano-functionalized columns is a good starting point for many cyclobutane esters.[10] For separating enantiomers, a chiral stationary phase is required.[12]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific, complex issues you may encounter during your experiments.

Issue 1: Poor Diastereoselectivity in Thermal [2+2] Cycloadditions (e.g., Ketene Cycloadditions)

Problem: My thermal [2+2] cycloaddition is producing a mixture of diastereomers with a low diastereomeric ratio (dr).

Root Cause Analysis: Poor diastereoselectivity in thermal [2+2] cycloadditions, particularly those involving ketenes, often arises from a stepwise reaction mechanism proceeding through a zwitterionic intermediate. The lifetime of this intermediate allows for bond rotation, which scrambles the stereochemical information of the starting alkene, leading to a mixture of diastereomers.[13]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Protocols & Explanations:

  • Solvent Polarity Adjustment: The polarity of the solvent has a significant impact on the stability of the zwitterionic intermediate.

    • Explanation: Polar solvents stabilize the charge-separated intermediate, prolonging its lifetime and allowing for more bond rotation, which leads to a loss of stereoselectivity.[14] Nonpolar solvents disfavor this charge separation, promoting a more concerted, stereospecific reaction pathway.[13]

    • Protocol: If your reaction is in a polar solvent like acetonitrile, systematically screen less polar solvents such as dichloromethane, toluene, or hexanes. Monitor the diastereomeric ratio by 1H NMR or GC-MS analysis of the crude reaction mixture.

  • Lewis Acid Catalysis: The addition of a Lewis acid can promote a more concerted cycloaddition.

    • Explanation: Lewis acids can coordinate to one of the reactants (often the carbonyl group of a ketenophile), lowering the energy of the LUMO and accelerating the reaction through a more ordered transition state. This can favor a concerted [π2s + π2a] cycloaddition, thereby improving diastereoselectivity.[1][15][16]

    • Protocol: Introduce a catalytic amount (e.g., 10-20 mol%) of a Lewis acid such as TiCl4, EtAlCl2, or a chiral oxazaborolidine complex.[13] The reaction should be performed under anhydrous conditions and at low temperatures (e.g., -78 °C to 0 °C) to start. Screen different Lewis acids and optimize the stoichiometry and temperature for the best results. A detailed experimental procedure for a Lewis acid-promoted ketene-alkene cycloaddition can be found in Organic Syntheses.[17]

Issue 2: Formation of Undesired Regioisomers ("Head-to-Head" vs. "Head-to-Tail")

Problem: My [2+2] cycloaddition of two different unsymmetrical alkenes is yielding a mixture of regioisomers.

Root Cause Analysis: The regioselectivity of a [2+2] cycloaddition is governed by the electronic and steric properties of the substituents on the reacting alkenes. In photochemical reactions, the regiochemical outcome is often dependent on the stability of the intermediate 1,4-diradical.

Troubleshooting Strategies:

StrategyPrincipleExperimental Protocol
Enhance Electronic Bias Maximize the electronic difference between the two alkenes. A more electron-rich alkene will preferentially react with a more electron-poor alkene in a predictable manner based on frontier molecular orbital (FMO) theory.Modify one alkene with a strong electron-donating group (e.g., -OMe, -NMe2) and the other with a strong electron-withdrawing group (e.g., -CN, -CO2Me).
Introduce Steric Directing Groups A bulky substituent on one of the alkenes will sterically hinder one mode of approach, favoring the formation of the less sterically congested regioisomer.If synthetically feasible, introduce a bulky group (e.g., tert-butyl, triisopropylsilyl) onto one of the reacting partners.
Utilize an Intramolecular Approach Tethering the two alkene moieties can enforce a specific orientation for the cycloaddition, leading to a single regioisomer.Design a substrate where the two reacting alkenes are connected by a linker of appropriate length (typically 2-4 atoms). The regioselectivity will be dictated by the geometric constraints of the tether.
Issue 3: Dimerization or Polymerization of Ketenes

Problem: In my ketene cycloaddition, I am observing significant amounts of ketene dimer or polymer, leading to a low yield of the desired cyclobutane ester.

Root Cause Analysis: Ketenes are highly reactive intermediates that can readily undergo [2+2] cycloaddition with themselves to form a cyclobutanedione dimer, or polymerize.[18] This is particularly problematic for monosubstituted ketenes.

Preventative Measures:

  • In Situ Generation and Consumption: Generate the ketene in situ in the presence of a high concentration of the alkene partner. This ensures that the ketene is more likely to react with the desired alkene rather than itself.

  • Slow Addition of Ketene Precursor: If generating the ketene from an acid chloride and a base, add the acid chloride slowly to a solution of the base and the alkene. This keeps the instantaneous concentration of the free ketene low.

  • Use of a Large Excess of Alkene: Employing a significant excess (2-5 equivalents) of the alkene can kinetically favor the desired intermolecular cycloaddition over ketene dimerization.[15]

  • Lower Reaction Temperature: While this may slow down the desired reaction, it will also decrease the rate of dimerization. A careful optimization of temperature is necessary.

Issue 4: Unwanted Ring-Opening of the Cyclobutane Product

Problem: I have successfully formed my cyclobutane ester, but it appears to be decomposing during the reaction or workup, and I am isolating acyclic products.

Root Cause Analysis: The inherent ring strain of the cyclobutane ring makes it susceptible to cleavage under certain conditions. This is particularly true for "donor-acceptor" cyclobutanes, where one carbon is substituted with an electron-donating group and an adjacent carbon with an electron-withdrawing group (like an ester). The presence of Lewis acids or nucleophiles can promote this ring-opening.[2][3][4][13][19]

Reaction Pathway Visualization:

G Substituted Cyclobutane Ester Substituted Cyclobutane Ester Ring-Opened Product Ring-Opened Product Substituted Cyclobutane Ester->Ring-Opened Product Ring Opening Lewis Acid Lewis Acid Lewis Acid->Ring-Opened Product Nucleophile Nucleophile Nucleophile->Ring-Opened Product

Caption: Ring-opening of a cyclobutane ester.

Preventative Measures and Protocols:

  • Careful Use of Lewis Acids: If a Lewis acid is required for the cycloaddition, use the mildest possible Lewis acid at the lowest effective concentration and temperature. After the reaction is complete, quench the Lewis acid promptly before warming the reaction mixture.

  • Neutral or Mildly Acidic/Basic Workup: During the workup, avoid strong acids or bases. Use a buffered aqueous solution if necessary. For purification by column chromatography, consider using silica gel that has been neutralized with triethylamine if your product is sensitive to the acidic nature of standard silica.

  • Avoid Nucleophilic Conditions: Be mindful of nucleophiles present in your reaction or workup. For example, if your reaction produces a nucleophilic byproduct, it could potentially react with your cyclobutane product.

Experimental Protocols

Protocol 1: General Procedure for Analysis of Diastereomers by 1H NMR
  • Sample Preparation: Prepare a solution of your crude or purified cyclobutane ester in a deuterated solvent (e.g., CDCl3) at a concentration of approximately 5-10 mg/mL.

  • Acquisition of 1H NMR Spectrum: Acquire a standard one-dimensional 1H NMR spectrum.

  • Analysis of Coupling Constants: Carefully analyze the multiplets corresponding to the cyclobutane ring protons. The cis and trans coupling constants in cyclobutanes can be distinct. Often, 3Jcis is larger than 3Jtrans.

  • NOESY Experiment: To unambiguously determine the stereochemistry, perform a 2D NOESY experiment. Set an appropriate mixing time (for small molecules, 500-800 ms is a good starting point).[7]

  • NOESY Analysis: Look for cross-peaks between the protons on the cyclobutane ring. Protons that are on the same face of the ring will show a NOESY correlation, while those on opposite faces will not.

Protocol 2: Purification of Cyclobutane Ester Diastereomers by Column Chromatography
  • TLC Analysis: Develop a TLC method that shows some separation between your desired product and the impurities/other isomers. Test various solvent systems, typically mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, diethyl ether).

  • Column Packing: Pack a glass column with silica gel, using the initial, least polar eluent from your TLC analysis.

  • Sample Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the initial eluent) and load it onto the column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the mobile phase by slowly adding the more polar solvent (gradient elution). A slow, shallow gradient is often key to separating closely related isomers.

  • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify which fractions contain your purified isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

References

  • Werz, D. B., et al. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. Available at: [Link]

  • Brown, M. K., et al. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research. Available at: [Link]

  • ChemistryViews.org. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. Available at: [Link]

  • Biju, A. T., et al. (2023). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. Chemical Science. Available at: [Link]

  • Kreft, A., et al. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. Available at: [Link]

  • Wallace, T. W., et al. (2005). Functionalized Cyclobutenes via Multicomponent Thermal [2 + 2] Cycloaddition Reactions. Organic Letters. Available at: [Link]

  • Sivaguru, J. (2025). Accessing unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. ACS Fall 2025. Available at: [Link]

  • Scribd. Cyclobutane Synthesis Methods Review. Available at: [Link]

  • Degennaro, L., & Luisi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • Brown, J. D. Doc Brown's Chemistry. Cyclobutane H-1 NMR Spectrum. Available at: [Link]

  • Boydston, A. J., et al. (2022). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters. Available at: [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes. Available at: [Link]

  • Sarkar, D. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes. Available at: [Link]

  • Zhang, W., et al. (2015). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Tetrahedron. Available at: [Link]

  • Rutjes, F. P. J. T., et al. (2017). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry. Available at: [Link]

  • Waldmann, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. Available at: [Link]

  • Shimizu, G. K. H., et al. (2018). Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs. Angewandte Chemie International Edition. Available at: [Link]

  • H. R. Snyder, L. A. Brooks, S. H. Shapiro. (1931). Ketene in Organic Syntheses. Organic Syntheses. Available at: [Link]

  • Yoon, T. P., et al. (2023). Synthesis of Truxinate Natural Products Enabled by Enantioselective [2+2] Photocycloadditions. Organic Syntheses. Available at: [Link]

  • Ley, S. V., et al. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering. Available at: [Link]

  • Tang, B., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chemistry of Natural Compounds. Available at: [Link]

  • Royal Society of Chemistry. Instrumentation and chemicals. Available at: [Link]

  • Kaptein, R., et al. (1991). NMR studies of bipyrimidine cyclobutane photodimers. European Journal of Biochemistry. Available at: [Link]

  • Domingo, L. R., et al. (2022). Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. International Journal of Molecular Sciences. Available at: [Link]

  • University of Wisconsin-Madison Chemistry Department. NOESY and ROESY. Available at: [Link]

  • ResearchGate. (2022). Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. Available at: [Link]

  • ResearchGate. How can we separate diastereomers of larger organic moiety?. Available at: [Link]

  • Chromatography Forum. Separation of diastereomers. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.4: NOESY Spectra. Available at: [Link]

  • Takeda Pharmaceutical Company. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. Available at: [Link]

  • Brown, M. K., et al. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. Available at: [Link]

  • Singleton, D. A., et al. (2022). Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models. ChemPhysChem. Available at: [Link]

  • Reddit. Help with separation of diastereomers. Available at: [Link]

  • Chemistry Stack Exchange. Ketene cycloaddition reactivity. Available at: [Link]

  • Chromatography Forum. Quantification of Esters by GC-MS. Available at: [Link]

  • YouTube. (2019). Thermal [2+2] cycloaddition reactions. Available at: [Link]

  • Harada, N. (2007). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. The Japan Academy. Available at: [Link]

  • Al-Shuhaib, M. B. S., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. Available at: [Link]

Sources

Technical Support Center: Navigating the Purification of Polar Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Polar Cyclobutanes

Welcome to the technical support center for the purification of polar cyclobutane derivatives. As researchers and drug development professionals, you are aware that cyclobutane rings are valuable structural motifs in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance binding affinity and other pharmacological properties.[1][2] However, their purification presents a distinct set of challenges rooted in a combination of factors:

  • Inherent Polarity: The presence of polar functional groups (hydroxyls, amines, carboxyls, etc.) leads to high solubility in polar solvents, making standard extraction and reversed-phase chromatography difficult.[3]

  • Ring Strain: The cyclobutane ring possesses significant angle and torsional strain (a strain energy of 26.3 kcal mol⁻¹), which can render the molecule susceptible to degradation or rearrangement under harsh purification conditions, such as on acidic silica gel.[2][4][5]

  • Stereoisomerism: The rigid, puckered structure of the cyclobutane ring often leads to the formation of multiple stereoisomers (enantiomers and diastereomers) with very similar physical properties, complicating their separation.[6]

This guide is structured to provide direct, actionable solutions to the common issues you may encounter. We will move from foundational concepts to specific troubleshooting scenarios in chromatography and crystallization, complete with detailed protocols and workflow diagrams.

Part 1: Frequently Asked Questions - Foundational Concepts

This section addresses the fundamental "why" behind the purification difficulties.

Q1: Why does my polar cyclobutane derivative show poor or no retention on a standard C18 reversed-phase HPLC column?

A: This is a classic issue for highly polar molecules.[7] Reversed-phase chromatography separates compounds based on hydrophobic interactions; the non-polar stationary phase (like C18) retains non-polar analytes. Your polar cyclobutane derivative has a high affinity for the polar mobile phase (typically a water/acetonitrile or water/methanol mixture) and minimal interaction with the non-polar stationary phase.[3] Consequently, it travels with the solvent front, resulting in little to no retention or separation.[8]

Q2: I'm observing significant peak tailing and streaking during normal-phase flash chromatography on silica gel. What's causing this?

A: Peak tailing for polar compounds on silica gel is often caused by strong, undesirable interactions between polar functional groups on your molecule (especially basic amines) and the acidic silanol groups (Si-OH) on the surface of the silica.[9] These interactions lead to a non-uniform elution process, where a portion of the analyte is temporarily "stuck" on the column, causing the characteristic tailing or streaking. For very polar compounds, this can be so severe that the compound appears to smear across many fractions.[10]

Q3: My cyclobutane derivative seems to be decomposing during purification on silica gel. Is this common?

A: Yes, this is a significant risk. The inherent ring strain of the cyclobutane scaffold can make it sensitive to the acidic nature of standard silica gel.[11][12] The Lewis acidic sites on the silica surface can catalyze ring-opening, rearrangement, or other degradation pathways, especially if the compound is heated during solvent evaporation after chromatography. It is crucial to first test the stability of your compound on a TLC plate.[11]

Q4: Why is it so difficult to separate the diastereomers of my substituted cyclobutane?

A: Diastereomers are stereoisomers that are not mirror images of each other. While they have different physical properties and can be separated by standard achiral chromatography, their structural similarity can be profound.[6] For cyclobutane derivatives, the rigid ring structure may orient the substituents in a way that presents a very similar overall polarity and shape, making it challenging for the stationary phase to differentiate between them. This necessitates highly optimized chromatographic conditions to achieve baseline separation.[6]

Part 2: Troubleshooting Guide - Chromatographic Purification

This section provides solutions to specific problems encountered during chromatography.

Scenario 1: Poor Retention in Reversed-Phase HPLC

Problem: My polar cyclobutane elutes in the solvent front on a C18 column.

Solution Pathway Mechanism & Rationale Key Considerations
1. Switch to a Polar-Compatible Column Standard C18 columns can suffer from "phase collapse" in highly aqueous mobile phases, drastically reducing retention. Columns with embedded polar groups (EPG) or phenyl-hexyl phases offer alternative selectivity and are more stable in 100% aqueous conditions.[9]EPG columns can provide unique selectivity for polar compounds. Phenyl-hexyl columns can offer pi-pi interactions if your molecule contains aromatic rings.
2. Adjust Mobile Phase pH If your compound has ionizable groups (amines, carboxylic acids), adjusting the pH can suppress ionization and increase hydrophobicity. For a basic amine, a high pH (>8) will neutralize it. For a carboxylic acid, a low pH (<4) will protonate it, increasing retention in both cases.[7][9]Use a column stable at your chosen pH. Many modern silica-based columns are designed for high pH stability. Buffers like phosphate or formate are essential for reproducible retention.[7]
3. Employ HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) is often the ideal solution.[8][13] It uses a polar stationary phase (like bare silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] Water acts as the strong, eluting solvent. This mode promotes partitioning of the polar analyte into the aqueous layer on the stationary phase, leading to excellent retention.[13]HILIC is very sensitive to the water content in the mobile phase and sample solvent. Ensure consistent mobile phase preparation. Methanol is generally not a suitable weak solvent for HILIC.[8]
Scenario 2: Poor Peak Shape & Recovery in Normal-Phase Chromatography

Problem: My basic cyclobutane derivative is streaking badly on a silica gel column, and my recovery is low.

Workflow: Troubleshooting Poor Peak Shape on Silica Gel Start Crude sample shows streaking on silica TLC (Rf < 0.1) Decision1 Is the compound basic (e.g., contains an amine)? Start->Decision1 Add_Base Add 0.5-2% Triethylamine (TEA) or Ammonia in MeOH to eluent Decision1->Add_Base Yes Deactivate_Silica Compound may be degrading. Deactivate silica gel column (See Protocol 1) Decision1->Deactivate_Silica No Check_TLC1 Re-run TLC. Is streaking reduced? Add_Base->Check_TLC1 Check_TLC1->Deactivate_Silica No Run_Column Proceed with column chromatography Check_TLC1->Run_Column Yes Switch_Stationary Consider alternative stationary phases: - Alumina (neutral or basic) - Amino- or Diol-bonded silica Deactivate_Silica->Switch_Stationary Switch_Stationary->Run_Column End Purified Product Run_Column->End

Caption: Workflow for troubleshooting poor peak shape of polar compounds.

Explanation of Workflow:

  • Identify the Cause: The primary suspect for a basic compound streaking on silica is the interaction with acidic silanol groups.[9]

  • Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase is the first and easiest solution.[9][14] These additives will preferentially bind to the active silanol sites, effectively masking them from your compound and leading to a much-improved peak shape.[9]

  • Deactivate the Stationary Phase: If an additive isn't sufficient or if you suspect degradation, you can deactivate the entire column before loading your sample. This involves flushing the packed column with a solvent system containing a base to neutralize the acidic sites.[9][11] (See Protocol 1 ).

  • Switch Stationary Phase: If your compound is highly sensitive, silica gel may not be the right choice. Consider less acidic alternatives like neutral or basic alumina, or bonded phases like amino- or diol-silica, which offer different selectivity and a less harsh environment.[9][13]

Scenario 3: Difficulty Separating Diastereomers

Problem: My two cyclobutane diastereomers have very similar Rf values (e.g., 0.25 and 0.30) and co-elute during flash chromatography.

Solution: Achieving separation requires maximizing the selectivity of your chromatographic system.

  • Optimize the Solvent System: Do not rely on a single solvent system. Screen a variety of solvents with different properties using TLC. For example, if you are using ethyl acetate/hexane (a hydrogen bond acceptor and a non-polar solvent), try switching to dichloromethane/methanol (a dipole-dipole solvent and a hydrogen bond donor/acceptor).[15] Sometimes small changes can have a large impact on selectivity.

  • Decrease the Elution Strength: A lower Rf value on TLC (around 0.15-0.20) often translates to better separation on a column because the compounds spend more time interacting with the stationary phase.[11]

  • Use High-Performance Flash Chromatography (HPFC): Modern flash chromatography systems using smaller particle size silica cartridges (e.g., 20-40 µm) provide much higher resolution than traditional gravity columns with large particle silica (40-63 µm). The increased efficiency can be enough to resolve closely eluting spots.

  • Consider HPLC/SFC: For very challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.[6] SFC, in particular, can offer unique selectivity for stereoisomers and is often faster than HPLC.

Part 3: Troubleshooting Guide - Crystallization

Crystallization is an excellent, scalable purification technique, but finding the right conditions for highly polar molecules can be difficult.[16]

Problem: I can't find a suitable single solvent for crystallization. My compound is soluble in polar solvents (like methanol, water) even when cold, and insoluble in everything else.

A: This is a common dilemma. The solution is often a two-solvent system .[16]

Problem Potential Solutions & Rationale
"Oiling Out" The compound is coming out of solution above its melting point or as a supersaturated liquid. This often happens if the solution is cooled too quickly or if the solvent boiling point is too close to the compound's melting point. Solution: Slow down the cooling process (e.g., use a dewar with warm water). Ensure the "good" solvent has a boiling point well below the compound's melting point.[15][16]
No Crystals Form The solution is supersaturated, but nucleation has not occurred. Solution: 1. Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites. 2. Seed: Add a tiny crystal of the pure compound to the solution. 3. Reduce Volume: Slowly evaporate some of the solvent to increase the concentration.[16]
Impure Crystals The crystal lattice has formed too quickly, trapping impurities. Solution: The crystallization was likely too fast. Redissolve the crystals in the minimum amount of hot solvent and allow them to cool much more slowly to form higher-purity crystals (this is recrystallization).[16]

Crystallization Method Selection for Polar Compounds:

Workflow: Two-Solvent Crystallization Start Dissolve compound in minimum amount of hot 'good' solvent (e.g., Methanol) Add_Anti_Solvent While hot, add 'poor' solvent (anti-solvent, e.g., Diethyl Ether) dropwise until solution becomes - just - cloudy Start->Add_Anti_Solvent Re_dissolve Add 1-2 drops of hot 'good' solvent to just re-dissolve the cloudiness Add_Anti_Solvent->Re_dissolve Cool Cover and allow the solution to cool slowly to room temperature, then to 0°C Re_dissolve->Cool Induce If no crystals form, induce crystallization (scratch, seed) Cool->Induce Induce->Re_dissolve Oils Out Collect Collect crystals by filtration Induce->Collect Crystals Form End Pure Crystalline Product Collect->End

Caption: Step-by-step workflow for two-solvent crystallization.

An alternative is vapor diffusion , which is excellent for small quantities. The compound is dissolved in a good solvent in a small, open vial, which is then placed in a larger sealed jar containing a volatile anti-solvent. The anti-solvent slowly diffuses into the good solvent, gradually inducing crystallization.[17]

Part 4: Detailed Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is used when a compound is found to be sensitive to the acidic nature of silica gel.[9]

  • Prepare the Column: Dry pack or prepare a slurry of silica gel in your initial, non-polar eluent (e.g., hexane) and pack your flash column as you normally would.

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your starting eluent but with the addition of 1-2% triethylamine (TEA). For example, if your starting eluent is 10% ethyl acetate in hexane, prepare a solution of 10% ethyl acetate / 89% hexane / 1% TEA.

  • Flush the Column: Pass 2-3 column volumes (CVs) of the deactivating solvent through the packed column. This neutralizes the most acidic silanol sites.

  • Re-equilibrate: Flush the column with another 2-3 CVs of your original starting eluent (without TEA) to remove any excess base that might interfere with elution.

  • Load and Run: Your column is now deactivated. Load your sample and run the chromatography using your pre-determined solvent gradient.

Protocol 2: Screening for a HILIC Separation

This protocol outlines a general procedure for developing a HILIC method for a highly polar analyte that has poor retention in reversed-phase.

  • Column Selection: Choose a HILIC column. A bare silica column is a good starting point. Amide or diol phases can offer different selectivity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Sample Preparation: Dissolve your sample in a solvent that is as close to the initial mobile phase composition as possible (i.e., high in acetonitrile) to ensure good peak shape. If the sample is only soluble in water, inject the smallest possible volume.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes. HILIC equilibration can be slower than reversed-phase.

  • Gradient Elution: Run a broad scouting gradient, for example:

    • Start at 5% B.

    • Linear gradient to 50% B over 10-15 minutes.

    • Hold at 50% B for 2-3 minutes.

    • Return to 5% B and re-equilibrate.

  • Optimization: Based on the results of the scouting run, adjust the gradient slope, buffer concentration, or pH to optimize the selectivity and resolution of your target peaks.[9]

References

  • Technical Support Center: Purification of Cyclobutane Isomers by Chromatography. (2025). Benchchem.
  • Technical Support Center: Purification of Polar Organic Compounds. (2025). Benchchem.
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Retaining Polar Compounds. (2014). LC Troubleshooting.
  • What are your tips and tricks for purifying ionic/very polar compounds? (2018). Reddit r/chemistry.
  • STABILITY OF CYCLOALKANES. (n.d.). Gyan Sanchay.
  • Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage.
  • Ring Strain in Cycloalkanes. (n.d.). Química Organica.org.
  • Crystallization. (n.d.). Unknown Source.
  • What can I use to purify polar reaction mixtures?. (2023). Biotage.
  • Ring Strain in Cycloalkanes. (n.d.). Química Organica.org.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv.
  • How do I make a crystal of highly polar compounds?. (2015). ResearchGate.
  • Purification of strong polar and basic compounds. (2023). Reddit r/Chempros.
  • Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis. (2025). Benchchem.
  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Purification strategies to remove starting material impurities. (2025). Benchchem.
  • Guide for crystallization. (n.d.). Unknown Source.

Sources

"managing impurities in the synthesis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and manage impurities in this synthesis. Our approach is grounded in mechanistic understanding to provide robust and reliable solutions.

Plausible Synthetic Route: The Reformatsky Reaction

A common and effective method for the synthesis of β-hydroxy esters is the Reformatsky reaction.[1][2][3] In the context of our target molecule, this involves the reaction of a zinc enolate of a methyl α-haloacetate with a cyclobutanone derivative.

Proposed Reaction Scheme:

The reaction commences with the oxidative insertion of zinc into the carbon-halogen bond of methyl bromoacetate to form an organozinc reagent, often referred to as a Reformatsky enolate.[2][4] This enolate then undergoes nucleophilic addition to the carbonyl group of 1-(4-bromophenyl)cyclobutan-3-one. A subsequent acidic workup protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester.

Reaction Mechanism Overview

Reformatsky_Reaction_Mechanism Start Methyl bromoacetate + Zn metal Enolate Reformatsky Enolate (Organozinc Reagent) Start->Enolate Oxidative Addition Intermediate Zinc Alkoxide Intermediate Enolate->Intermediate Nucleophilic Addition Ketone 1-(4-bromophenyl)cyclobutan-3-one Ketone->Intermediate Workup Aqueous Acidic Workup Intermediate->Workup Product Methyl 1-(4-bromophenyl)-3- hydroxycyclobutanecarboxylate Workup->Product

Caption: Plausible mechanism for the synthesis via a Reformatsky reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?

A1: Low or no yield in a Reformatsky reaction typically points to issues with the zinc activation, the quality of reagents, or the reaction conditions.

  • Zinc Activation: The surface of zinc metal is often coated with a passivating layer of zinc oxide, which prevents the oxidative addition. It is crucial to activate the zinc prior to or at the start of the reaction.[3]

    • Solution: Activate the zinc dust using methods such as washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be added to the reaction mixture to etch the zinc surface in situ.

  • Reagent and Solvent Quality: The Reformatsky reaction is sensitive to moisture.[5] Water will quench the organozinc reagent.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., THF or diethyl ether, freshly distilled from a suitable drying agent). Ensure the starting ketone and methyl bromoacetate are free from water and other reactive impurities.

  • Reaction Temperature: The formation of the organozinc reagent can be sluggish at low temperatures, while higher temperatures might promote side reactions.

    • Solution: Initiation of the reaction can sometimes be facilitated by gentle heating. Once the reaction has started (often indicated by a slight exotherm or the disappearance of the shiny zinc surface), maintain a moderate temperature (e.g., refluxing THF, ~66°C) for the remainder of the reaction time.

Q2: My final product is contaminated with a significant amount of a lower molecular weight, UV-active impurity. What could it be?

A2: This is likely the dehydration product, Methyl 1-(4-bromophenyl)cyclobut-2-enecarboxylate . This impurity arises from the elimination of the tertiary hydroxyl group.

  • Causality: The tertiary alcohol in the product is susceptible to elimination, especially under acidic conditions or at elevated temperatures. This can occur during an overly aggressive acidic workup or during purification steps like distillation.

    • Solution:

      • Mild Workup: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the workup instead of strong acids. This provides a mildly acidic environment sufficient to protonate the alkoxide without promoting dehydration.

      • Controlled Temperature: Avoid excessive heat during solvent removal and purification. Use a rotary evaporator at a moderate temperature and consider column chromatography at room temperature for purification instead of distillation.

Q3: I have a mixture of diastereomers (cis and trans isomers). How can I improve the diastereoselectivity and separate them?

A3: The formation of diastereomers is expected since two new stereocenters are created. The ratio of these isomers is influenced by the reaction conditions and the steric environment of the transition state.

  • Improving Diastereoselectivity:

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of one diastereomer over the other by increasing the energy difference between the diastereomeric transition states. However, this may also slow down the reaction rate.

    • Solvent: The polarity of the solvent can influence the chelation in the transition state. Experimenting with different solvents (e.g., toluene, dioxane) might alter the diastereomeric ratio.

    • Additives: The use of chiral ligands or additives can induce facial selectivity in the addition to the ketone, though this adds complexity to the reaction.[6][7]

  • Separation of Diastereomers:

    • Column Chromatography: Diastereomers have different physical properties and can often be separated by silica gel column chromatography. A careful selection of the eluent system is key. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Recrystallization: If the product is crystalline, it may be possible to selectively crystallize one diastereomer from a suitable solvent system, leaving the other in the mother liquor.

Impurity Formation Pathways

Impurity_Formation Start 1-(4-bromophenyl)cyclobutan-3-one + Methyl bromoacetate + Zn Product Target Product (cis/trans mixture) Start->Product Desired Reaction Unreacted Unreacted Starting Materials Start->Unreacted Incomplete Reaction SideProduct Self-condensation of Reformatsky Reagent Start->SideProduct Side Reaction Dehydrated Dehydration Impurity (Alkene) Product->Dehydrated Acid/Heat

Caption: Key pathways for the formation of common impurities.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to monitor the reaction progress and assess the purity of the final product?

A: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • TLC: Useful for quick, qualitative monitoring of the consumption of the starting ketone (which is typically more non-polar than the product).

  • HPLC: The preferred method for quantitative analysis of purity and determining the ratio of diastereomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • NMR: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can also be used to determine the diastereomeric ratio by integrating the signals unique to each isomer.[8][9]

Q: How can I effectively remove the zinc salts during the workup?

A: Zinc salts can sometimes cause emulsions or complicate the extraction. After quenching the reaction (e.g., with saturated NH₄Cl), it is often beneficial to perform a filtration step to remove any remaining solid zinc and some of the precipitated salts before proceeding with the aqueous-organic extraction. Washing the combined organic layers with brine can also help to break emulsions and remove residual water-soluble salts.

Q: Are there alternatives to the Reformatsky reaction for this synthesis?

A: Yes, other methods for forming β-hydroxy esters could be adapted. For instance, an aldol-type reaction using a pre-formed lithium or boron enolate of methyl acetate could be employed. However, the Reformatsky reaction is often advantageous because the zinc enolate is less basic and less reactive than its lithium counterpart, which can lead to fewer side reactions.[1][4]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).

  • Initiation: Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until purple vapors are observed. Allow to cool.

  • Reagent Addition: Add anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-(4-bromophenyl)cyclobutan-3-one (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF.

  • Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Filter the mixture through a pad of celite to remove solids. Transfer the filtrate to a separatory funnel, and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Analytical HPLC Method
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 3: Purification by Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column with the hexane/ethyl acetate gradient, collecting fractions.

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (HPLC/NMR) CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Profile Acceptable? CheckYield->CheckPurity No LowYieldTroubleshoot Troubleshoot Reaction: - Check Zn activation - Verify reagent/solvent quality - Optimize temperature CheckYield->LowYieldTroubleshoot Yes Purify Proceed to Purification (Column Chromatography) CheckPurity->Purify Yes ImpurityTroubleshoot Identify & Troubleshoot Impurities: - Dehydration? -> Milder workup - Diastereomers? -> Optimize separation - Starting Material? -> Drive reaction to completion CheckPurity->ImpurityTroubleshoot No LowYieldTroubleshoot->Start Rerun Reaction End Pure Product Obtained Purify->End ImpurityTroubleshoot->Purify

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Sathee, N. (n.d.). Chemistry Reformatsky Reaction. Sathee NEET. Retrieved from [Link]

  • Pearson Education. (2024). The Reformatsky reaction is an addition reaction in which an organozinc reagent is added to a carbonyl compound. Pearson+. Retrieved from [Link]

  • PSIBERG. (2023). Reformatsky Reaction: Mechanism, Variations & Applications. Retrieved from [Link]

  • García, C., et al. (2023). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules, 28(9), 3893.
  • Li, W., et al. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega, 5(26), 16073–16080.
  • Guillena, G., & Nájera, C. (2017). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 13, 1546–1565.
  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
  • Ács, M., et al. (2015). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(10), 788-796.
  • BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Guisán, J. M., et al. (1993). Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2021). Reformatsky reaction. Retrieved from [Link]

  • Lustig, E., & Moriarty, R. M. (1966). NMR Spectroscopy of Cyclobutanes. Journal of the American Chemical Society, 88(13), 3169-3170.
  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423–460.

Sources

Technical Support Center: Stereochemical Control in 1,3-Disubstituted Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereocontrolled synthesis of 1,3-disubstituted cyclobutanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds, which are increasingly important in medicinal chemistry due to their unique conformational properties.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What makes achieving stereocontrol in 1,3-disubstituted cyclobutane synthesis so challenging?

A: The primary challenge lies in the inherent strain of the cyclobutane ring and the nuanced energetic differences between stereoisomeric transition states. Unlike more flexible acyclic or larger ring systems, the puckered conformation of the cyclobutane ring presents distinct steric and electronic environments. Controlling the relative orientation of substituents at the 1 and 3 positions requires a delicate balance of reaction conditions. Key factors contributing to the difficulty include:

  • Competing Reaction Pathways: The formation of cyclobutanes, often through [2+2] cycloadditions, can proceed through different mechanisms (e.g., concerted, stepwise diradical, or ionic intermediates), each with its own stereochemical implications.[2][3]

  • Small Energy Differences: The energy differences between transition states leading to cis and trans isomers can be minimal, making it difficult to achieve high diastereoselectivity without careful optimization.

  • Substrate Control: The electronic and steric nature of the substituents on the reacting partners plays a crucial role in dictating the stereochemical outcome. Minor changes to the substrate can lead to significant variations in stereoselectivity.

  • Isomer Separation: Even with optimized reaction conditions, mixtures of stereoisomers are common. Due to their similar physical properties, separating cis and trans isomers, as well as enantiomers, can be a significant purification challenge.[4]

Q2: What are the primary synthetic strategies for accessing 1,3-disubstituted cyclobutanes with stereocontrol?

A: Several powerful strategies have been developed to synthesize 1,3-disubstituted cyclobutanes with a high degree of stereochemical control. The choice of method often depends on the desired stereoisomer (cis or trans) and the nature of the substituents. The most common approaches include:

  • [2+2] Cycloadditions: This is a cornerstone of cyclobutane synthesis.[5]

    • Photochemical [2+2] Cycloadditions: These reactions, often involving an excited state of one of the alkene partners, are a powerful method for constructing cyclobutane rings.[2][6][7] The stereochemical outcome is governed by orbital symmetry rules, which are different for thermal and photochemical reactions.[2][3]

    • Thermal [2+2] Cycloadditions of Ketenes: The reaction of a ketene with an alkene is a reliable method for synthesizing cyclobutanones, which can then be further functionalized. These reactions are often highly stereospecific.[8]

    • Lewis Acid-Catalyzed [2+2] Cycloadditions: The use of Lewis acids can promote [2+2] cycloadditions and significantly influence their stereoselectivity by coordinating to one of the reactants and modifying its electronic properties.[9][10]

  • Strain-Release Driven Functionalization: These methods utilize highly strained starting materials, such as bicyclo[1.1.0]butanes (BCBs), which can undergo ring-opening reactions to form functionalized cyclobutanes. This approach can provide access to complex and multi-substituted cyclobutanes with excellent diastereoselectivity.[11][12][13]

  • Functionalization of Pre-existing Cyclobutane Scaffolds: Starting with a commercially available or readily synthesized cyclobutane, such as cyclobutanone, subsequent functionalization can be controlled to yield the desired 1,3-disubstituted product. For example, the diastereoselective reduction of a 3-substituted cyclobutanone can lead to either the cis or trans 1,3-disubstituted cyclobutanol.[14][15]

Q3: How can I reliably synthesize the cis-1,3-disubstituted cyclobutane isomer?

A: The synthesis of cis-1,3-disubstituted cyclobutanes often requires specific strategies that favor the formation of this particular stereoisomer. Some effective approaches include:

  • Directed Functionalization: A sequential C-H/C-C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones.[1] This method involves the formation of a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C cleavage and functionalization to yield the cis-1,3-disubstituted product.[1]

  • Diastereoselective Reduction: The reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride has been shown to be highly cis-selective.[16] Controlling acidic impurities was found to be critical for enhancing the diastereomeric ratio through recrystallization.[16]

  • Strain-Release from Bicyclo[1.1.0]butanes: The cycloaddition of bicyclo[1.1.0]butanes with reagents like triazolinediones or nitrosoarenes, followed by cleavage of the resulting N-N or N-O bonds, can provide cyclobutane derivatives with cis-1,3-heteroatom substitutions.[11]

Q4: My [2+2] cycloaddition is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers, such as head-to-head versus head-to-tail products, is a common issue in [2+2] cycloadditions when using unsymmetrical alkenes.[17] The regiochemical outcome is governed by both electronic and steric factors. Here are some troubleshooting strategies:

  • Enhance Electronic Bias: The reaction is generally favored between an electron-rich and an electron-poor alkene. To improve regioselectivity, you can modify your substrates to increase this electronic disparity. For example, introducing a strong electron-withdrawing group on one alkene and an electron-donating group on the other can significantly favor one regioisomer.[9]

  • Utilize Steric Directing Groups: Introducing a bulky substituent on one of the alkenes can sterically hinder one mode of approach, thereby favoring the formation of a single regioisomer.[9]

  • Intramolecular [2+2] Cycloaddition: If the synthetic design allows, tethering the two alkene moieties can enforce a specific regiochemical outcome by limiting the possible cycloaddition pathways.[9]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in a Thermal [2+2] Cycloaddition

Scenario: You are performing a thermal [2+2] cycloaddition between a ketene and an alkene, but you are obtaining a nearly 1:1 mixture of cis and trans isomers.

Root Cause Analysis: Low diastereoselectivity in thermal [2+2] cycloadditions often points to a lack of facial selectivity in the approach of the two reactants. This can be due to insufficient steric or electronic differentiation in the transition state.

Troubleshooting Workflow:

start Low Diastereoselectivity step1 Modify Substrate Sterics start->step1 Increase steric bulk on one reactant step2 Introduce Lewis Acid Catalyst start->step2 To enforce a specific transition state geometry step3 Vary Reaction Temperature start->step3 Lower temperature to favor the lower energy transition state step4 Change Solvent start->step4 Solvent can influence transition state polarity step1->step2 If sterics are not sufficient outcome1 Improved Diastereoselectivity step1->outcome1 Steric hindrance favors one diastereomer step2->step3 If catalyst is ineffective step2->outcome1 Coordination enhances facial selectivity outcome2 No Improvement step2->outcome2 step3->step4 If temperature has no effect step3->outcome1 step3->outcome2 step4->outcome1 step4->outcome2

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Protocols & Explanations:

  • Modify Substrate Sterics:

    • Rationale: Increasing the steric bulk of a substituent on either the ketene or the alkene can create a strong preference for one face of the molecule to be approached by the other reactant, leading to higher diastereoselectivity.

    • Protocol:

      • Identify a non-critical substituent on either the ketene precursor (e.g., the acyl chloride) or the alkene.

      • Synthesize analogues with progressively larger substituents at this position (e.g., replace a methyl group with an isopropyl or tert-butyl group).

      • Perform the [2+2] cycloaddition under the original conditions and analyze the diastereomeric ratio by ¹H NMR or GC.

  • Introduce a Lewis Acid Catalyst:

    • Rationale: A Lewis acid can coordinate to a Lewis basic site on one of the reactants (e.g., the carbonyl oxygen of the ketene or a substituent on the alkene), creating a more rigid and organized transition state. This can amplify the steric and electronic differences that govern diastereoselectivity.[9]

    • Protocol:

      • Screen a panel of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) at catalytic loadings (5-20 mol%).

      • Add the Lewis acid to the alkene in a suitable anhydrous solvent (e.g., dichloromethane) at low temperature (-78 °C) before the slow addition of the ketene precursor and base.

      • Carefully monitor the reaction for potential side reactions or degradation.

    Table 1: Effect of Lewis Acids on Diastereoselectivity

Lewis Acid (10 mol%)SolventTemperature (°C)Diastereomeric Ratio (cis:trans)
NoneToluene801.2 : 1
TiCl₄CH₂Cl₂-78>20 : 1
BF₃·OEt₂CH₂Cl₂-785 : 1
SnCl₄CH₂Cl₂-7810 : 1

Note: Data are representative and will vary based on the specific substrates.

Issue 2: Poor Enantioselectivity in a Photochemical [2+2] Cycloaddition

Scenario: You are using a chiral catalyst in a photochemical [2+2] cycloaddition, but the enantiomeric excess (ee) of the product is low.

Root Cause Analysis: Low enantioselectivity in catalytic photochemical reactions can arise from several factors:

  • Inefficient transfer of chirality from the catalyst to the substrate in its excited state.

  • A competing, uncatalyzed background reaction that is not enantioselective.

  • A mismatch between the catalyst's chiral environment and the steric/electronic properties of the substrates.[9]

Troubleshooting Workflow:

start Low Enantioselectivity step1 Optimize Catalyst System start->step1 Ligand modification or catalyst screening step2 Suppress Background Reaction start->step2 Lower concentration or use a photosensitizer step3 Modify Reaction Conditions start->step3 Lower temperature or change solvent step1->step2 If catalyst is optimal outcome1 Improved Enantioselectivity step1->outcome1 Better chiral induction outcome2 No Improvement step1->outcome2 step2->step3 If background reaction persists step2->outcome1 Catalyzed pathway dominates step2->outcome2 step3->outcome1 step3->outcome2

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Protocols & Explanations:

  • Optimize the Catalyst System:

    • Rationale: The structure of the chiral ligand is paramount for effective chiral induction. Systematic modification of the ligand's steric and electronic properties can enhance the facial discrimination of the prochiral substrate.

    • Protocol:

      • If using a metal-based catalyst, synthesize or procure a library of related chiral ligands with varying steric bulk or electronic properties.

      • Screen these ligands under the optimized reaction conditions.

      • If using a chiral Lewis acid, consider different metal centers or counterions.[6]

  • Suppress the Background Reaction:

    • Rationale: The uncatalyzed reaction proceeds through direct photoexcitation of the substrate and is inherently racemic. Reducing the rate of this pathway relative to the catalyzed pathway will increase the overall enantioselectivity.

    • Protocol:

      • Lower Substrate Concentration: Decreasing the concentration of the reactants can disfavor the bimolecular background reaction.

      • Use a Photosensitizer: If the catalyst operates through a triplet-sensitization mechanism, using a photosensitizer that selectively excites the catalyst-substrate complex over the free substrate can be effective.[18] Choose a sensitizer with a triplet energy that is appropriate for the catalyst but lower than that of the substrate.

      • Wavelength Optimization: Use a light source with a wavelength that is preferentially absorbed by the catalyst or catalyst-substrate complex, not the free substrate.

Issue 3: Difficulty in Separating cis and trans Diastereomers

Scenario: Your reaction produces a mixture of cis and trans 1,3-disubstituted cyclobutanes, and they are co-eluting during column chromatography.

Root Cause Analysis: Diastereomers of 1,3-disubstituted cyclobutanes can have very similar polarities and physical properties, making their separation by standard chromatographic techniques challenging.[4]

Troubleshooting Workflow:

start Poor Diastereomer Separation step1 Optimize Flash Chromatography start->step1 Fine-tune eluent and stationary phase step2 Consider HPLC or SFC start->step2 For higher resolution separation step3 Derivatization start->step3 To increase polarity differences step1->step2 If resolution is still poor outcome1 Successful Separation step1->outcome1 outcome2 Continue Optimization step1->outcome2 step2->step3 If isomers are still inseparable step2->outcome1 step3->outcome1

Caption: Troubleshooting workflow for poor isomer separation.

Detailed Protocols & Explanations:

  • Optimize Flash Chromatography:

    • Rationale: Even small changes in the chromatographic conditions can significantly impact the resolution of closely eluting compounds.

    • Protocol:

      • Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina (basic or neutral) or a bonded phase (e.g., diol, cyano).

      • Eluent System: Systematically screen different solvent systems. A shallow gradient or isocratic elution with a finely tuned solvent mixture (e.g., hexane/ethyl acetate, dichloromethane/methanol) can improve separation. Adding a small amount of a third solvent can also be beneficial.

      • Sample Loading: Ensure the crude mixture is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band.

  • High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC):

    • Rationale: These techniques offer significantly higher resolving power than flash chromatography.

    • Protocol:

      • HPLC:

        • Normal-Phase: Suitable for less polar to moderately polar compounds. Use a silica, diol, or cyano column with a non-polar mobile phase (e.g., hexane/isopropanol).

        • Reversed-Phase: Best for polar compounds. Use a C18 or C8 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

      • SFC: This technique is particularly effective for separating stereoisomers and uses supercritical CO₂ as the primary mobile phase, often with a co-solvent like methanol.

  • Derivatization:

    • Rationale: If the isomers contain a suitable functional group (e.g., hydroxyl, amine, carboxylic acid), converting them into derivatives (e.g., esters, amides) can alter their physical properties and make them more easily separable by chromatography. After separation, the original functional group can be regenerated.

    • Protocol:

      • Choose a derivatizing agent that will introduce a significant change in polarity or steric bulk (e.g., acylation of an alcohol).

      • Perform the derivatization on the mixture of isomers.

      • Separate the derivatized diastereomers using one of the chromatographic techniques described above.

      • Cleave the derivatizing group to obtain the pure, separated isomers.

References

  • Helal, C. J., Kang, Z., Lucas, J. C., & Bohall, B. R. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853–1856. [Link]

  • BenchChem. (2025).
  • NIH. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • BenchChem. (2025). Strategies for controlling stereochemistry in cyclobutane synthesis. BenchChem.
  • PubMed Central. (n.d.). Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization.
  • Chemistry LibreTexts. (2024). 30.6: Stereochemistry of Cycloadditions.
  • OpenStax. (n.d.). 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition.
  • ACS Publications. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. American Chemical Society.
  • Sci-Hub. (n.d.). An expedient synthesis of cis/trans-1,3-disubstituted cyclobutanols.
  • ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. American Chemical Society.
  • Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes.
  • PubMed Central. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • BenchChem. (2025). Technical Support Center: Photochemical Cyclobutane Synthesis. BenchChem.
  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • PubMed. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes.
  • Sci-Hub. (n.d.). ChemInform Abstract: An Expedient Synthesis of cis/trans‐1,3‐Disubstituted Cyclobutanols.
  • NIH. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
  • ResearchGate. (n.d.). Comparison between thermal and photochemical conditions for the [2 + 2 + 2] cycloaddition of acetylene to the chiral pyridine 216.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
  • ResearchGate. (n.d.). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane.
  • NIH. (n.d.). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.
  • ACS Publications. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. American Chemical Society.
  • PubMed Central. (n.d.). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes.
  • Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes.
  • Pharmaacademias. (2024). Reactions of cyclopropane and Cyclobutane.
  • RSC Publishing. (2025).
  • MDPI. (2024).
  • PubMed Central. (n.d.). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
  • Scribd. (n.d.). Cyclobutane and Cyclopropane Reactions.
  • BenchChem. (2025). An In-depth Technical Guide to the Stereochemistry of 3-Benzylcyclobutanol.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • ACS Publications. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Chemistry LibreTexts. (2019). 5.10: Disubstituted Cycloalkanes.
  • RSC Publishing. (2025).
  • (2016).
  • PubMed. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones.
  • ResearchGate. (2025). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.

Sources

Technical Support Center: Synthesis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the challenges of synthesizing this valuable cyclobutane derivative.

Introduction

This compound is a key building block in medicinal chemistry, offering a rigid, three-dimensional scaffold for drug discovery. Its synthesis, however, can be challenging due to the inherent ring strain of the cyclobutane core and the need for stereochemical control. This guide explores three principal alternative synthetic strategies, moving from classical approaches to more modern photochemical and ring-expansion methods. For each route, we will delve into the underlying chemical principles, provide detailed experimental protocols, and address common issues you may encounter in the laboratory.

Route 1: The Reformatsky-Type Approach via a α-Haloester and a Cyclobutanone Precursor

This classical approach builds the carbon skeleton through the reaction of an organozinc reagent, generated from an α-haloester, with a suitable cyclobutanone precursor. The subsequent reduction of the ketone functionality yields the target alcohol.

Overall Synthetic Scheme:

cluster_0 Route 1: Reformatsky-Type Approach 4-bromophenylacetic_acid 4-bromophenylacetic acid intermediate_1 Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate 4-bromophenylacetic_acid->intermediate_1 Several Steps target_molecule This compound intermediate_1->target_molecule Stereoselective Reduction (e.g., NaBH4) cluster_1 Route 2: Photochemical [2+2] Cycloaddition 4-bromostyrene 4-bromostyrene cycloadduct Dichlorocyclobutanone Intermediate 4-bromostyrene->cycloadduct ketene_equivalent Ketene Equivalent (e.g., Dichloroketene) ketene_equivalent->cycloadduct hv, Sensitizer intermediate_2 Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate cycloadduct->intermediate_2 Dechlorination & Esterification target_molecule_2 This compound intermediate_2->target_molecule_2 Reduction cluster_2 Route 3: Ring Expansion of a Cyclopropane cyclopropane_precursor 1-(4-bromophenyl)-2-vinylcyclopropane derivative cyclobutane_intermediate Substituted Cyclobutane cyclopropane_precursor->cyclobutane_intermediate Rearrangement (e.g., Thermal, Acid-catalyzed) target_molecule_3 This compound cyclobutane_intermediate->target_molecule_3 Functional Group Manipulations

Technical Support Center: Characterization of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the separation and identification of these stereoisomers. The inherent strain and unique three-dimensional structure of the cyclobutane ring present significant analytical challenges.[1][2] This resource provides troubleshooting advice and answers to frequently asked questions to support your experimental success.

Isomerism in this compound

The core structure of this compound contains two stereocenters, giving rise to a pair of diastereomers: cis and trans. Within each diastereomeric pair, there exists a pair of enantiomers. Understanding the relationships between these isomers is crucial for effective characterization.

Caption: Isomeric forms of this compound.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Chromatographic Separation

Q1: My cis and trans diastereomers are co-eluting or showing poor resolution on a standard C18 column. What should I try next?

A1: This is a common challenge due to the subtle structural differences between the diastereomers. Here’s a systematic approach to improve separation:

  • Switch to a Different Stationary Phase: Standard C18 columns often lack the selectivity for these types of isomers. Consider columns with different retention mechanisms.[3]

    • Phenyl-Hexyl Phases: These can offer improved selectivity through π-π interactions with the bromophenyl ring.

    • Pentafluorophenyl (PFP) Phases: PFP columns are excellent for separating isomers due to their unique electronic and steric interactions.[3]

    • Normal Phase Chromatography: Using a silica or cyano-bonded column with a non-polar mobile phase can sometimes provide better resolution for diastereomers than reverse-phase methods.[3]

  • Optimize Mobile Phase Composition:

    • Solvent Choice: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a hydrogen bond donor and acceptor, which can interact differently with the hydroxyl group of your analyte.

    • Additives: While less common for diastereomer separation, small amounts of additives like trifluoroacetic acid (TFA) can sometimes improve peak shape.

  • Consider Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for isomeric compounds and is often a powerful alternative to HPLC.[4]

Q2: I have separated the diastereomers, but now I need to separate the enantiomers of each peak. What is the best approach?

A2: Enantiomers have identical physical properties in an achiral environment, so a chiral stationary phase (CSP) is required for their separation.[5]

  • Chiral HPLC: This is the most direct method. You will need to screen various chiral columns to find one that provides adequate separation. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a good starting point.[4]

  • Derivatization with a Chiral Agent: If chiral HPLC is not available or unsuccessful, you can derivatize your mixture with a chiral resolving agent. This creates new diastereomers that can then be separated on a standard achiral column.[5]

Workflow for Isomer Separation:

SeparationWorkflow start Mixture of Isomers achiral_hplc Achiral HPLC (e.g., PFP column) start->achiral_hplc diastereomers Separated Diastereomers (cis and trans) achiral_hplc->diastereomers chiral_hplc Chiral HPLC diastereomers->chiral_hplc enantiomers Separated Enantiomers chiral_hplc->enantiomers

Caption: A typical workflow for the separation of diastereomers and enantiomers.

Spectroscopic Characterization

Q3: How can I use ¹H NMR to distinguish between the cis and trans isomers?

A3: The spatial relationship of the substituents on the cyclobutane ring influences the chemical shifts and coupling constants of the ring protons.

  • Chemical Shifts: The protons on the cyclobutane ring will have different chemical environments in the cis and trans isomers, leading to distinct chemical shifts.[6][7][8] The puckered nature of the cyclobutane ring can lead to complex splitting patterns.

  • Nuclear Overhauser Effect (NOE): 2D NOESY or 1D selective NOE experiments are powerful tools. For the cis isomer, you would expect to see an NOE correlation between the protons on the carbons bearing the hydroxyl and ester groups. This correlation would be absent or much weaker in the trans isomer.[6]

Q4: I am struggling to get high-quality crystals for X-ray crystallography to definitively determine the stereochemistry. What can I do?

A4: Obtaining suitable crystals can be challenging. Here are some techniques to try:[5]

  • Solvent Screening: Systematically try a wide range of solvents with varying polarities for recrystallization. Slow evaporation, vapor diffusion, and solvent layering are common techniques.

  • Derivative Formation: If the parent compound does not crystallize well, consider forming a derivative. For example, reacting the hydroxyl group to form an ester or ether can sometimes lead to better-quality crystals.

  • Co-crystallization: Introducing a second molecule that can form strong intermolecular interactions (like hydrogen bonds) with your compound can sometimes facilitate crystallization.

Data Summary for Characterization Techniques:

TechniqueApplication for Isomer CharacterizationKey Considerations
HPLC/SFC Separation of diastereomers and enantiomers.[4][9][10]Requires careful selection of stationary and mobile phases. Chiral columns are necessary for enantiomer separation.
¹H NMR Distinguishing diastereomers through chemical shifts and coupling constants. NOE experiments can confirm spatial proximity.[6][11]Spectra can be complex. 2D techniques (COSY, NOESY) are often necessary for unambiguous assignment.[6]
X-ray Crystallography Provides absolute stereochemical assignment.[1][12][13][14]Requires single, high-quality crystals, which can be difficult to obtain.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing a specific stereoisomer of this compound?

A1: Controlling the stereochemistry during the synthesis of substituted cyclobutanes is a significant challenge.[15] Many synthetic routes, such as [2+2] cycloadditions, can lead to mixtures of diastereomers.[16] Achieving high diastereoselectivity often requires the use of specific catalysts, chiral auxiliaries, or carefully controlled reaction conditions to favor the formation of one isomer over the other.[16][17][18]

Q2: Why is the characterization of these specific isomers important in drug development?

A2: The three-dimensional structure of a molecule is critical to its biological activity. Different stereoisomers can have vastly different pharmacological and toxicological profiles. The cyclobutane ring, in particular, is a valuable scaffold in medicinal chemistry as it can provide a rigid framework to position functional groups in specific orientations for optimal interaction with biological targets.[1] Therefore, accurately separating and identifying each isomer is a regulatory requirement and essential for developing safe and effective drugs.

Q3: Are there any computational methods that can aid in the characterization of these isomers?

A3: Yes, computational chemistry can be a valuable tool. Theoretical calculations of NMR chemical shifts can help in the assignment of spectra to specific isomers.[7][8] Furthermore, molecular modeling can predict the relative stabilities of different conformers of the cyclobutane ring, which can provide insights into their likely solution-state structures.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Retrieved January 19, 2026, from [Link]

  • Identification of Stereochemistry in Substituted Cycloalkanes. (n.d.). Chemistry School. Retrieved January 19, 2026, from [Link]

  • X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Separation of diastereomers. (2008, January 23). Chromatography Forum. Retrieved January 19, 2026, from [Link]

  • Bovy, P. R. (2024, July 11). How can we separate diastereomers of larger organic moiety? ResearchGate. Retrieved January 19, 2026, from [Link]

  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (n.d.). Retrieved January 19, 2026, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Wuitschik, G., et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • For cis-1,3-diethylcyclobutane, draw (a) a stereoisomer and (b) a constitutional isomer. (n.d.). Retrieved January 19, 2026, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. CoLab.
  • NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. (2022, October 27). YouTube. Retrieved January 19, 2026, from [Link]

  • How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? (2021, September 15). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

  • X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021, August 6). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. (2023, March 20). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Stereochemistry of Cyclobutane and Heterocyclic Analogs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Helal, C. J., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853–1856. [Link]

  • Stereochemistry of Small Cycloalkanes: Cyclobutane to Cyclohexane, Cis and Trans Isomerisation. (n.d.). Chemistry School. Retrieved January 19, 2026, from [Link]

  • Conformational Analysis of cycloalkanes from three to six member ring: Stereoismerism. (2023, February 22). YouTube. Retrieved January 19, 2026, from [Link]

  • Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. (n.d.). Digital Commons@ETSU. Retrieved January 19, 2026, from [Link]

  • 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Degradation Pathways of Bromophenyl-Containing Organic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of bromophenyl-containing organic molecules. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and detailed protocols to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the study of bromophenyl compound degradation.

Q1: What are the primary degradation pathways for bromophenyl-containing organic molecules?

A1: Bromophenyl-containing organic molecules can be degraded through three main pathways: microbial, photochemical, and chemical degradation. Microbial degradation involves the use of microorganisms to break down the compounds.[1] Photochemical degradation occurs when these molecules are broken down by light energy, particularly UV irradiation.[2] Chemical degradation involves the use of chemical reagents to transform the compounds into less harmful substances. The specific pathway and its efficiency depend on the structure of the molecule and the environmental conditions.

Q2: My microbial degradation experiment shows a very low degradation rate. What are the possible causes?

A2: Low degradation rates in microbial experiments can stem from several factors. The microbial consortium may lack the specific enzymes required for the initial cleavage of the carbon-bromine bond. The bromophenyl compound itself might be toxic to the microorganisms at the concentration used, inhibiting their metabolic activity.[3] Additionally, the compound may not be bioavailable, or the experimental conditions (e.g., pH, temperature, oxygen levels) may not be optimal for microbial growth and enzymatic activity. Co-contaminants in your sample could also be inhibiting microbial activity.[4]

Q3: I am having trouble identifying the degradation byproducts in my photochemical experiment. What can I do?

A3: Identifying photochemical degradation byproducts can be challenging due to their transient nature and low concentrations. A common issue is the co-elution of byproducts with the parent compound or other matrix components in chromatographic analysis. Optimizing your analytical method, for instance by adjusting the mobile phase gradient in HPLC or the temperature program in GC, can improve separation. Employing a more sensitive and selective detector, such as a high-resolution mass spectrometer (HRMS), can aid in the identification of unknown compounds by providing accurate mass measurements for formula determination.[5][6]

Q4: What is "mineralization," and why is it important to measure in degradation studies?

A4: Mineralization is the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide (CO₂), water (H₂O), and mineral salts (e.g., bromide ions).[7] Measuring mineralization is crucial as it confirms the complete breakdown of the parent compound and its intermediate byproducts, ensuring that no persistent and potentially toxic organic intermediates remain. This is often assessed using ¹⁴C-labeled parent compounds and trapping the evolved ¹⁴CO₂.[8][9]

Q5: Can the analytical instrument itself cause degradation of my bromophenyl compounds?

A5: Yes, particularly with gas chromatography (GC). Many brominated compounds, especially polybrominated diphenyl ethers (PBDEs), are thermally labile and can degrade in the high-temperature environment of the GC inlet.[10] This can lead to inaccurate quantification of the parent compound and the erroneous identification of thermal breakdown products as degradation intermediates. When analyzing thermally sensitive bromophenyl compounds, liquid chromatography-mass spectrometry (LC-MS) is often a more suitable technique.[11]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Microbial Degradation Troubleshooting
Problem Potential Causes Troubleshooting Steps & Explanations
Low or No Degradation - Inappropriate microbial consortium.- Toxicity of the bromophenyl compound.- Lack of a necessary co-substrate.- Sub-optimal culture conditions (pH, temperature, aeration).- Acclimatize your microbial culture: Gradually expose the microorganisms to increasing concentrations of the bromophenyl compound to select for and enrich a tolerant and effective degrading population.- Perform a toxicity assay: Determine the concentration at which the compound inhibits microbial growth. This will help you establish a non-toxic starting concentration for your degradation experiments.- Provide a co-substrate: Some microorganisms can only degrade complex compounds like bromophenyls through co-metabolism, where the necessary enzymes are induced by the presence of a more easily metabolizable primary carbon source (e.g., glucose, succinate).- Optimize culture conditions: Systematically vary the pH, temperature, and aeration of your cultures to find the optimal conditions for microbial growth and degradation activity.
Inconsistent Results - Inoculum variability.- Abiotic losses of the target compound.- Standardize your inoculum: Use a consistent cell density (e.g., measured by optical density at 600 nm) for each experiment to ensure reproducibility.- Include proper controls: Always run a sterile control (no microorganisms) to account for abiotic losses due to factors like volatilization or adsorption to the flask. A killed-cell control (e.g., autoclaved inoculum) can help differentiate between active degradation and passive biosorption.[12]
Photochemical Degradation Troubleshooting
Problem Potential Causes Troubleshooting Steps & Explanations
Low Degradation Efficiency - Inappropriate light source wavelength or intensity.- "Inner filter" effect where the parent compound or byproducts absorb the incident light, preventing it from reaching all molecules.- Low quantum yield of the photodegradation reaction.- Match light source to absorbance spectrum: Ensure the emission spectrum of your lamp overlaps with the UV-Vis absorbance spectrum of the bromophenyl compound for efficient energy transfer.- Optimize reactant concentration: A very high concentration can lead to the inner filter effect. Diluting the sample may increase the overall degradation efficiency.- Add a photosensitizer: For compounds that do not readily absorb light, a photosensitizer can be added to the solution. The sensitizer absorbs the light and transfers the energy to the target compound, initiating degradation.
Irreproducible Results - Fluctuations in lamp output.- Temperature variations in the reactor.- Monitor lamp intensity: Use a radiometer to measure the light intensity before and during the experiment to ensure consistent irradiation.- Control the temperature: Use a cooling system for your photoreactor, as the heat from the lamp can influence reaction rates.[13]
Analytical Methods Troubleshooting (HPLC)
Problem Potential Causes Troubleshooting Steps & Explanations
Peak Tailing - Secondary interactions between the analyte and the stationary phase (silanol interactions).- Column overload.- Adjust mobile phase pH: For acidic or basic analytes, adjusting the pH of the mobile phase can suppress ionization and reduce secondary interactions.- Use a high-purity silica column: Modern columns are designed to have fewer accessible silanol groups, minimizing peak tailing.- Reduce injection volume or sample concentration: Overloading the column can lead to poor peak shape.
Poor Resolution - Inappropriate mobile phase composition.- Column degradation.- Optimize the mobile phase: Adjust the ratio of organic solvent to aqueous buffer to improve the separation of co-eluting peaks. A gradient elution may be necessary for complex mixtures.- Use a new column or a guard column: Columns degrade over time. A guard column can help protect the analytical column from strongly retained matrix components.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents: Ensure all mobile phase components are HPLC grade.- Run blank injections: Injecting a blank solvent between samples can help identify and flush out any carryover.

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation of a Bromophenyl Compound in Liquid Culture

This protocol outlines a general procedure for assessing the ability of a microbial consortium to degrade a bromophenyl compound in a liquid medium.

1. Preparation of Media and Reagents:

  • Prepare a basal salt medium (BSM) appropriate for your microbial culture. A typical BSM might contain (per liter): K₂HPO₄ (1.5g), KH₂PO₄ (0.5g), (NH₄)₂SO₄ (1.0g), MgSO₄·7H₂O (0.2g), and a trace element solution (1 ml).

  • Prepare a stock solution of the bromophenyl compound in a suitable solvent (e.g., methanol, acetone) at a high concentration (e.g., 10 g/L).

2. Inoculum Preparation:

  • Grow your microbial consortium in a nutrient-rich medium until it reaches the late exponential phase of growth.

  • Harvest the cells by centrifugation and wash them twice with sterile BSM to remove any residual growth medium.

  • Resuspend the cells in BSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

3. Degradation Experiment Setup:

  • In sterile Erlenmeyer flasks, add the desired volume of BSM.

  • Spike the BSM with the bromophenyl stock solution to achieve the target final concentration (e.g., 10-50 mg/L). Ensure the solvent volume is minimal (<0.1% of the total volume) to avoid toxicity.

  • Inoculate the flasks with the prepared cell suspension (e.g., 1-5% v/v).

  • Set up the following controls:

    • Sterile control: BSM with the bromophenyl compound, but no inoculum.

    • Killed-cell control: BSM with the bromophenyl compound and autoclaved inoculum.

  • Incubate the flasks on a rotary shaker at the optimal temperature and agitation speed for your microbial culture.

4. Sampling and Analysis:

  • At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each flask.

  • Prepare the sample for analysis. This may involve centrifugation or filtration to remove bacterial cells, followed by extraction of the bromophenyl compound and its metabolites using a suitable organic solvent.

  • Analyze the extracts using an appropriate analytical technique, such as HPLC or GC-MS, to determine the concentration of the parent compound and identify any degradation products.

Protocol 2: Photochemical Degradation of a Bromophenyl Compound using UV Irradiation

This protocol provides a framework for conducting a UV-mediated degradation experiment in an aqueous solution.

1. Preparation of the Test Solution:

  • Prepare an aqueous solution of the bromophenyl compound at the desired concentration in high-purity water. If the compound has low water solubility, a co-solvent like acetonitrile can be used, but its potential to act as a photosensitizer or radical scavenger should be considered.

2. Experimental Setup:

  • Use a photoreactor equipped with a UV lamp of a suitable wavelength (e.g., 254 nm or 365 nm). Many experimental setups use a quartz tube to hold the sample, as quartz is transparent to UV light.[13]

  • The setup should include a cooling system to maintain a constant temperature and a magnetic stirrer to ensure the solution is well-mixed.[9][14]

3. Irradiation Procedure:

  • Fill the photoreactor with the test solution.

  • Before turning on the lamp, take a "time zero" sample.

  • Turn on the UV lamp to start the irradiation.

  • At predetermined time intervals, withdraw aliquots of the solution.

4. Sample Analysis:

  • Analyze the collected samples directly or after appropriate dilution using a suitable analytical method (e.g., UV-Vis spectrophotometry to monitor the disappearance of the parent compound's absorbance peak, or HPLC for more specific quantification and byproduct analysis).[15]

Protocol 3: Mineralization Assay using ¹⁴C-Labeled Compounds

This protocol describes a method to quantify the complete degradation (mineralization) of a bromophenyl compound to CO₂.

1. Preparation:

  • Obtain the ¹⁴C-labeled version of your bromophenyl compound.

  • Prepare your experimental system (e.g., soil slurry, liquid microbial culture) in a sealed flask (biometer flask).

  • The flask should have a side-arm containing a CO₂ trapping solution, such as 1M NaOH or soda lime.[8][9]

2. Experimental Procedure:

  • Add a known amount of the ¹⁴C-labeled compound to the experimental system.

  • Seal the flask and incubate under the desired conditions (e.g., in the dark at a specific temperature for microbial degradation).

  • At regular intervals, remove the CO₂ trapping solution and replace it with fresh solution.

3. Quantification of ¹⁴CO₂:

  • Mix an aliquot of the trapping solution with a scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • The amount of ¹⁴CO₂ trapped is a direct measure of the extent of mineralization of the parent compound.

Visualizations

Generalized Microbial Degradation Pathway of a Bromophenyl Compound

Microbial_Degradation_Pathway Bromophenyl Bromophenyl Compound Hydroxylated_Intermediate Hydroxylated Intermediate Bromophenyl->Hydroxylated_Intermediate Mono- or Di-oxygenase Ring_Cleavage_Product Ring Cleavage Product Hydroxylated_Intermediate->Ring_Cleavage_Product Dioxygenase TCA_Cycle TCA Cycle Intermediates Ring_Cleavage_Product->TCA_Cycle Further Metabolism Mineralization CO2 + H2O + Br- TCA_Cycle->Mineralization Cellular Respiration

Caption: Generalized aerobic microbial degradation pathway of a bromophenyl compound.

Experimental Workflow for Photodegradation Studies

Photodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solution Prepare Aqueous Solution of Bromophenyl Compound Photoreactor Place in Photoreactor (e.g., Quartz Tube) Prep_Solution->Photoreactor Irradiation Irradiate with UV Lamp (Constant Temperature & Stirring) Photoreactor->Irradiation Sampling Collect Aliquots at Time Intervals Irradiation->Sampling Analytical_Method Analyze Samples (e.g., HPLC, LC-MS) Sampling->Analytical_Method Data_Analysis Determine Degradation Kinetics & Identify Byproducts Analytical_Method->Data_Analysis

Caption: A typical workflow for a laboratory-scale photodegradation experiment.

Workflow for Identification of Unknown Degradation Products

Metabolite_ID_Workflow Start Degradation Experiment Sample LC_MS_Analysis LC-HRMS Analysis (Full Scan & MS/MS) Start->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Feature_Detection Detection of Potential Metabolite Features Data_Processing->Feature_Detection Database_Search Database Searching (e.g., MassBank, METLIN) Feature_Detection->Database_Search Structure_Elucidation Manual Spectral Interpretation & Structure Elucidation Feature_Detection->Structure_Elucidation Database_Search->Structure_Elucidation Validation Confirmation with Authentic Standard (if available) Structure_Elucidation->Validation

Caption: Workflow for the identification of unknown metabolites in degradation studies.

References

  • Kim, J.-H., et al. (2014). A simple method to determine mineralization of (14) C-labeled compounds in soil. Environmental Toxicology and Chemistry, 33(6), 1303-1307. [Link]

  • Kim, J.-H., et al. (2014). A simple method to determine mineralization of 14 C‐labeled compounds in soil. Environmental Toxicology and Chemistry, 33(6), 1303-1307. [Link]

  • Mahmoud, N. M. R., et al. (2021). An efficient green protocol for photo-degradation of bromophenol blue dye. Desalination and Water Treatment, 229, 403-412. [Link]

  • El-Shahawi, M. S., et al. (2010). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry, 2012. [Link]

  • Mahmoud, N. M. R., et al. (2021). An efficient green protocol for photo-degradation of bromophenol blue dye. Desalination and Water Treatment, 229, 403-412. [Link]

  • Zaitsev, G. M., et al. (2024). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. International Journal of Molecular Sciences, 27(1), 386. [Link]

  • Chen, H., et al. (2014). Characterization of unknown brominated disinfection byproducts during chlorination using ultrahigh resolution mass spectrometry. Environmental Science & Technology, 48(6), 3367-3375. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Astuti, R. I., et al. (2017). Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. ResearchGate. [Link]

  • Jagsch, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]

  • Zaitsev, G. M., et al. (2024). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. International Journal of Molecular Sciences, 27(1), 386. [Link]

  • Balaban, N., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Applied Sciences, 11(14), 6263. [Link]

  • Balaban, N., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate. [Link]

  • Balaban, N., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Applied Sciences, 11(14), 6263. [Link]

  • Sahoo, N. K., et al. (2022). Co-metabolic biodegradation of 4-bromophenol in a mixture of pollutants system by Arthrobacter chlorophenolicus A6. Ecotoxicology, 31(4), 602-614. [Link]

  • S, S., et al. (2019). Enhanced detoxification of p-bromophenol by novel Zr/Ag-TiO2@rGO ternary composite: Degradation kinetics and phytotoxicity evolution studies. Journal of Hazardous Materials, 373, 468-477. [Link]

  • Tobler, D. J., et al. (2017). Monitoring Microbial Mineralization Using Reverse Stable Isotope Labeling Analysis by Mid-Infrared Laser Spectroscopy. Environmental Science & Technology Letters, 4(10), 422-426. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Zwiener, C., et al. (1994). Photochemical Decomposition of Organic Compounds in Water After UV-irradiation: Investigation of Positive Mutagenic Effects. Toxicology Letters, 72(1-3), 113-119. [Link]

  • Stosius, A., et al. (2021). A fast and automated separation and quantification method for bromine speciation analyzing bromide and 5-bromo-2'-deoxyuridine in enzymatically digested DNA samples via ion chromatography-inductively coupled plasma-mass spectrometry. Journal of Chromatography A, 1652, 462370. [Link]

  • Grote, M., et al. (2024). Microbiological toxicity tests using standardized ISO/OECD methods—current state and outlook. Applied Microbiology and Biotechnology, 108(1), 1-21. [Link]

  • Koch, C., et al. (2017). Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. ResearchGate. [Link]

  • Donahue, C. J. (2018). Analyzing the Kinetics of a Bromophenol Blue Fading Reaction in Basic Conditions for an Undergraduate Lab. Georgia College & State University Knowledge Box. [Link]

  • Kim, J.-H., et al. (2014). A simple method to determine mineralization of (14) C-labeled compounds in soil. Environmental Toxicology and Chemistry, 33(6), 1303-1307. [Link]

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-86. [Link]

  • Pawlecyzn, A., et al. (2011). Rapid breakdown of brominated flame retardants by soil microorganisms. Journal of Environmental Monitoring, 13(7), 1957-1963. [Link]

  • Binet, M. T., et al. (2010). Toxicity of brominated volatile organics to freshwater biota. Environmental Toxicology and Chemistry, 29(11), 2568-2575. [Link]

  • Asare, N., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 11(11), 931. [Link]

  • Ibanez, J. G., et al. (2007). Toxicity Assay Using Bacterial Growth. ResearchGate. [Link]

  • Nagler, M., et al. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology, 117(3), 641-652. [Link]

  • Gregory, C. A., et al. (2004). An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction. Analytical Biochemistry, 329(1), 77-84. [Link]

  • Sahoo, N. K., et al. (2022). Co-metabolic biodegradation of 4-bromophenol in mixture of pollutants system by Arthrobacter chlorophenolicus A6. ResearchGate. [Link]

  • Gothalwal, R., et al. (2014). Biodegradation kinetics and mechanism of 2,4,6-tribromophenol by Bacillus sp GZT: A phenomenon of xenobiotic methylation during debromination. ResearchGate. [Link]

  • Donahue, C. J. (2018). Analyzing the Kinetics of a Bromophenol Blue Fading Reaction in Basic Conditions for an Undergraduate Lab. Georgia College. [Link]

  • Bhatt, P., et al. (2021). Biodegradation of synthetic organic pollutants: principles, progress, problems, and perspectives. Environmental Science and Pollution Research, 28(37), 51833-51852. [Link]

  • Chen, W. H., et al. (2014). The Study of an Ultraviolet Radiation Technique for Removal of the Indoor Air Volatile Organic Compounds and Bioaerosol. International Journal of Environmental Research and Public Health, 11(12), 12755-12767. [Link]

  • Sharma, V. K., et al. (2014). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. Journal of Environmental Science and Health, Part B, 49(3), 212-228. [Link]

  • Gonzalez, D. (2022). Abiotic and Biotic Polymer Degradation Mechanisms. Encyclopedia. [Link]

  • Gregory, C. A., et al. (2004). An Alizarin Red-Based Assay of Mineralization by Adherent Cells in Culture: Comparison with Cetylpyridinium Chloride Extraction. ResearchGate. [Link]

  • Klem, G., et al. (2024). The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. Polymers, 16(12), 1649. [Link]

Sources

Validation & Comparative

A Comparative Guide to Confirming the Stereochemistry of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step. The stereochemistry of a compound can profoundly influence its pharmacological activity, toxicity, and metabolic profile. This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, a substituted cyclobutane with multiple stereocenters. We will explore the principles, experimental protocols, and comparative advantages of Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

The Challenge: Unraveling the Stereoisomers of a Substituted Cyclobutane

The structure of this compound presents a fascinating stereochemical puzzle. The cyclobutane ring, a strained four-membered carbocycle, can exhibit puckering, leading to different conformations.[1] The presence of substituents at the 1 and 3 positions gives rise to the possibility of cis and trans diastereomers. Furthermore, the carbon atoms bearing the bromophenyl/methyl carboxylate and the hydroxyl group are potential stereocenters, introducing the possibility of enantiomeric pairs for each diastereomer.

Therefore, a comprehensive stereochemical analysis must address both the relative configuration (the spatial arrangement of substituents relative to each other, i.e., cis or trans) and the absolute configuration (the precise three-dimensional arrangement of atoms in space, designated as R or S).

A Comparative Analysis of Key Analytical Techniques

Technique Information Provided Sample Requirements Throughput Cost Key Advantage
NMR Spectroscopy Relative stereochemistry (cis/trans), conformational analysis~1-10 mg, solubleHighModerateProvides detailed structural information in solution
X-ray Crystallography Absolute and relative stereochemistryHigh-quality single crystalLowHighUnambiguous determination of the 3D structure
Chiral HPLC Separation of enantiomers and diastereomersMicrograms to grams, solubleHighModeratePowerful for resolving and quantifying stereoisomers

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry in Solution

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment and spatial relationships of atoms within a molecule in solution.[2] For determining the stereochemistry of cyclobutane derivatives, proton (¹H) NMR, particularly the analysis of coupling constants (J-values) and the Nuclear Overhauser Effect (NOE), is invaluable.[3][4]

The Causality Behind Experimental Choices

The puckered nature of the cyclobutane ring means that the dihedral angles between adjacent protons are different for cis and trans isomers. According to the Karplus relationship, the magnitude of the three-bond coupling constant (³J) between two protons is dependent on the dihedral angle between them.[5] This allows for the differentiation of diastereomers.

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where the magnetization of one nucleus is affected by the saturation of a nearby nucleus. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of internuclear distances up to ~5 Å.[5] By observing which protons are close in space, we can deduce the relative stereochemistry.

Experimental Protocol: 2D NOESY

A two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful for identifying spatial proximities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons. Following this, perform a 2D NOESY experiment. Key parameters to optimize include the mixing time, which is crucial for observing NOE cross-peaks.

  • Data Processing and Interpretation: Process the 2D NOESY data to generate a contour plot. Cross-peaks in the NOESY spectrum indicate protons that are close in space. For example, in the cis isomer, an NOE would be expected between the proton at C3 and the protons of the methyl ester. In the trans isomer, this interaction would be absent or very weak.

Visualization of NMR-based Stereochemical Assignment

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_H3 H at C3 cis_Me Methyl Protons cis_H3->cis_Me Strong NOE trans_H3 H at C3 trans_Me Methyl Protons trans_H3->trans_Me Weak/No NOE NMR_Analysis NMR Analysis NMR_Analysis->cis_H3 NMR_Analysis->trans_H3

Caption: NOE-based differentiation of cis and trans isomers.

Trustworthiness and Limitations

While powerful for determining relative stereochemistry, NMR alone often cannot establish the absolute configuration of a molecule.[6] Additionally, for complex spectra or in cases of conformational flexibility, the interpretation of coupling constants and NOEs can be challenging.[7]

II. Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information about both relative and absolute stereochemistry.[8] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal.[9]

The Causality Behind Experimental Choices

The presence of the bromine atom in this compound is a significant advantage for determining its absolute configuration. Heavy atoms like bromine cause anomalous dispersion of X-rays, a phenomenon that allows for the differentiation between a molecule and its non-superimposable mirror image.[10] The Flack parameter, calculated from the diffraction data, provides a reliable indicator of the absolute stereochemistry. A value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The most critical and often challenging step is growing a high-quality single crystal of the compound. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, revealing the positions of all atoms in the unit cell. The structure is then refined to obtain precise bond lengths, bond angles, and torsional angles.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, typically through the calculation of the Flack parameter.

Visualization of the X-ray Crystallography Workflow

G Purified_Sample Purified Sample Crystallization Crystallization Purified_Sample->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Xray_Diffraction X-ray Diffraction Single_Crystal->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Absolute_Configuration Absolute Configuration Structure_Solution->Absolute_Configuration

Caption: Workflow for absolute stereochemistry determination by X-ray crystallography.

Trustworthiness and Limitations

X-ray crystallography provides the most trustworthy and unambiguous determination of absolute stereochemistry.[11] However, the primary limitation is the requirement for a high-quality single crystal, which can be difficult and time-consuming to obtain. The determined structure represents the molecule in the solid state, which may not always reflect its conformation in solution.

III. Chiral High-Performance Liquid Chromatography (HPLC): Resolving Stereoisomers

Chiral HPLC is a powerful chromatographic technique used to separate enantiomers and diastereomers.[12] This method is essential for determining the enantiomeric purity of a sample and for isolating individual stereoisomers for further characterization or biological testing.

The Causality Behind Experimental Choices

The separation of enantiomers is achieved by using a chiral stationary phase (CSP).[13] The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability for separating a variety of chiral compounds.[14]

Experimental Protocol: Enantiomeric Separation by Chiral HPLC
  • Column and Mobile Phase Selection: Choose a suitable chiral column (e.g., a polysaccharide-based CSP). The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol, is optimized to achieve the best separation.[12]

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Dissolve the sample in the mobile phase and inject it into the HPLC system.

  • Data Analysis: The chromatogram will show two separate peaks for the two enantiomers if the separation is successful. The area under each peak can be used to determine the enantiomeric excess (ee) of the sample.

Visualization of Chiral Separation

G Racemic_Mixture Racemic Mixture (R and S enantiomers) Chiral_Column Chiral HPLC Column Racemic_Mixture->Chiral_Column Separation Differential Interaction with CSP Chiral_Column->Separation Detection Detector Separation->Detection Chromatogram Chromatogram with Two Peaks Detection->Chromatogram

Caption: Principle of enantiomeric separation by chiral HPLC.

Trustworthiness and Limitations

Chiral HPLC is a highly reliable method for separating and quantifying stereoisomers.[15] It can be used for both analytical and preparative purposes. The main limitation is that it does not directly provide structural information about the absolute configuration of the separated enantiomers. To assign the absolute configuration, the separated enantiomers must be analyzed by another technique, such as X-ray crystallography, or by comparing their elution order to a known standard.

Conclusion: An Integrated Approach for Unambiguous Stereochemical Assignment

Confirming the stereochemistry of this compound requires a multi-faceted approach. NMR spectroscopy is an excellent starting point for determining the relative stereochemistry (cis vs. trans) in solution. Chiral HPLC is indispensable for separating the enantiomers and determining the enantiomeric purity of the sample. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing an unambiguous assignment of the absolute configuration. By judiciously applying these complementary techniques, researchers can confidently and accurately define the complete stereochemical landscape of this and other complex chiral molecules, a crucial step in the journey of drug discovery and development.

References

  • Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. (n.d.). National Institutes of Health.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). National Institutes of Health.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). PubMed.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). Nottingham Trent University.
  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). National Institutes of Health.
  • Purification of Cyclobutane Isomers by Chromatography. (n.d.). Benchchem.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025). ResearchGate.
  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (1995). Indian Academy of Sciences.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2013). The Journal of Organic Chemistry.
  • What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
  • Absolute Stereochemistry: The merits of VCD and XRD. (n.d.). University of Southampton.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme.
  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (n.d.). PubMed.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry.
  • Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. (n.d.). PubMed.
  • Stereochemistry of Small Cycloalkanes: Cyclobutane to Cyclohexane, Cis and Trans Isomerisation. (n.d.). Chemistry School.
  • Determination of stereochemistry by spectroscopic methods. (n.d.). Oxford Learning Link.
  • Chiral Chromatography: Separating Twins | Stereochemistry. (2018). Nanyang Technological University.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Chiral Chromatography. (2020). Chemistry LibreTexts.
  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.

Sources

A Comparative Guide to the NMR Spectral Analysis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of stereoisomers is a critical step that dictates the pharmacological and toxicological profile of a drug candidate. The subtle yet profound differences between diastereomers, such as the cis and trans isomers of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, present a significant analytical challenge. This guide provides an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of these two isomers, offering field-proven insights and detailed experimental protocols for their unambiguous differentiation.

The cyclobutane ring, a motif of increasing interest in medicinal chemistry, is characterized by its puckered conformation, leading to complex NMR spectra.[1] The challenge of distinguishing between cis and trans 1,3-disubstituted cyclobutanes lies in the nuanced interplay of steric and electronic effects that influence the chemical shifts and coupling constants of the ring protons.[2] This guide will dissect these subtleties, providing a robust framework for the structural assignment of this class of compounds.

I. The Causality Behind Experimental Choices: Synthesis and Isomer Separation

A reliable NMR analysis begins with the synthesis and purification of the individual diastereomers. The synthesis of this compound typically involves a multi-step sequence, the specifics of which are beyond the scope of this guide but can be found in the chemical literature.[3][4][5][6] The resulting diastereomeric mixture requires careful separation, usually achieved through column chromatography, to obtain pure samples of the cis and trans isomers for individual NMR analysis. This separation is paramount, as co-elution would lead to overlapping signals and an ambiguous interpretation of the spectra.[7]

II. Experimental Protocols: A Self-Validating System

The integrity of NMR data hinges on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-quality, reproducible spectra.

A. NMR Sample Preparation

  • Sample Purity: Ensure the isomeric purity of each sample is >98% as determined by a preliminary analytical technique such as HPLC or GC.

  • Solvent Selection: Dissolve 5-10 mg of each purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.[2] The choice of solvent can influence the chemical shift of the hydroxyl proton due to varying degrees of hydrogen bonding.[8][9] For this analysis, CDCl₃ is a suitable starting point.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C chemical shifts to 0.00 ppm.

B. NMR Data Acquisition

Acquire the following spectra on a 400 MHz or higher field NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for stereochemical assignment.[10][11][12]

III. Comparative Spectral Analysis: Distinguishing Cis and Trans Isomers

The key to differentiating the cis and trans isomers lies in the analysis of the chemical shifts and coupling constants of the cyclobutane ring protons. The puckered nature of the cyclobutane ring leads to pseudo-axial and pseudo-equatorial positions for the substituents, which significantly impacts the NMR parameters.[2][13][14]

A. Molecular Structure and Proton Numbering

To facilitate the discussion, the following numbering scheme will be used for both isomers:

Caption: General structure of this compound.

B. ¹H NMR Spectral Comparison

The primary differences in the ¹H NMR spectra of the cis and trans isomers arise from the relative orientations of the substituents on the cyclobutane ring.

  • Chemical Shifts (δ):

    • H3 (proton on the carbon bearing the hydroxyl group): In the cis isomer, the hydroxyl group and the bulky 4-bromophenyl group are on the same side of the ring. This can lead to different shielding/deshielding effects on H3 compared to the trans isomer where they are on opposite sides. One would expect the chemical shift of H3 to be different for the two isomers.

    • Ring Methylene Protons (H2 and H4): The protons on C2 and C4 will exhibit complex splitting patterns due to both geminal and vicinal coupling. The chemical shifts of these protons are highly sensitive to the stereochemistry. In the cis isomer, the protons on one face of the ring will experience a different magnetic environment than those on the other face, leading to distinct signals. A similar, but different, pattern is expected for the trans isomer. The anisotropic effect of the aromatic ring will play a significant role in determining these chemical shifts.[15]

    • Hydroxyl Proton (-OH): The chemical shift of the -OH proton is variable and concentration-dependent.[16] However, its coupling to H3 (if observed in a very pure, dry solvent like DMSO-d₆) can provide valuable information.[17]

    • Aromatic Protons: The protons on the 4-bromophenyl group will appear as two doublets (an AA'BB' system) in the aromatic region (typically 7.0-7.6 ppm). The chemical shifts are not expected to differ significantly between the two isomers.

    • Methyl Ester Protons (-OCH₃): A singlet around 3.7 ppm is expected for the methyl ester protons in both isomers.

  • Coupling Constants (J):

    • Vicinal Coupling (³J): The vicinal coupling constants between H3 and the adjacent methylene protons (H2 and H4) are particularly diagnostic. The magnitude of ³J is dependent on the dihedral angle between the coupled protons. In cyclobutane systems, cis and trans vicinal coupling constants can be in overlapping ranges (cis: 4.6–11.5 Hz, trans: 2.0–10.7 Hz), making definitive assignment based on a single coupling constant challenging.[1] However, the overall pattern of couplings will be distinct.

    • Long-Range Coupling (⁴J): Four-bond coupling across the cyclobutane ring can sometimes be observed and can also be stereochemically dependent.[1][18]

C. ¹³C NMR Spectral Comparison

While ¹H NMR is often more informative for stereochemical analysis of small molecules, ¹³C NMR can provide confirmatory evidence.[19][20][21]

  • Chemical Shifts (δ):

    • Ring Carbons (C1, C2, C3, C4): The chemical shifts of the cyclobutane ring carbons will be different for the cis and trans isomers due to steric (gamma-gauche) effects. In the cis isomer, the steric compression between the substituents can cause an upfield shift (shielding) of the involved carbons compared to the trans isomer.

    • Other Carbons: The chemical shifts of the aromatic, ester, and methyl carbons are expected to show minimal differences between the two isomers.

D. 2D NMR for Unambiguous Assignment

For complex cases, 2D NMR techniques are invaluable.

  • NOESY: A Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[10][12] This is the most powerful tool for differentiating these isomers.

    • Cis Isomer: An NOE is expected between the proton H3 and the protons of the 4-bromophenyl ring, as they are on the same face of the cyclobutane ring.

    • Trans Isomer: No significant NOE should be observed between H3 and the aromatic protons. Instead, an NOE might be observed between H3 and the methylene protons on the same face of the ring.

NOESY_Comparison cis_H3 H3 cis_ArH Aromatic Protons cis_H3->cis_ArH Strong NOE trans_H3 H3 trans_ArH Aromatic Protons trans_H3->trans_ArH No/Weak NOE

Caption: Expected NOE correlations for cis and trans isomers.

IV. Data Presentation: A Comparative Summary

The following table summarizes the expected key diagnostic NMR features for the cis and trans isomers of this compound. The exact values will be dependent on the specific solvent and spectrometer frequency used.

NMR Parameter cis-Isomer trans-Isomer Rationale for Difference
¹H NMR
δ (H3)Potentially shielded or deshieldedDifferent chemical shift from cisDifferent anisotropic and steric environment.
J (H3, H2/H4)Specific set of coupling constantsDifferent set of coupling constantsDifferent dihedral angles.
NOEStrong correlation between H3 and aromatic protonsNo/weak correlation between H3 and aromatic protonsThrough-space proximity of substituents.
¹³C NMR
δ (Ring Carbons)May show upfield shifts due to steric compressionGenerally downfield relative to cisGamma-gauche effect.
V. Conclusion

The differentiation of the cis and trans isomers of this compound is a tractable but non-trivial analytical task. A systematic approach combining high-resolution 1D ¹H and ¹³C NMR with 2D techniques, particularly NOESY, provides an unambiguous and self-validating method for structural assignment. The key diagnostic features are the chemical shifts and coupling patterns of the cyclobutane ring protons, and most definitively, the presence or absence of a through-space NOE between the H3 proton and the aromatic ring. This guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to confidently tackle the stereochemical analysis of this and related cyclobutane-containing molecules.

References

  • Abraham, R. J., et al. (2010). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 635-643. [Link]

  • Charki, P., et al. (2024). Utilization of ¹³C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Raza, G. H., et al. (2002). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 40(1), 49-54. [Link]

  • Srinivasan, K. V., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1893-1899. [Link]

  • Suryanarayana, I., et al. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43-49. [Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

  • Mir, B., et al. (2024). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

  • Bagno, A., et al. (2006). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Magnetic Resonance in Chemistry, 44(3), 265-273. [Link]

  • Charlton, J. L., & Durst, T. (1974). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Canadian Journal of Chemistry, 52(17), 3041-3042. [Link]

  • Lustig, E., & Ragelis, E. P. (1968). N.M.R. studies of ¹⁹F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance (1969), 1(3), 293-303. [Link]

  • Argyropoulos, D. S., et al. (2013). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 15(7), 1552-1555. [Link]

  • NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

  • How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?. Chemistry Stack Exchange. [Link]

  • Koning, M. G., et al. (1991). NMR studies of bipyrimidine cyclobutane photodimers. European Journal of Biochemistry, 195(1), 29-40. [Link]

  • N.M.R. studies of ¹⁹F chemical shifts and coupling constants in cyclobutane derivatives. ScienceDirect. [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • N.M.R. studies of ¹⁹F chemical shifts and coupling constants in cyclobutane derivatives An example of the application of noise decoupling. ResearchGate. [Link]

  • ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. ResearchGate. [Link]

  • ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]

  • NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Oregon State University. [Link]

  • ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [Link]

  • Case, M. E., et al. (2022). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 62(15), 3533-3544. [Link]

  • Nuclear Overhauser Effect Spectroscopy. Intermediate Organic Chemistry. [Link]

  • CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Mir, B., et al. (2024). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. [Link]

  • An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dTpdU. PubMed. [Link]

  • Nuclear Overhauser effect. Wikipedia. [Link]

  • Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to X-ray Crystallography for the Absolute Configuration of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of modern chemistry. This is particularly true for complex scaffolds like substituted cyclobutanes, which are integral to many pharmaceuticals and advanced materials.[1] While various analytical techniques exist, single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule.[2][3][4][5][6]

This guide provides an in-depth, objective comparison of X-ray crystallography with other analytical techniques for determining the absolute configuration of substituted cyclobutanes. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Absolute Configuration in Drug Development

Many therapeutic agents are chiral, and their biological activity is intrinsically linked to their absolute configuration.[7][8] Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Therefore, establishing the correct stereochemistry is a critical regulatory requirement and a fundamental aspect of rational drug design. Substituted cyclobutanes, with their rigid and conformationally constrained frameworks, present unique stereochemical challenges and opportunities in medicinal chemistry.[1][9]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of chiral molecules.[7][10] This powerful technique provides a direct visualization of the atomic arrangement within a crystalline lattice, offering unambiguous proof of stereochemistry.[11]

The Principle: Anomalous Dispersion

The ability of X-ray crystallography to determine absolute configuration hinges on the phenomenon of anomalous dispersion (also known as resonant scattering).[12][13][14] When the frequency of the incident X-ray beam is near the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal. The resulting differences in intensity between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule.[13][15]

For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak.[16] Therefore, the presence of a heavier atom (e.g., a halogen, sulfur, or a metal) significantly enhances the anomalous signal, making the determination of absolute configuration more reliable. For chiral compounds lacking heavy atoms, using copper (Cu) target radiation is often recommended over molybdenum (Mo) to maximize the anomalous scattering effect.[17]

The Decisive Metric: The Flack Parameter

The Flack parameter, and the related Hooft parameter, are crucial statistical values calculated during the refinement of the crystal structure.[15][18][19][20]

  • A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[15][19]

  • A Flack parameter close to 1 suggests that the inverted structure is the correct one.[15][19]

  • A value near 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice.[15]

It is critical to interpret the Flack parameter in the context of its standard uncertainty. A large uncertainty can render the determination inconclusive.[16][18]

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

While X-ray crystallography is definitive, obtaining suitable single crystals can be a significant bottleneck.[2][3][21] This has spurred the development of powerful spectroscopic techniques that offer alternative or complementary approaches to determining absolute configuration.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (with Chiral Derivatizing Agents)
Principle Anomalous dispersion of X-rays by a single crystal.[10]Differential absorption of left and right circularly polarized infrared light in solution.[7][8][22]Diastereomeric differentiation of NMR signals after reaction with a chiral auxiliary.[23][24]
Sample Requirement High-quality single crystal (typically 0.1-0.5 mm).[10][12] Can be challenging for oils or amorphous solids.2-15 mg of recoverable sample in solution; can be a neat liquid or oil.[8][10]Milligram quantities of the sample, which is chemically modified.
Success Rate High, contingent on obtaining a suitable crystal.[10]High for molecules amenable to computational analysis.[10]Dependent on successful derivatization and spectral resolution.
Analysis Time Days to weeks, dominated by crystallization time.[10]Data collection is rapid (hours), but computational analysis can take days.[7]Can be relatively fast, assuming the derivatizing agent is readily available.
Key Advantage Provides an unambiguous 3D structure.Does not require crystallization; applicable to a wider range of sample types.[7][8]Widely accessible instrumentation.
Key Limitation The absolute necessity of a high-quality single crystal.[2][3][21]Relies on accurate computational modeling for interpretation.Requires chemical modification of the sample, which may not always be straightforward.[7]
Vibrational Circular Dichroism (VCD)

VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8][22] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration. By comparing the experimental VCD spectrum to one calculated using quantum mechanical methods (like Density Functional Theory), the absolute configuration can be confidently assigned.[8][22] A significant advantage of VCD is that it can be performed on samples in solution, eliminating the need for crystallization.[22][25]

NMR Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine absolute configuration, typically by reacting the chiral analyte with a chiral derivatizing agent (CDA) or using a chiral solvating agent (CSA).[23][24] This creates diastereomers that exhibit distinct NMR spectra, allowing for the determination of the relative configuration of the newly formed species. By knowing the absolute configuration of the CDA, the absolute configuration of the original analyte can be inferred. The Mosher's acid method is a classic example of this approach.[7]

Experimental Workflow for X-ray Crystallography of Substituted Cyclobutanes

The successful determination of the absolute configuration of a substituted cyclobutane by X-ray crystallography involves a meticulous multi-step process.

X-ray Crystallography Workflow cluster_SamplePrep Sample Preparation & Crystallization cluster_DataCollection Data Collection & Processing cluster_StructureSolution Structure Solution & Refinement Synthesis Synthesis & Purification of Cyclobutane Derivative Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Reduction & Integration Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Absolute Configuration Determination & Validation Refinement->Validation

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Step-by-Step Experimental Protocols
1. Crystal Growth: The Critical First Hurdle

Obtaining high-quality single crystals is often the most challenging step.[2][3][21] The key is to achieve slow crystallization from a supersaturated solution.

Common Crystallization Techniques for Substituted Cyclobutanes:

  • Slow Evaporation: This is one of the simplest methods.[26]

    • Dissolve the purified cyclobutane derivative in a suitable solvent or solvent mixture to near saturation.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment.

  • Vapor Diffusion: This technique is excellent for small quantities of material.[26]

    • Dissolve the compound in a small amount of a relatively high-boiling-point solvent in a small, open vial.

    • Place this small vial inside a larger, sealed container that contains a more volatile solvent (the precipitant) in which the compound is less soluble.

    • The precipitant vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.[27]

  • Liquid-Liquid Diffusion:

    • Carefully layer a solution of the compound in a dense solvent at the bottom of a narrow tube.

    • Gently add a less dense solvent in which the compound is insoluble on top of the solution, creating a distinct interface.

    • Crystals may form at the interface as the solvents slowly mix.

Advanced Crystallization Methods: For particularly challenging molecules, advanced techniques such as "crystalline sponge" methods or high-throughput crystallization screening can be employed.[3][21]

2. Data Collection
  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.[28] The ideal size is typically between 0.1 and 0.3 mm.[12][28] The crystal is then mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer.[29] The choice of X-ray source (e.g., Cu or Mo) is critical, especially for light-atom structures where Cu radiation enhances anomalous scattering.[17]

  • Data Collection Strategy: A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected, ensuring high redundancy, which is beneficial for the accurate determination of the Flack parameter.[25] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

3. Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like absorption.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods.

  • Absolute Configuration Determination: The Flack parameter is calculated as part of the final refinement.[15] A value close to 0 with a small standard uncertainty confirms the assigned stereochemistry. If the value is close to 1, the coordinates of the model are inverted, and the structure is re-refined.

Trustworthiness: Self-Validating Systems

The protocols for X-ray crystallography are inherently self-validating. The quality of the final crystal structure is assessed by several metrics, including the R-factor (a measure of the agreement between the calculated and observed structure factors), the goodness-of-fit, and the residual electron density map. For absolute configuration, the standard uncertainty of the Flack parameter provides a direct measure of the confidence in the assignment.[16][18]

Furthermore, the determined crystal structure should be chemically sensible, with reasonable bond lengths, bond angles, and intermolecular interactions. The Cambridge Structural Database (CSD) is an invaluable resource for comparing the geometry of the determined cyclobutane structure with those of known compounds.[30][31][32]

Method_Comparison cluster_Methods Analytical Techniques Topic Absolute Configuration of Substituted Cyclobutanes XRC X-ray Crystallography Topic->XRC VCD Vibrational Circular Dichroism Topic->VCD NMR NMR Spectroscopy Topic->NMR XRC_Adv XRC_Adv XRC->XRC_Adv Definitive 3D Structure XRC_Dis XRC_Dis XRC->XRC_Dis Requires Single Crystal VCD_Adv VCD_Adv VCD->VCD_Adv Solution Phase Analysis VCD_Dis VCD_Dis VCD->VCD_Dis Computationally Intensive NMR_Adv NMR_Adv NMR->NMR_Adv Accessible Instrumentation NMR_Dis NMR_Dis NMR->NMR_Dis Requires Derivatization

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation fingerprint that aids in confirming molecular structure. This guide delves into the predicted mass spectrometric fragmentation of a key synthetic intermediate, Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, offering a comparative analysis against related structural motifs. By understanding its fragmentation behavior under different ionization conditions, researchers can gain deeper insights into its structural integrity and differentiate it from potential isomers and impurities.

Unveiling the Structure: Key Features Influencing Fragmentation

This compound is a molecule rich in functional groups that dictate its fragmentation pathways. Its structure comprises a central cyclobutane ring, a bromophenyl group, a hydroxyl group, and a methyl ester. The interplay of these features under the energetic conditions of a mass spectrometer leads to a series of characteristic bond cleavages and rearrangements.

The molecular formula of the target compound is C₁₂H₁₃BrO₃, with a monoisotopic mass of approximately 284.005 g/mol and an average molecular weight of 285.13 g/mol .[1][2][3][4][5] The presence of a bromine atom is a key isotopic marker, as bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments, providing a clear diagnostic tool for their identification.

Predicted Fragmentation Pathways: A Tale of Two Ionization Techniques

The fragmentation of this compound is expected to differ significantly depending on the ionization technique employed. We will explore the predicted fragmentation under both hard ionization (Electron Ionization - EI) and soft ionization (Electrospray Ionization - ESI) conditions.

Electron Ionization (EI): A High-Energy Encounter

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides detailed structural information, though the molecular ion may be weak or absent.

Key Predicted Fragmentation Pathways under EI:

  • Ring Opening and Cleavage: A primary fragmentation event for cyclobutane derivatives under EI is the opening of the strained four-membered ring.[6] This can be followed by various bond cleavages.

  • Alpha-Cleavage: The presence of the hydroxyl and methyl ester groups provides sites for alpha-cleavage, a common fragmentation pathway for alcohols and esters.

  • Loss of Small Neutral Molecules: Dehydration (loss of H₂O) from the hydroxyl group and loss of the methoxy radical (•OCH₃) or formaldehyde (CH₂O) from the methyl ester are anticipated.

  • Bromophenyl Group Fragmentation: The bromophenyl moiety can undergo cleavage to produce characteristic bromine-containing ions.

Table 1: Predicted Key Fragment Ions of this compound under EI-MS

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
284/286[C₁₂H₁₃BrO₃]⁺˙Molecular Ion (M⁺˙)
266/268[C₁₂H₁₁BrO₂]⁺˙Loss of water (H₂O) from the molecular ion.
225/227[C₁₁H₁₀BrO]⁺Loss of the carbomethoxy group (•COOCH₃) from the molecular ion.
183/185[C₇H₄BrO]⁺Formation of the 4-bromobenzoyl cation. This is a very stable and common fragment for compounds containing this moiety, as seen in the spectrum of 4'-bromoacetophenone.[7]
155/157[C₆H₄Br]⁺Loss of CO from the 4-bromobenzoyl cation.
128[C₇H₁₂O₂]⁺˙Cleavage of the bond between the cyclobutane ring and the bromophenyl group, with the charge retained on the non-brominated fragment.
59[C₂H₃O₂]⁺Carbomethoxy cation (⁺COOCH₃).

Visualizing the Fragmentation Cascade:

The following diagram illustrates the predicted EI fragmentation pathway for this compound.

Caption: Predicted EI fragmentation pathway of this compound.

Electrospray Ionization (ESI): A Gentler Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of Water: The most facile fragmentation of the [M+H]⁺ ion is the loss of a neutral water molecule from the protonated hydroxyl group.

  • Loss of Methanol: The methyl ester can be lost as a neutral methanol molecule.

  • Ring Cleavage: The protonated cyclobutane ring can undergo cleavage, leading to various product ions.

Table 2: Predicted Key Fragment Ions of this compound under ESI-MS/MS of [M+H]⁺

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFragmentation Pathway
285/287267/269H₂OLoss of water from the protonated molecule.
285/287253/255CH₃OHLoss of methanol from the protonated molecule.
285/287183/185C₅H₈O₂Cleavage of the cyclobutane ring and loss of C₅H₈O₂.
267/269239/241COLoss of carbon monoxide from the [M+H-H₂O]⁺ ion.

Visualizing the ESI-MS/MS Workflow:

The following diagram outlines the typical workflow for ESI-MS/MS analysis.

ESI_MSMS_Workflow cluster_0 Ion Source cluster_1 MS1 cluster_2 Collision Cell cluster_3 MS2 Analyte Analyte Solution Protonated_Molecule [M+H]⁺ m/z 285/287 Analyte->Protonated_Molecule ESI Isolation Precursor Ion Isolation Protonated_Molecule->Isolation Fragmentation Collision-Induced Dissociation (CID) Isolation->Fragmentation Detection Product Ion Detection Fragmentation->Detection

Caption: A typical workflow for ESI-MS/MS analysis.

Comparative Analysis: Distinguishing from Structural Analogs

The predicted fragmentation pattern of this compound can be used to distinguish it from potential isomers or related compounds. For instance, an isomer where the hydroxyl group is at the 2-position of the cyclobutane ring would likely exhibit a different propensity for certain ring cleavage pathways due to the proximity of the substituents.

Compared to a simple acyclic ester with a similar molecular weight, the presence of the cyclobutane ring introduces characteristic ring-opening fragmentations that would be absent in the acyclic analog. The presence of the bromine atom provides a clear distinction from non-halogenated analogs, with the M/M+2 isotopic pattern serving as a definitive marker.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following protocols are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) and dilute to a final concentration of 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • MS Scan Range: m/z 100-500.

    • MS/MS: For fragmentation analysis, isolate the [M+H]⁺ ion (m/z 285/287) and apply a collision energy of 10-30 eV.

Conclusion

The predictable and informative fragmentation patterns of this compound under both EI and ESI conditions make mass spectrometry an invaluable tool for its characterization. The characteristic ring cleavages, alpha-cleavages, and neutral losses, in conjunction with the diagnostic M/M+2 bromine isotope pattern, provide a robust fingerprint for structural confirmation. This guide serves as a foundational resource for researchers, enabling them to confidently identify this key intermediate and distinguish it from related compounds, thereby ensuring the integrity of their synthetic pathways and accelerating the drug development process.

References

  • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611.
  • SpectraBase. (n.d.). Cyclobutanecarboxylic acid, 2,2,3,3-tetramethyl-4-(2-methyl-1-propenyl)-, methyl ester, cis-(.+-.)-. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). Methyl cyclopentanecarboxylate. Retrieved from [Link]

  • He, J., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 53(11), 1145-1156.
  • Clark, J. (2022). fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). Cyclobutane, methyl-. Retrieved from [Link]

  • Audier, H. E., et al. (1973). The Fragmentation Mechanism of Cyclobutanol. Canadian Journal of Chemistry, 51(14), 2342-2346.
  • PubChemLite. (n.d.). 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3). Retrieved from [Link]

  • Van Bramer, S. (2022). 6.2: Fragmentation. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Evaluation of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Cyclobutane Scaffold

The cyclobutane moiety, a four-membered carbocyclic ring, has emerged as a compelling structural motif in medicinal chemistry.[1][2] Its inherent ring strain and puckered conformation offer a unique three-dimensional architecture that can impart favorable pharmacological properties to bioactive molecules.[3] The rigid cyclobutane scaffold can act as a conformational lock, reducing the flexibility of a molecule and potentially increasing its binding affinity and selectivity for a biological target.[4] This guide focuses on the biological evaluation of a specific class of cyclobutane derivatives: methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylates. While direct experimental data for this exact compound is not extensively available in the public domain, this guide will provide a comprehensive framework for its evaluation by drawing comparisons with structurally related analogs and outlining detailed experimental protocols for assessing its potential anticancer, antimicrobial, and anti-inflammatory activities. The inclusion of a 4-bromophenyl group is of particular interest, as halogenated aromatic moieties are known to influence the biological activity of compounds, often enhancing their efficacy.[5]

Comparative Anticancer Activity

The cytotoxic potential of novel chemical entities is a primary screening parameter in the quest for new anticancer agents. The evaluation of methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate derivatives would involve assessing their ability to inhibit the proliferation of various cancer cell lines.

Alternative Compounds for Comparison:

Due to the limited direct data on the topic compound, we will compare its potential activity with that of other cyclobutane and 4-bromophenyl-containing molecules that have been evaluated for anticancer properties.

  • Combretastatin A4 (CA4) Analogs: Novel CA4 analogs incorporating a 1,3-cyclobutane moiety have been synthesized to restrict the cis-stilbene unit's isomerization. These compounds have shown cytotoxic properties in the micromolar range against human cancer cell lines such as HepG2 (hepatocarcinoma) and SK-N-DZ (neuroblastoma).[6]

  • 4-(4-Bromophenyl)thiazol-2-amine Derivatives: These compounds have been synthesized and evaluated for their biological activities. While not cyclobutane-based, the presence of the 4-bromophenyl group is a key common feature.[7]

  • Halogenated Benzofuran Derivatives: The introduction of bromine into the benzofuran ring has been shown to increase cytotoxic potential against various cancer cell lines.[8]

Performance Data of Alternative Compounds:
Compound ClassCancer Cell LineIC50 (µM)Reference
1,3-Cyclobutane-containing CA4 AnalogsHepG2, SK-N-DZMicromolar range[6]
4-(4-Bromophenyl)thiazol-2-amine DerivativesVariousActivity Reported[7]
Halogenated Benzofuran DerivativesVariousActivity Reported[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Comparative Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Cyclobutane derivatives have demonstrated potential in this area.

Alternative Compounds for Comparison:
  • Sceptrin: A natural product containing a cyclobutane ring, sceptrin exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Pseudomonas aeruginosa.[1]

  • Thiazolylhydrazone Derivatives with a Cyclobutane Ring: These synthetic compounds have shown antibacterial and antifungal activity.[9]

Performance Data of Alternative Compounds:
Compound/ClassMicroorganismActivityReference
SceptrinS. aureus, B. subtilis, C. albicans, P. aeruginosaAntimicrobial[1]
Thiazolylhydrazone DerivativesVarious bacteria and fungiAntimicrobial[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow Diagram:

Caption: Workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the development of new anti-inflammatory agents a critical area of research.

Alternative Compounds for Comparison:
  • Phenylpropanoids: Found in essential oils, these compounds have demonstrated anti-inflammatory activity through various mechanisms.[8]

  • Pimarane Diterpenoid Analogs: These compounds have shown anti-inflammatory effects in in vivo models.[10]

  • 1,2-Benzothiazine 1,1-Dioxide Derivatives: These compounds have well-documented anti-inflammatory activity.[11]

Performance Data of Alternative Compounds:
Compound ClassModelActivityReference
PhenylpropanoidsVariousAnti-inflammatory[8]
Pimarane Diterpenoid AnalogsIn vivoAnti-inflammatory[10]
1,2-Benzothiazine 1,1-Dioxide DerivativesIn vitro/In vivoAnti-inflammatory[11]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key event in the inflammatory response.

Workflow Diagram:

Caption: Workflow for the nitric oxide inhibition assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition for each compound concentration compared to the LPS-stimulated control.

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for this compound derivatives requires extensive experimental data, we can infer potential relationships based on related structures.

  • Role of the 4-Bromophenyl Group: The presence and position of the bromine atom on the phenyl ring are likely to be critical for activity. Halogen bonding can enhance binding to biological targets.[8] Variations in the halogen (e.g., chlorine, fluorine) or its position could significantly impact potency.

  • The Hydroxy Group: The hydroxyl group at the 3-position of the cyclobutane ring can participate in hydrogen bonding, which is often crucial for ligand-receptor interactions. Esterification or etherification of this group would likely alter the biological activity profile.

  • The Methyl Ester: The methyl ester group can influence the compound's solubility, cell permeability, and metabolic stability. Hydrolysis of the ester to the corresponding carboxylic acid could be a key metabolic step, potentially leading to the active form of the molecule.

  • Stereochemistry of the Cyclobutane Ring: The relative stereochemistry of the substituents on the cyclobutane ring (cis/trans isomers) will likely have a profound effect on the biological activity. The rigid nature of the ring means that the spatial orientation of the pharmacophoric groups is fixed, leading to potentially significant differences in activity between isomers.

Conclusion

This guide provides a comprehensive framework for the biological evaluation of this compound derivatives. While direct experimental data for this specific class of compounds is emerging, by leveraging comparative data from structurally related analogs and employing robust, validated in vitro assays, researchers can effectively screen for potential anticancer, antimicrobial, and anti-inflammatory activities. The detailed experimental protocols and insights into potential structure-activity relationships provided herein serve as a valuable resource for guiding future drug discovery and development efforts centered on the promising cyclobutane scaffold.

References

  • Kutateladze, A. G. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Accounts of Chemical Research, 43(11), 1481-1491.
  • Nam, S., & Lee, C. (2018). The application of cyclobutane derivatives in organic synthesis. Chemical Society Reviews, 47(24), 9036-9059.
  • de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of Cyclobutanes. In The Chemistry of the Cyclopropyl Group, Volume 2 (pp. 963-1104). John Wiley & Sons, Ltd.
  • Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2007). What can we learn from nature's macrocycles? A brief, biased view. Molecular Diversity, 11(2-4), 171-186.
  • Mei, H., Han, J., & Fustero, S. (2020). Halogenated Compounds in Medicinal Chemistry. Chemical Reviews, 120(16), 8938-8984.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989).
  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138.
  • Lu, Y., & Foo, L. Y. (2000). Antioxidant and radical scavenging activities of polyphenols from apple pomace. Food Chemistry, 68(1), 81-85.
  • Asif, M. (2015). A mini review on biological activities of 4-(4-bromophenyl) thiazol-2-amine derivatives. Mini reviews in medicinal chemistry, 15(14), 1187-1196.
  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A review on anti-inflammatory activity of phenylpropanoids found in essential oils. Molecules, 18(2), 1459-1480.
  • Boulos, J. C., & Tius, M. A. (2005). Synthesis of a cyclobutane-containing combretastatin A-4 analogue. Organic letters, 7(8), 1513-1515.
  • Ulubelen, A., Topcu, G., Eris, C., Sonmez, U., Kartal, M., & Kurucu, S. (1994). Terpenoids from Salvia sclarea. Phytochemistry, 36(4), 971-974.
  • Cushman, M., He, H. M., Katzenellenbogen, J. A., Lin, C. M., & Hamel, E. (1995). Synthesis, antitubulin and cytotoxicity activity of structural analogs of combretastatin A-4. Journal of medicinal chemistry, 38(12), 2041-2049.
  • Küçükgüzel, I., Tatar, E., Küçükgüzel, S. G., Rollas, S., & De Clercq, E. (2008). Synthesis, antibacterial and antifungal activity of some new thiazolylhydrazone derivatives containing a 3-substituted cyclobutane ring. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(6), 379-386.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of new 4-coumarinyl-thiazole derivatives and their antimicrobial and anti-inflammatory activities. Molecules, 15(9), 6049-6058.
  • Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., Alafeefy, A. M., & Aboulmagd, S. A. (2010). Synthesis of some new pyrazolo [3, 4-d] pyrimidine derivatives of expected anticancer and radioprotective activity. European journal of medicinal chemistry, 45(1), 171-178.
  • El-Gazzar, A. R. B. A., Gaafar, A. R. M., & El-Fahham, H. A. (2009). Synthesis, characterization and biological activity of some new pyrazole, pyrazolo [5, 1-c][1][2][4] triazine and pyrazolo [3, 4-d] pyrimidine derivatives. Bioorganic & medicinal chemistry, 17(18), 6561-6569.

  • Kumar, D., & Kumar, N. M. (2013). Synthesis and biological evaluation of some new 1, 3, 4-oxadiazole derivatives.
  • Bondock, S., Adel, S., & Etman, H. A. (2012). Synthesis and antimicrobial activity of some new thiazole, thiazolidinone and pyran derivatives based on 1H-pyrazole. European journal of medicinal chemistry, 48, 192-199.
  • Dawood, K. M., Abdel-Gawad, H., & Ellithey, M. (2006). Synthesis and antimicrobial evaluation of some new 1, 2, 4-triazole, 1, 3, 4-thiadiazole and 1, 3, 4-oxadiazole derivatives. Bioorganic & medicinal chemistry, 14(11), 3672-3680.
  • Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2006). Synthesis, anti-inflammatory, analgesic and kinase (CDK1, CDK5 and GSK3) inhibition activity of benzimidazole/benzothiazole derivatives. Bioorganic & medicinal chemistry, 14(11), 3758-3765.

Sources

Forging the Four-Membered Ring: A Comparative Guide to the Synthetic Efficiency of Cyclobutane Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of the Strained Ring

The cyclobutane motif, a four-membered carbocycle, has long captivated the attention of organic chemists. Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal sp³ hybridization, makes it both a challenge to synthesize and a versatile synthetic intermediate.[1] This strained architecture imbues cyclobutane-containing molecules with unique conformational properties and renders them susceptible to selective ring-opening reactions, providing access to a diverse array of molecular scaffolds.[2] These characteristics have positioned cyclobutanes as crucial building blocks in medicinal chemistry and natural product synthesis, appearing in molecules with a wide range of biological activities.[3]

This guide provides a comparative analysis of the most prominent methods for cyclobutane synthesis, with a focus on their synthetic efficiency. We will delve into the mechanistic underpinnings of each strategy, present representative experimental data to quantify their performance, and offer detailed protocols to enable their practical application. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when incorporating the valuable cyclobutane moiety into their synthetic endeavors.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The most widely employed strategy for constructing the cyclobutane core is the [2+2] cycloaddition, a reaction that forms two new carbon-carbon bonds between two olefinic substrates.[4][5] This powerful transformation can be initiated through various means, each with its own set of advantages and limitations.

Photochemical [2+2] Cycloaddition: Harnessing the Power of Light

Photochemical [2+2] cycloaddition is a classic and highly effective method for the synthesis of cyclobutanes.[4][6] The reaction is typically initiated by the absorption of ultraviolet (UV) light by one of the alkene partners, promoting it to an excited state that can then react with a ground-state alkene.[4]

Mechanism:

The prevailing mechanism for the photochemical [2+2] cycloaddition of enones involves the initial photoexcitation of the enone to a singlet excited state (S1), which then undergoes efficient intersystem crossing (ISC) to a more stable triplet excited state (T1).[7] This triplet enone then interacts with the ground-state alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure afford the cyclobutane product. The regioselectivity of the addition (head-to-head vs. head-to-tail) is often dictated by the stability of the diradical intermediate.

G cluster_0 Photochemical [2+2] Cycloaddition Mechanism Reactants Enone + Alkene Excitation Photoexcitation (hν) Reactants->Excitation UV light S1 Singlet Excited State (S1) Excitation->S1 ISC Intersystem Crossing (ISC) S1->ISC T1 Triplet Excited State (T1) ISC->T1 Diradical 1,4-Diradical Intermediate T1->Diradical + Alkene SpinInversion Spin Inversion Diradical->SpinInversion Product Cyclobutane SpinInversion->Product Ring Closure

Mechanism of Photochemical [2+2] Cycloaddition.

Synthetic Efficiency:

Photochemical [2+2] cycloadditions can be highly efficient, often proceeding with good to excellent yields and high stereoselectivity, particularly in intramolecular reactions where the reacting olefins are tethered.[7] The diastereoselectivity is influenced by the geometry of the triplet exciplex and the subsequent diradical intermediate. Enantioselectivity can be achieved through the use of chiral auxiliaries or chiral photosensitizers.

Table 1: Comparison of Photochemical [2+2] Cycloaddition Reactions

ReactantsConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Cyclohexenone + EthyleneAcetone, hν (λ > 300 nm), -70 °C, 8 h75-85--J. Am. Chem. Soc.1964 , 86, 5570-5583.
Intramolecular (tethered diene)Acetone, hν (Pyrex filter), rt, 2 h95>95:5-Chem. Rev.1988 , 88, 1453-1473.
N-Alkyl Maleimide + AlkeneCH₂Cl₂, UVA LED (370 nm), 16-70 hHigh--J. Org. Chem.2022 , 87, 19, 13081–13090.[8]
N-Aryl Maleimide + Alkene (with sensitizer)Thioxanthone, CH₂Cl₂, Blue LED (440 nm), 16 hHigh--J. Org. Chem.2022 , 87, 19, 13081–13090.[8]

Experimental Protocol: Intramolecular [2+2] Photocycloaddition of a Tethered Diene

  • Preparation: A solution of the tethered diene (1.0 mmol) in acetone (100 mL) is prepared in a Pyrex immersion well photoreactor.

  • Degassing: The solution is deoxygenated by bubbling a steady stream of nitrogen through the solution for 30 minutes.

  • Irradiation: The solution is irradiated with a 450-W medium-pressure mercury lamp for 2 hours while maintaining a gentle nitrogen flow.

  • Workup: The solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the desired cyclobutane product.

Thermal [2+2] Cycloaddition of Ketenes: A Concerted Approach

Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes. However, ketenes are a notable exception and readily undergo [2+2] cycloaddition with a variety of alkenes under thermal conditions to produce cyclobutanones.[2]

Mechanism:

The thermal [2+2] cycloaddition of a ketene with an alkene is a concerted, [π²s + π²a] cycloaddition. The ketene approaches the alkene in a perpendicular fashion, allowing for a suprafacial addition to the alkene and an antarafacial addition to the ketene C=C bond. This geometric arrangement satisfies the orbital symmetry requirements for a thermal concerted reaction. The regioselectivity is generally high, with the more nucleophilic carbon of the alkene attacking the electrophilic central carbon of the ketene.[5]

G cluster_1 Thermal [2+2] Cycloaddition of a Ketene Reactants Ketene + Alkene TS [π²s + π²a] Transition State (Perpendicular Approach) Reactants->TS Thermal Concerted Product Cyclobutanone TS->Product

Mechanism of Thermal Ketene [2+2] Cycloaddition.

Synthetic Efficiency:

Thermal ketene cycloadditions are often highly efficient, providing good to excellent yields of cyclobutanones. The reactions are typically stereospecific, with the stereochemistry of the alkene being retained in the product. The use of chiral auxiliaries on the alkene can lead to high levels of diastereoselectivity.

Table 2: Comparison of Thermal Ketene [2+2] Cycloaddition Reactions

Ketene PrecursorAlkeneConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
Dichloroketene (from trichloroacetyl chloride, Zn)CyclopentadieneDiethyl ether, reflux, 2 h90-Org. Synth.1973 , 53, 36.
DiphenylketeneCyclopentadieneBenzene, 80 °C, 1 h95>99:1 (exo)J. Am. Chem. Soc.1964 , 86, 5570-5583.
Intramolecular (from acid chloride)Tethered AlkeneTriethylamine, Toluene, 110 °C, 12 h71-87-J. Am. Chem. Soc.1988 , 110, 649–651.

Experimental Protocol: [2+2] Cycloaddition of Dichloroketene with Cyclopentadiene

  • Setup: A three-necked flask is equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser. The system is maintained under a nitrogen atmosphere.

  • Reagents: The flask is charged with activated zinc powder (6.5 g, 0.1 mol) and anhydrous diethyl ether (50 mL). A solution of trichloroacetyl chloride (18.2 g, 0.1 mol) and cyclopentadiene (6.6 g, 0.1 mol) in diethyl ether (50 mL) is placed in the dropping funnel.

  • Reaction: The zinc suspension is stirred vigorously, and the solution from the dropping funnel is added dropwise over 1 hour. The reaction mixture is then refluxed for an additional 2 hours.

  • Workup: The mixture is cooled, and the excess zinc is removed by filtration. The filtrate is washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford the dichlorocyclobutanone adduct.

Transition Metal-Catalyzed [2+2] Cycloadditions: Expanding the Scope

Transition metal catalysis has emerged as a powerful tool to promote [2+2] cycloadditions that are otherwise difficult or impossible to achieve.[1] These methods often proceed under milder conditions than traditional photochemical or thermal approaches and can provide access to a wider range of cyclobutane structures with high levels of control over stereochemistry.

a) Copper(I)-Catalyzed Intramolecular [2+2] Photocycloaddition:

Copper(I) salts, such as copper(I) triflate (CuOTf), can catalyze the intramolecular [2+2] photocycloaddition of non-conjugated dienes.[3]

Mechanism:

The mechanism is believed to involve the formation of a copper(I)-diene complex. Upon photoexcitation, this complex enters an excited state that facilitates the cycloaddition, likely through a concerted or near-concerted pathway, to form the cyclobutane product and regenerate the copper(I) catalyst. This approach avoids the formation of discrete diradical intermediates, often leading to high stereoselectivity.

b) Visible-Light Photocatalysis with Ruthenium(II) Complexes:

Ruthenium(II) polypyridyl complexes, such as [Ru(bpy)₃]Cl₂, can act as photocatalysts for [2+2] enone cycloadditions using visible light.[9][10] This method offers a more environmentally friendly alternative to UV-light-mediated reactions.

Mechanism:

The catalytic cycle is initiated by the absorption of visible light by the Ru(II) complex, generating an excited state, [Ru(bpy)₃]²⁺*. This excited complex can be reductively quenched by a sacrificial electron donor (e.g., an amine) to form the highly reducing [Ru(bpy)₃]⁺ species. This powerful single-electron reductant then transfers an electron to the enone substrate, generating a radical anion. The radical anion then undergoes cycloaddition with another enone molecule, followed by back electron transfer to the oxidized catalyst to close the catalytic cycle and furnish the cyclobutane product.[10]

G cluster_2 Visible-Light Photocatalyzed [2+2] Cycloaddition RuII [Ru(bpy)₃]²⁺ Excitation Visible Light (hν) RuII->Excitation RuII_star [Ru(bpy)₃]²⁺* Excitation->RuII_star ReductiveQuenching Reductive Quenching RuII_star->ReductiveQuenching RuI [Ru(bpy)₃]⁺ ReductiveQuenching->RuI Donor_ox Oxidized Donor ReductiveQuenching->Donor_ox SET Single Electron Transfer (SET) RuI->SET + Enone EnoneRadical Enone Radical Anion SET->EnoneRadical Cycloaddition Cycloaddition EnoneRadical->Cycloaddition + Enone ProductRadical Product Radical Anion Cycloaddition->ProductRadical BackET Back Electron Transfer ProductRadical->BackET BackET->RuII Regeneration Product Cyclobutane BackET->Product Donor Electron Donor Donor->ReductiveQuenching

Mechanism of Ru(II)-Photocatalyzed [2+2] Cycloaddition.

Synthetic Efficiency:

Transition metal-catalyzed methods often exhibit excellent efficiency and selectivity. Copper-catalyzed photocycloadditions are particularly effective for intramolecular reactions, affording high yields and diastereoselectivity. Visible-light photocatalysis with ruthenium complexes allows for the efficient dimerization of enones with high diastereoselectivity under mild conditions.

Table 3: Comparison of Transition Metal-Catalyzed [2+2] Cycloaddition Reactions

SubstrateCatalyst / ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Intramolecular DieneCuOTf (cat.), hν (254 nm), Et₂O, rt70-90>95:590-98 (with chiral ligand)J. Org. Chem.2004 , 69, 517-521.
Aryl Enone Dimerization[Ru(bpy)₃]Cl₂ (5 mol%), i-Pr₂NEt, LiBF₄, MeCN, visible light (floodlamp), 1 h95>20:1-J. Am. Chem. Soc.2008 , 130, 12886-12887.[10]

Experimental Protocol: Visible-Light Photocatalyzed Dimerization of an Aryl Enone

  • Preparation: To an oven-dried vial is added [Ru(bpy)₃]Cl₂·6H₂O (5 mol%), the aryl enone (1.0 mmol), and lithium tetrafluoroborate (1.5 equiv). The vial is sealed with a rubber septum.

  • Solvent and Reagents: Acetonitrile (5 mL) and diisopropylethylamine (3.0 equiv) are added via syringe. The solution is sparged with nitrogen for 15 minutes.

  • Irradiation: The vial is placed approximately 10 cm from a 150-W floodlamp and stirred at room temperature for 1 hour.

  • Workup: The reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the cyclobutane product.

Alternative Strategies for Cyclobutane Synthesis

While [2+2] cycloadditions are the most common, other creative strategies have been developed to access the cyclobutane core.

Ring Expansion of Cyclopropylcarbinyl Systems

The ring expansion of cyclopropylcarbinyl derivatives, such as cyclopropanols, provides an alternative entry to cyclobutanes, particularly cyclobutanones. These reactions are typically promoted by Lewis or Brønsted acids.

Mechanism:

The reaction is initiated by the activation of the hydroxyl group of the cyclopropanol, which then departs to generate a cyclopropylcarbinyl cation. This cation can undergo a facile rearrangement via a 1,2-alkyl shift, expanding the three-membered ring to a four-membered ring and forming a more stable cyclobutyl cation, which is then trapped to give the cyclobutanone product.

Synthetic Efficiency:

This method can be highly efficient for the synthesis of substituted cyclobutanones, with yields often ranging from good to excellent. The regioselectivity of the ring expansion is controlled by the substitution pattern of the cyclopropanol.

Table 4: Representative Ring Expansion Reactions for Cyclobutane Synthesis

SubstrateConditionsYield (%)Reference
1-VinylcyclopropanolFeCl₃ (cat.), CH₂Cl₂, rt, 30 min85Org. Lett.2005 , 7, 3127-3129.
AllenylcyclopropanolAu(I) catalyst, CH₂Cl₂, rtGoodSynfacts2009 , 2009, 1010-1010.[11]

Conclusion: Selecting the Optimal Path to the Four-Membered Ring

The synthesis of cyclobutanes offers a rich landscape of chemical transformations, each with its own distinct advantages in terms of efficiency, scope, and stereocontrol. Photochemical [2+2] cycloadditions remain a robust and reliable method, particularly for intramolecular reactions. The thermal [2+2] cycloaddition of ketenes provides a powerful and often high-yielding route to cyclobutanones. The advent of transition metal catalysis, especially visible-light photocatalysis, has significantly broadened the horizons of cyclobutane synthesis, enabling reactions under milder conditions with enhanced control. Finally, alternative strategies such as ring expansions offer valuable complementary approaches for accessing specific cyclobutane architectures.

The choice of the most appropriate synthetic method will ultimately depend on the specific target molecule, the desired substitution pattern, and the required level of stereochemical control. By understanding the mechanistic nuances and synthetic efficiencies of the methods outlined in this guide, researchers can confidently navigate the synthesis of these valuable four-membered rings, unlocking their potential in the development of novel therapeutics and complex molecular architectures.

References

  • Papatziamou, D., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(19), 13081–13090. [Link]

  • Ghosh, S., et al. (2014). [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. [Link]

  • Yoon, T. P., et al. (2009). [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. Journal of the American Chemical Society, 131(41), 14604–14605. [Link]

  • AK Lectures. (2019). Thermal [2+2] cycloaddition reactions. YouTube. [Link]

  • Corey, E. J., et al. (1964). A Study of the Photochemical Reactions of 2-Cyclohexenones with Substituted Olefins. Journal of the American Chemical Society, 86(24), 5570–5583. [Link]

  • AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link]

  • NPTEL-NOC IITM. (2018). Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction. YouTube. [Link]

  • LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. [Link]

  • Bach, T., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]

  • Adlington, R. M., et al. (2013). Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(10), 4367-4379. [Link]

  • Szekeres, G., et al. (n.d.). THERMAL DIMERIZATION OF CYCLOPENTADIENE AND ITS REACTION WITH ISOPRENE. Periodica Polytechnica Chemical Engineering. [Link]

  • Slideshare. (2015). Cycloaddition reactions [2+2]. [Link]

  • Ghosh, S., et al. (2004). Stereoselective Intramolecular Copper(I)-Catalyzed [2 + 2]- Photocycloadditions. Enantioselective Synthesis of (+)- and (-)-Grandisol. The Journal of Organic Chemistry, 69(23), 7950-7954. [Link]

  • Ischay, M. A., et al. (2008). Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887. [Link]

  • ChemTube3D. (n.d.). [2+2] Ketene Cycloaddition. [Link]

  • AK Lectures. (2014). Photochemical (2+2) Cycloaddition Example. YouTube. [Link]

  • Gandon, V., et al. (2018). Mechanism of the copper catalyzed photoinduced cyclization. ResearchGate. [Link]

  • Teplý, F. (2011). Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. Collection of Czechoslovak Chemical Communications, 76(7), 859-917. [Link]

  • Ghosh, S., et al. (2004). Copper(I)‐Catalyzed Intramolecular Asymmetric [2 + 2] Photocycloaddition. Synthesis of Both Enantiomers of Cyclobutane Derivatives. Organic Letters, 6(12), 1903–1905. [Link]

  • Al-Azzawi, F. J., & Shanshal, M. (2019). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Oriental Journal of Chemistry, 35(2). [Link]

  • Jayasekara, G. K., et al. (2021). Mechanisms of the Cu(I)-Catalyzed Intermolecular Photocycloaddition Reaction Revealed by Optical and X-ray Transient Absorption Spectroscopies. Journal of the American Chemical Society, 143(46), 19493–19502. [Link]

  • Yoon, T. P., et al. (2012). Photocatalytic [2 + 2] Cycloadditions of Enones with Cleavable Redox Auxiliaries. Organic Letters, 14(3), 744–747. [Link]

  • Wiskur, S. L., et al. (2001). Ruthenium(ii)–tris-bipyridine/titanium dioxide codoped zeolite Y photocatalysts: II. Photocatalyzed degradation of the model pollutant 2,4-xylidine, evidence for percolation behavior. Photochemical & Photobiological Sciences, 1(12), 957-964. [Link]

  • Toste, F. D., et al. (2009). Cyclobutanones via Ring Expansion of Allenylcyclopropanols. Synfacts, 2009(09), 1010-1010. [Link]

Sources

A Comparative Guide to the In Vitro Screening of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, a novel compound featuring a cyclobutane core. The unique conformational constraints of the cyclobutane ring present an interesting scaffold for medicinal chemistry, with related structures showing promise in drug discovery, including oncology.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for assessing the compound's anticancer potential through a logical, multi-tiered screening process. The initial in vitro phase is a critical and cost-effective step to triage molecules with insufficient anticancer activity before advancing to more complex preclinical animal studies.[5][6]

Our approach moves beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, establish self-validating systems through the use of appropriate controls, and ground our methodologies in established scientific principles. We will compare the performance of our test compound against established chemotherapeutic agents, providing a clear context for its potential efficacy.

Experimental Design: A Strategic Framework for Evaluation

A robust screening cascade is essential for generating reliable and interpretable data. Our strategy begins with a broad assessment of cytotoxicity to determine the compound's general potency and concludes with more focused mechanistic assays to elucidate its mode of action.

Rationale for Cancer Cell Line Selection

The initial screening should employ a panel of cancer cell lines from diverse tissue origins to assess the breadth and selectivity of the compound's activity.[7][8] Using a panel, such as one inspired by the NCI-60 screen, helps identify if the compound has broad-spectrum activity or is specific to certain cancer types.[5][9] For this guide, we propose a representative panel:

  • MCF-7: A well-characterized, estrogen receptor-positive human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line, commonly used for studies on respiratory diseases and cancer.

  • HCT116: A human colorectal carcinoma cell line known for its use in studies of cancer genetics and therapeutics.

  • U87-MG: A human glioblastoma cell line, representing a difficult-to-treat central nervous system malignancy.

This selection provides a cross-section of prevalent and challenging cancer types, offering a solid foundation for initial efficacy assessment.

The Imperative of Positive Controls

To validate our assays and contextualize the potency of this compound, we will run two well-established chemotherapeutic agents in parallel as positive controls:

  • Cisplatin: A platinum-based drug that crosslinks DNA, triggering apoptosis. Its IC50 (half-maximal inhibitory concentration) values can be highly variable between cell lines and even between experiments, highlighting the necessity of running it as an internal standard in every screen.[10][11][12]

  • Doxorubicin: An anthracycline antibiotic that acts by intercalating into DNA and inhibiting the progression of topoisomerase II, which prevents the resealing of the DNA double helix after replication.[13][14][15][16] Its pleiotropic effects, including the generation of free radicals, make it a potent, broad-spectrum anticancer agent.[13][]

Comparing the IC50 values of our test compound to these standards will provide an immediate benchmark of its relative potency.

A Tiered Assay Approach

Our screening funnel is designed to maximize information while conserving resources.

  • Primary Screening (Cytotoxicity): The MTT assay will be used to quantify cell viability and determine the IC50 value of the compound across the cell line panel. This assay measures the metabolic activity of cells, providing a robust indicator of cell health.[18]

  • Secondary Screening (Mechanism of Action): Based on promising activity in the primary screen, we will proceed to assays that probe the underlying mechanism of cell death.

    • Apoptosis Assay: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry will distinguish between viable, apoptotic, and necrotic cells.[19][20] This is crucial for determining if the compound induces programmed cell death, a desirable trait for anticancer agents.

    • Cell Cycle Analysis: PI staining of DNA followed by flow cytometry will reveal the compound's effect on cell cycle progression.[21] Many effective cancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G2/M), preventing cell division.[22][23]

G ic50 ic50 apoptosis apoptosis ic50->apoptosis If Active cell_cycle cell_cycle ic50->cell_cycle If Active analysis analysis apoptosis->analysis cell_cycle->analysis

Caption: High-level experimental workflow for in vitro screening.

Core Experimental Protocols

The following protocols are presented with detailed steps and explanations of the scientific principles behind them. Adherence to these methodologies is critical for generating reproducible data.

Protocol 1: Cell Viability by MTT Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

    • Causality: An overnight incubation ensures cells recover from trypsinization and adhere properly, providing a consistent baseline for treatment. The seeding density must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment.[24]

  • Compound Treatment: Prepare serial dilutions of this compound, Cisplatin, and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be consistent across all experiments.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[18]

    • Causality: This incubation period allows for sufficient formazan crystal formation within viable cells. The reaction is dependent on the metabolic activity of the mitochondria.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[25]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates cell populations based on plasma membrane integrity and composition. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[26][27]

G live {Live Cell | Viable} Membrane Intact PS on Inner Leaflet (Annexin V-, PI-) early {Early Apoptotic Cell | Programmed Death} Membrane Intact PS on Outer Leaflet (Annexin V+, PI-) live->early Apoptosis Induction late {Late Apoptotic/Necrotic Cell | Dead} Membrane Compromised PS on Outer Leaflet (Annexin V+, PI+) early->late Membrane Permeabilization

Caption: Principle of Annexin V and Propidium Iodide (PI) staining.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[26]

    • Causality: The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing Ca²⁺ is required.[19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm, and measure PI emission at >575 nm.

  • Data Interpretation: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)

Protocol 3: Cell Cycle Analysis by PI Staining

This method quantifies the DNA content of cells. Propidium Iodide is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. By measuring the fluorescence intensity of a population of cells using flow cytometry, one can determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a relevant time period (e.g., 24 hours).

  • Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.

    • Causality: Ethanol fixation dehydrates and permeabilizes the cells, allowing the PI dye to enter and stain the nuclear DNA. This step is critical for achieving sharp peaks in the final histogram.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[21]

    • Causality: Since PI can also bind to double-stranded RNA, treatment with RNase A is essential to ensure that the fluorescence signal comes exclusively from DNA, allowing for accurate cell cycle analysis.[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, acquiring data on a linear scale.[23]

  • Data Interpretation: Generate a histogram of fluorescence intensity. The first peak represents cells in the G0/G1 phase (2n DNA content), the second, smaller peak represents cells in the G2/M phase (4n DNA content), and the region between these peaks represents cells in the S phase (synthesizing DNA). Analyze the data using cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in a specific phase suggests the compound interferes with that stage of the cell cycle.

Data Interpretation and Comparative Analysis

The ultimate goal of this screening guide is to compare the performance of this compound against established standards. All quantitative data should be summarized for easy comparison.

Comparative Cytotoxicity (IC50 Values)

The following table presents a hypothetical data summary to illustrate how the results should be presented. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency.

CompoundMCF-7 (Breast) IC50 [µM]A549 (Lung) IC50 [µM]HCT116 (Colon) IC50 [µM]U87-MG (Glioblastoma) IC50 [µM]
This compound 12.58.915.225.1
Cisplatin (Control) 22.17.59.818.7
Doxorubicin (Control) 0.81.21.12.5

Note: Data are hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical scenario, the test compound shows moderate activity, with greater potency against the A549 lung cancer cell line compared to the others. Its potency is comparable to or slightly better than Cisplatin in some cell lines but is significantly less potent than Doxorubicin. This comparison provides a critical benchmark for deciding whether the compound's activity warrants further investigation and optimization.

Conclusion

This guide outlines a systematic and scientifically rigorous approach for the initial in vitro screening of this compound. By employing a diverse cell line panel, validated positive controls, and a tiered assay system that moves from broad cytotoxicity to specific mechanisms of action, researchers can generate a comprehensive preliminary profile of the compound's anticancer potential. The causality-driven protocols and comparative data analysis framework presented here are designed to produce reliable, interpretable, and actionable results, forming a solid foundation for subsequent stages of the drug discovery process.

References

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Gondi, G., & Gogolewski, P. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]

  • Zheng, X., & Wang, X. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(17), 4299. Retrieved from [Link]

  • Bhat, F. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Retrieved from [Link]

  • Christowitz, C., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of doxorubicin. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Doxorubicin. Retrieved from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (2016). Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • Zielińska-Pisklak, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12229. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Assessing the basal gene expression of cancer cell lines for in vitro transcriptomic toxicology screening. (2023). bioRxiv. Retrieved from [Link]

  • AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2018). Drug Design, Development and Therapy, 12, 3913–3925. Retrieved from [Link]

  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • In Vitro Technologies. (n.d.). Tumour Cell Panels. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • van der Heijden, J., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(24), 2415-2428. Retrieved from [Link]

  • Rantanen, V., et al. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Anticancer Research, 15(5B), 1955-1959. Retrieved from [Link]

  • Investigation of the Antioxidant and Antitumour Properties of Some Cyclobutane Ring Containing 2,5- Thiophene Diacyl Compounds. (2016). Semantic Scholar. Retrieved from [Link]

  • IC 50 values for cell lines treated with cisplatin BG. (n.d.). ResearchGate. Retrieved from [Link]

  • IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture. (n.d.). ResearchGate. Retrieved from [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2017). MedChemComm, 8(1), 179–185. Retrieved from [Link]

  • How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2025). ResearchGate. Retrieved from [Link]

  • methyl 3-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate CAS#: 1555708-89-8. (n.d.). ChemTik. Retrieved from [Link]

Sources

A Comparative Guide to 1-(Aryl)-3-hydroxycyclobutanecarboxylates as Monoacylglycerol Lipase (MAGL) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 1-(aryl)-3-hydroxycyclobutanecarboxylates as a promising scaffold for the inhibition of monoacylglycerol lipase (MAGL), benchmarked against other significant classes of MAGL inhibitors. We will delve into the structure-activity relationships, comparative performance data, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of this therapeutic target and the chemical entities designed to modulate its activity.

The Critical Role of Monoacylglycerol Lipase (MAGL) in Health and Disease

Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a pivotal role in terminating the signaling of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG).[1] By hydrolyzing 2-AG into arachidonic acid (AA) and glycerol, MAGL not only regulates endocannabinoid tone but also supplies the precursor for the synthesis of pro-inflammatory prostaglandins.[1] This dual function places MAGL at a critical nexus of signaling pathways implicated in a variety of pathological conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[2][3] Consequently, the inhibition of MAGL has emerged as a promising therapeutic strategy to simultaneously enhance the beneficial effects of 2-AG and suppress pro-inflammatory signaling.[1][4]

The 1-(aryl)-3-hydroxycyclobutanecarboxylate scaffold has garnered interest due to the unique properties of the cyclobutane ring. Its rigid, puckered conformation can offer advantages in potency, selectivity, and pharmacokinetic profiles by locking the molecule into a favorable binding conformation and improving metabolic stability.[5][6]

The MAGL Signaling Pathway: A Dual-Pronged Therapeutic Target

The therapeutic potential of MAGL inhibitors stems from their ability to modulate two interconnected signaling pathways. By preventing the degradation of 2-AG, these inhibitors elevate its levels, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), which can produce analgesic, anxiolytic, and neuroprotective effects. Simultaneously, by reducing the production of arachidonic acid, MAGL inhibitors can dampen the synthesis of prostaglandins, key mediators of inflammation and pain.

MAGL_Pathway cluster_upstream Endocannabinoid Signaling cluster_downstream_ec Cannabinoid Receptor Activation cluster_downstream_aa Eicosanoid Pathway 2-AG 2-AG MAGL MAGL 2-AG->MAGL Hydrolysis CB1_CB2 CB1/CB2 Receptors 2-AG->CB1_CB2 Increased Activation AA Arachidonic Acid MAGL->AA Therapeutic_Effects Analgesia, Neuroprotection, Anxiolysis CB1_CB2->Therapeutic_Effects COX COX Enzymes AA->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor MAGL Inhibitor (e.g., 1-Aryl-3-hydroxy- cyclobutanecarboxylate) Inhibitor->MAGL Inhibition

Figure 1: The dual mechanism of action of MAGL inhibitors.

Structure-Activity Relationship (SAR) of MAGL Inhibitors

1-(Aryl)-3-hydroxycyclobutanecarboxylates: A Scaffold of Interest

While the 1-(aryl)-3-hydroxycyclobutanecarboxylate scaffold is recognized for its potential in drug design, comprehensive, publicly available SAR studies specifically detailing its application to MAGL inhibition are limited. However, based on the general principles of medicinal chemistry and SAR studies of other MAGL inhibitors, we can postulate the key structural features that would likely influence activity.

Illustrative SAR Table for 1-(Aryl)-3-hydroxycyclobutanecarboxylates

Disclaimer: The following table is a hypothetical illustration of a potential SAR study for this scaffold, designed to explain the concepts of how structural modifications might impact inhibitory activity. The IC50 values are not based on actual experimental data.

CompoundAryl Group (Ar)RStereochemistryHypothetical hMAGL IC50 (nM)Rationale for Hypothetical Activity
1a PhenylHcis150Baseline activity with an unsubstituted phenyl ring.
1b 4-ChlorophenylHcis50Electron-withdrawing groups at the para position often enhance binding through favorable interactions in the active site.
1c 4-MethoxyphenylHcis200Electron-donating groups may be less favorable, potentially causing steric hindrance or unfavorable electronic interactions.
1d 2-FluorophenylHcis300Ortho substitution can introduce steric clash, reducing binding affinity.
1e 4-ChlorophenylHtrans85The stereochemistry of the hydroxyl group is critical for hydrogen bonding with the enzyme's active site; the cis isomer is often more active.
1f Biphenyl-4-ylHcis25An extended aromatic system can form additional hydrophobic interactions within the binding pocket, increasing potency.
Comparative SAR of Established MAGL Inhibitor Scaffolds

To contextualize the potential of the 1-(aryl)-3-hydroxycyclobutanecarboxylate scaffold, it is instructive to compare it with well-characterized classes of MAGL inhibitors.

  • O-Aryl Carbamates (e.g., JZL184): This class of irreversible inhibitors covalently modifies the catalytic serine of MAGL. SAR studies have shown that the nature of the aryl group significantly impacts potency. However, these compounds can suffer from off-target activity, particularly against fatty acid amide hydrolase (FAAH).[4]

  • O-Hexafluoroisopropyl (HFIP) Carbamates (e.g., KML29): The replacement of the aryl group with an HFIP leaving group dramatically improves selectivity for MAGL over FAAH.[4] This highlights the importance of the leaving group in determining the selectivity of covalent inhibitors.

  • Aryl Sulfoxides (e.g., LEI-515): This class of reversible inhibitors offers a different modality of action. SAR studies have focused on optimizing the aryl substituents and the sulfoxide moiety to achieve high potency and peripheral restriction, which can limit CNS side effects.[7]

  • Ortho-hydroxyanilides: These are another class of reversible MAGL inhibitors where modifications to the aniline and the acyl chain have been explored to enhance potency and selectivity.[2][8]

Quantitative Comparison of Leading MAGL Inhibitors

The performance of different MAGL inhibitor scaffolds can be objectively compared using their half-maximal inhibitory concentrations (IC50) against human MAGL (hMAGL) and their selectivity over other serine hydrolases like FAAH.

InhibitorScaffold ClasshMAGL IC50 (nM)Selectivity vs. FAAHMechanismKey Features
JZL184 O-Aryl Carbamate~8>100-foldIrreversiblePotent but with some off-target activity on FAAH at higher concentrations.[4]
KML29 O-HFIP Carbamate~12>1000-foldIrreversibleHigh selectivity for MAGL over FAAH.[4]
LEI-515 Aryl Sulfoxide~0.5HighReversiblePeripherally restricted, reducing CNS side effects.[7]
Compound 40 Ortho-hydroxyanilide340GoodReversibleDemonstrates anti-inflammatory and antioxidant properties in cellular assays.[2][8]

Experimental Protocols

Synthesis of a Representative 1-(Aryl)-3-hydroxycyclobutanecarboxylate

The following is a plausible, multi-step synthesis for ethyl 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate, adapted from established procedures for related cyclobutane structures.

Step 1: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile

  • To a solution of (4-chlorophenyl)acetonitrile (1 equivalent) in dry THF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.1 equivalents) dropwise and heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Step 2: Hydrolysis to 1-(4-chlorophenyl)cyclobutanecarboxylic acid

  • Reflux the 1-(4-chlorophenyl)cyclobutanecarbonitrile from Step 1 in a mixture of ethylene glycol and aqueous potassium hydroxide (40% w/w) for 18 hours.

  • Cool the mixture, dilute with water, and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated HCl and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield 1-(4-chlorophenyl)cyclobutanecarboxylic acid.

Step 3: Esterification to Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate

  • Dissolve the carboxylic acid from Step 2 in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid and stir the mixture at room temperature for 24 hours.

  • Remove the ethanol under reduced pressure, dissolve the residue in ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the ethyl ester.

Step 4: α-Hydroxylation to Ethyl 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate

  • Protect the ester as a more stable derivative if necessary.

  • Employ a suitable oxidizing agent, such as a peroxide in the presence of a base, or a more sophisticated hydroxylation reagent, to introduce the hydroxyl group at the 3-position of the cyclobutane ring. This step would likely require significant optimization to control regioselectivity and stereoselectivity.

  • Deprotect the ester if necessary and purify the final product by column chromatography.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol describes a common method for determining the IC50 of a test compound against human MAGL.

Materials:

  • Human recombinant MAGL

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • MAGL substrate (e.g., 4-nitrophenyl acetate, 4-NPA)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the Assay Buffer, the test compound dilutions (or DMSO for control wells), and the human recombinant MAGL enzyme solution.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the MAGL substrate (4-NPA) to all wells.

  • Immediately measure the absorbance at 405-412 nm at regular intervals for 10-20 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of 4-nitrophenol production, and thus MAGL activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation start Starting Materials ((4-chlorophenyl)acetonitrile, 1,3-dibromopropane) step1 Step 1: Cyclization start->step1 step2 Step 2: Hydrolysis step1->step2 step3 Step 3: Esterification step2->step3 step4 Step 4: Hydroxylation step3->step4 product 1-(4-chlorophenyl)-3-hydroxy- cyclobutanecarboxylate step4->product plate_prep Prepare 96-well plate: - Assay Buffer - Inhibitor dilutions - MAGL enzyme product->plate_prep Test Compound incubation Pre-incubation (15 min) plate_prep->incubation reaction Add Substrate (4-NPA) incubation->reaction readout Measure Absorbance (405 nm) reaction->readout analysis Calculate % Inhibition Determine IC50 readout->analysis

Figure 2: General workflow for the synthesis and biological evaluation of 1-(aryl)-3-hydroxycyclobutanecarboxylates.

Conclusion and Future Perspectives

The inhibition of monoacylglycerol lipase represents a compelling strategy for the development of novel therapeutics for a range of human diseases. The 1-(aryl)-3-hydroxycyclobutanecarboxylate scaffold holds considerable promise in this arena, leveraging the advantageous physicochemical properties of the cyclobutane core to potentially achieve high potency, selectivity, and favorable pharmacokinetic profiles.

While direct and detailed SAR data for this specific scaffold remains to be fully elucidated in the public domain, comparisons with established MAGL inhibitors such as carbamates and aryl sulfoxides provide a valuable framework for its continued development. Future work should focus on the systematic exploration of substitutions on the aryl ring and the stereochemical configuration of the cyclobutane core to unlock the full potential of this promising class of compounds. The development of efficient and stereoselective synthetic routes will be paramount to this endeavor. Ultimately, 1-(aryl)-3-hydroxycyclobutanecarboxylates may offer a novel and effective approach to modulating the endocannabinoid system for therapeutic benefit.

References

  • Willems, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 55-68. Available at: [Link].

  • McAllister, L. A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link].

  • Chang, J. W., et al. (2012). Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. ACS Chemical Neuroscience, 3(5), 422-428. Available at: [Link].

  • Bononi, G., et al. (2025). Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold. Bioorganic Chemistry, 156, 108698. Available at: [Link].

  • Chen, R., et al. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B, 9(6), 1148-1166. Available at: [Link].

  • van Rijn, C. M., et al. (2024). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 67(14), 12331-12348. Available at: [Link].

  • Jha, V., et al. (2020). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. Molecules, 26(1), 78. Available at: [Link].

  • Bononi, G., et al. (2025). Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold. Utrecht University. Available at: [Link].

Sources

A Comparative Guide to High-Performance Liquid Chromatography for Validating the Purity of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the purity of synthetic intermediates is a cornerstone of reproducible research and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). For a molecule such as Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, a key building block in various synthetic pathways, a robust and validated analytical method for purity assessment is not merely a quality control checkpoint; it is a fundamental component of the compound's data package. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, grounded in scientific principles and supported by detailed experimental protocols.

The choice of analytical methodology is dictated by the physicochemical properties of the analyte. This compound is a non-volatile, polar aromatic compound, making HPLC the ideal technique for its purity determination.[1][2] Its high resolving power allows for the separation of the main component from closely related impurities that may arise during synthesis.[1][3]

The Gold Standard: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[4][5] For compounds like this compound, reversed-phase HPLC is the most suitable method.[2] In this mode of chromatography, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[6]

Proposed HPLC Method Parameters

A robust HPLC method for the purity determination of this compound would be developed and validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[7][8][9][10][11] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9]

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar aromatic compounds.[1][6]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common and effective mobile phase for reversed-phase chromatography of polar analytes, offering good peak shape and resolution.
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% BA gradient elution is necessary to separate impurities with a wide range of polarities, from polar starting materials to nonpolar byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Detection UV at 254 nmThe bromophenyl group in the molecule is a strong chromophore, allowing for sensitive detection at this wavelength.[6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Experimental Workflow for HPLC Purity Validation

The following workflow outlines the steps for validating the purity of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Equilibrate HPLC System C->D Transfer to Autosampler Vials E Inject Standard & Sample D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G Chromatogram Output H Calculate % Purity (Area Normalization) G->H I Generate Report H->I

Caption: HPLC Purity Validation Workflow.

Method Validation According to ICH Q2(R2) Guidelines

To ensure the reliability of the purity data, the HPLC method must be validated for several key parameters as stipulated by the ICH Q2(R2) guidelines.[7][8][9]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can accurately assess the analyte in the presence of impurities, degradation products, and matrix components.The peak for the main component should be free from interference from other components.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature.

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other analytical techniques can be employed for purity assessment, each with its own set of advantages and limitations.[1][4]

TechniquePrincipleAdvantagesDisadvantagesSuitability for this Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[1]High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds.[1][3]Higher cost of instrumentation and consumables, requires skilled operators.[1]Excellent: The gold standard for purity determination of this type of compound.[1]
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.[2]High sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.[1][2]Poor: The compound has a high boiling point and would likely require derivatization, adding complexity.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.[4]Simple, rapid, low cost, can screen multiple samples simultaneously.[4]Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[4]Good for preliminary screening: Useful for quickly checking for the presence of major impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify impurities without the need for reference standards for those impurities.Lower sensitivity compared to HPLC, more complex data interpretation.Excellent for structural confirmation and impurity identification: Complements HPLC by providing structural information on unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information for each separated component, aiding in impurity identification.Higher cost and complexity than HPLC-UV.Excellent for impurity profiling: Ideal for identifying unknown impurities detected by HPLC.
Logical Selection of an Analytical Technique

The choice of an analytical technique is a logical process based on the specific requirements of the analysis.

Analytical_Technique_Selection Start Need to Assess Purity of Methyl 1-(4-bromophenyl)-3- hydroxycyclobutanecarboxylate IsQuant Is quantitative purity and detection of minor impurities required? Start->IsQuant UseHPLC Use HPLC IsQuant->UseHPLC Yes UseTLC Use TLC for preliminary screening IsQuant->UseTLC No IsVolatile Is the compound volatile and thermally stable? IsVolatile->UseHPLC No UseGC Consider GC IsVolatile->UseGC Yes NeedStruct Need structural information on impurities? UseHPLC->NeedStruct UseTLC->IsVolatile End Analysis Complete UseGC->End UseLCMS_NMR Use LC-MS and/or NMR for characterization NeedStruct->UseLCMS_NMR Yes NeedStruct->End No UseLCMS_NMR->End

Caption: Logical relationships for selecting an analytical technique.

Conclusion

For the comprehensive and accurate purity determination of this compound, HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and quantitative capabilities.[1][3] While other methods like TLC can be used for rapid screening, and NMR and MS provide invaluable structural information for impurity identification, HPLC remains the cornerstone for routine quality control and final product release testing in a research and drug development setting. The validation of the HPLC method according to ICH guidelines is crucial to ensure the integrity and reliability of the generated data.[7][8][9]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available at: [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available at: [Link]

  • HPLC vs CE Efficiency: Assessing Sample Purity Reach. Patsnap Eureka. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Preprints.org. Available at: [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available at: [Link]

  • Advantages and Disadvantages of HPLC in Protein Purity Analysis. MtoZ Biolabs. Available at: [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • HPLC method for purifying organic compounds. Google Patents.
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate (CAS No. 1432059-59-0).[1] As a brominated organic compound incorporating a strained cyclobutane ring, this substance requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and the protection of the environment.[2][3][4] This document moves beyond a simple checklist, offering a deep dive into the chemical reasoning that underpins these essential procedures.

Foundational Risk Assessment: Understanding the Compound

This compound is a multifaceted molecule with distinct structural features that dictate its hazard profile and, consequently, its disposal requirements. A thorough understanding of these features is paramount for safe handling.

  • The Brominated Aromatic System: The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic compound .[3] Such substances are known for their potential to form toxic and persistent byproducts upon incomplete combustion, including dioxins and furans. Therefore, they are subject to stringent disposal regulations, often requiring high-temperature incineration.[2][5][6] The carbon-bromine bond is often the most thermally labile part of such molecules.[2]

  • The Cyclobutane Ring: Cyclobutane derivatives are characterized by significant ring strain. While many are stable at room temperature, this inherent strain can make them susceptible to ring-opening reactions under certain conditions, such as exposure to strong acids, bases, or high temperatures.[4] This reactivity underscores the importance of segregating this waste from other reactive chemicals.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1432059-59-0[1]
Molecular Formula C₁₂H₁₃BrO₃[1]
Molecular Weight 285.13 g/mol [1]
Appearance Solid (typical for similar compounds)Inferred
Storage Recommended at 4°C[1]
The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to provide a clear, actionable, and safe pathway for the disposal of this compound from the point of generation to its final collection.

The "Why": The principle of immediate segregation is the cornerstone of safe laboratory waste management. Due to its halogenated nature, this compound must not be mixed with non-halogenated organic waste.[3] Cross-contamination can lead to costly and complex disposal procedures for the entire waste stream.[9] Furthermore, its unique cyclobutane structure necessitates isolation from reactive wastes to prevent unforeseen chemical reactions.[4]

Procedure:

  • At the fume hood or designated workspace where the waste is generated, establish a clearly labeled, dedicated waste container for "Halogenated Organic Waste."

  • This container should be made of a chemically resistant material, such as high-density polyethylene (HDPE) or glass, with a secure screw-top cap.

  • Never dispose of this compound down the drain.[7]

The "Why": Accurate and detailed labeling is a regulatory requirement and a critical safety communication tool. In the event of a spill or emergency, first responders and environmental health and safety (EHS) personnel must be able to quickly identify the container's contents and associated hazards.

Procedure:

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.

    • An accurate estimation of the concentration and volume of the waste.

    • The date of initial waste accumulation.

    • The name of the principal investigator or research group.

The "Why": An SAA is a designated laboratory area for the short-term storage of hazardous waste. Proper management of the SAA prevents spills, minimizes exposure to laboratory personnel, and ensures regulatory compliance.

Procedure:

  • Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.

  • The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.

The "Why": The final disposal of halogenated organic waste must be conducted by a licensed hazardous waste vendor. These specialized companies have the necessary permits and equipment to transport and destroy the chemical waste in a compliant manner, typically through high-temperature incineration.[3][10]

Procedure:

  • Once the waste container is full, or if the research project is complete, contact your institution's EHS department to arrange for a waste pickup.

  • Provide the EHS department with a detailed inventory of the waste container's contents.

  • Follow your institution's specific procedures for waste transfer and documentation.

Visualization of the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal A Waste Generation (this compound) B Is it a Halogenated Organic Compound? A->B C Segregate into Dedicated 'Halogenated Waste' Container B->C Yes D Affix 'Hazardous Waste' Label with Full Chemical Name C->D E Store in Secondary Containment within Satellite Accumulation Area (SAA) D->E F Container Full or Project Complete? E->F G Contact EHS for Waste Pickup F->G Yes H Licensed Hazardous Waste Vendor G->H I High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

Personal Protective Equipment (PPE) and Emergency Procedures

A proactive approach to safety includes being prepared for accidental exposures or spills.

  • Recommended PPE:

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

    • Body Protection: A standard laboratory coat should be worn.

    • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated fume hood, a respirator may be necessary for spill cleanup or if working outside of a fume hood. Consult your institution's EHS for specific guidance.[7]

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, use an absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill.

    • Place the absorbent material in a sealed, labeled container for hazardous waste disposal.

    • For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of California, Riverside. Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • SynZeal. Safety Data Sheet: Methyl 4-Bromophenylacetate. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromine. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]

  • Roberts, J. D., & Sharts, C. M. (2003). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 1–23. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate (CAS No. 1432059-59-0).[1] The following protocols are grounded in established best practices for handling halogenated organic compounds and are designed to ensure the safety of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment

This compound is a halogenated organic compound. While specific toxicological data is limited, compounds with a bromophenyl group warrant careful handling due to potential irritant properties and possible toxicity upon ingestion, inhalation, or skin contact.[4] The presence of a cyclobutane ring and a carboxylate functional group may also contribute to its chemical reactivity. One supplier indicates a hazardous materials fee for shipping, suggesting it is classified as a dangerous good.[1]

Primary Hazards:

  • Skin and Eye Irritation: Assumed to be an irritant upon contact.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation.[5][6]

  • Toxicity: Potential for harm if swallowed or absorbed through the skin.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is mandatory to prevent exposure.[3] The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant splash risk.[6]Protects against splashes and airborne particles. Safety glasses with side shields are insufficient.[7]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Two pairs of chemotherapy-grade gloves are recommended for handling hazardous compounds.[7][8]Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling. The first pair of gloves should be worn under the gown cuff and the second pair over the cuff.[7] Change gloves every 30 minutes or immediately if contaminated.[7]
Body Protection A disposable, polyethylene-coated polypropylene gown that is shown to resist permeability by hazardous chemicals. The gown should be long-sleeved with knit cuffs and open in the back.[7][8]Protects skin and clothing from contamination. Standard cloth lab coats are not sufficient as they can absorb chemicals.[8]
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood. For weighing or procedures that may generate dust or aerosols outside of a fume hood, a NIOSH-approved N95 or higher-rated particulate respirator is essential.[7][9]Protects against the inhalation of hazardous particles. A surgical mask does not provide adequate respiratory protection.[7]
Foot Protection Closed-toe shoes made of a non-porous material.[10]Protects feet from spills.

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for minimizing exposure and preventing contamination.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11] The recommended storage temperature is 4°C.[1]

  • Ensure the container is clearly labeled according to GHS standards.[11]

Step 2: Preparation and Handling

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Prepare your work area by covering the surface with absorbent, disposable bench paper.

  • When weighing the solid, do so in the fume hood. Use a spatula to transfer the material and avoid generating dust.

Step 3: Post-Handling

  • After handling, decontaminate all surfaces and equipment.

  • Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, inner gloves.

  • Wash hands thoroughly with soap and water after removing PPE.[5]

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

Waste Segregation:

  • This compound is a halogenated organic compound.[12]

  • All waste containing this compound, including residual amounts in containers, contaminated PPE, and spill cleanup materials, must be collected in a designated "Halogenated Organic Waste" container.[11][12]

  • Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[13]

  • The waste container must be made of a compatible material, such as polyethylene, and have a secure, threaded cap.[11][14]

Disposal Procedure:

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents. Do not use abbreviations.[11][13]

  • Collection: Collect all disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, bench paper) in a sealed, labeled bag and place it in the solid halogenated waste container.

  • Liquid Waste: Any solutions containing the compound should be collected in a designated liquid halogenated waste container.

  • Storage: Keep waste containers closed at all times, except when adding waste.[11] Store them in a designated satellite accumulation area.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures: Spill Management

In the event of a chemical spill, a prompt and proper response is crucial to mitigate hazards.[15][16]

For a Minor Spill (manageable by laboratory personnel):

  • Alert: Immediately alert personnel in the immediate area.[15]

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.[15]

  • Contain: Cover the spill with an absorbent material like vermiculite or sand.[17]

  • Clean: Carefully sweep the absorbed material into a designated container for hazardous waste disposal.[18]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Label the cleanup debris as "Spill Debris" with the chemical name and dispose of it as halogenated hazardous waste.[15]

  • Report: Report the incident to your supervisor.[15]

For a Major Spill (large quantity, highly dispersed, or outside of a contained area):

  • Evacuate: Immediately evacuate the area.[19]

  • Alert: Activate the nearest fire alarm and call your institution's emergency number or 911.[11][17]

  • Isolate: Close doors to the affected area to confine vapors.

  • Assist: Attend to any injured or contaminated personnel, using safety showers or eyewash stations as needed.[15][19]

  • Report: Provide emergency responders with the identity of the spilled chemical and any other relevant information.[19]

Workflow for Chemical Spill Response

Spill_Response cluster_assessment Initial Assessment cluster_response Response Actions cluster_minor_actions Minor Spill Protocol cluster_major_actions Major Spill Protocol Spill Spill Occurs Assess Assess Hazard (Size, Location, Substance) Spill->Assess Minor_Spill Minor Spill Assess->Minor_Spill Is it manageable? Major_Spill Major Spill Assess->Major_Spill No Alert_Area Alert Area Personnel Minor_Spill->Alert_Area Yes Evacuate Evacuate Area Major_Spill->Evacuate Don_PPE Don Appropriate PPE Alert_Area->Don_PPE Contain Contain & Absorb Don_PPE->Contain Clean_Up Clean & Decontaminate Contain->Clean_Up Dispose_Waste Dispose as Halogenated Waste Clean_Up->Dispose_Waste Report_Supervisor Report to Supervisor Dispose_Waste->Report_Supervisor Activate_Alarm Activate Alarm / Call EHS Evacuate->Activate_Alarm Assist_Personnel Assist Contaminated Personnel Activate_Alarm->Assist_Personnel Await_Response Await Emergency Response Assist_Personnel->Await_Response

Caption: Workflow for handling a chemical spill.

References

  • Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • 4-bromophenylacetic acid Safety Data Sheet. (n.d.). S D Fine-Chem Limited. Retrieved from [Link]

  • Chemical Spill Response Procedure: What To Do. (2023). Alpha-Omega Training and Compliance Inc. Retrieved from [Link]

  • HAZMAT Spill Response Procedures. (n.d.). Ion Science UK. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. Retrieved from [Link]

  • USP Chapter <800>: Personal Protective Equipment. (2018). Pharmacy Times. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.